molecular formula C10H13N4Na2O9P B10822743 Inosine 5'-monophosphate disodium salt hydrate CAS No. 1192013-78-7

Inosine 5'-monophosphate disodium salt hydrate

Cat. No.: B10822743
CAS No.: 1192013-78-7
M. Wt: 410.18 g/mol
InChI Key: KQCIGEIXDXQSGM-MSQVLRTGSA-L
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Description

Inosine 5'-monophosphate disodium salt hydrate is a useful research compound. Its molecular formula is C10H13N4Na2O9P and its molecular weight is 410.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Inosine 5'-monophosphate disodium salt hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Inosine 5'-monophosphate disodium salt hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O8P.2Na.H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCIGEIXDXQSGM-MSQVLRTGSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N4Na2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192013-78-7, 4691-65-0, 352195-40-5
Record name Disodium 5'-inosinate monohydrate
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Record name Inosine 5'-monophosphate disodium salt hydrate
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Record name INOSINE 5'-MONOPHOSPHATE, DISODIUM SALT HYDRATE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISODIUM 5'-INOSINATE MONOHYDRATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Inosine 5'-monophosphate Disodium Salt Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine 5'-monophosphate disodium salt hydrate (IMP), a purine ribonucleotide, holds a pivotal position at the intersection of biochemistry, food science, and pharmacology. It is the first nucleotide formed during de novo purine synthesis and serves as a critical precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2] Industrially, it is widely recognized as the food additive E631, a flavor enhancer that imparts the "umami" or savory taste, often in synergy with monosodium glutamate (MSG).[3][4] Beyond its role in gustation, IMP is integral to cellular energy metabolism and signaling. Its potential as a therapeutic agent and its use as a substrate in enzymatic research are areas of growing interest.[2][5] This guide provides a comprehensive technical overview of IMP's chemical properties, biochemical significance, industrial applications, analytical methodologies, and regulatory status, offering a foundational resource for professionals in research and development.

Chemical and Physical Properties

Inosine 5'-monophosphate disodium salt hydrate is the stable, hydrated sodium salt of inosinic acid.[6] It typically appears as a white to off-white crystalline powder and is soluble in water.[7][8] The anhydrous form has a molecular weight of 392.17 g/mol .[2][3]

PropertyValueSource(s)
Chemical Name Disodium inosine-5'-monophosphate hydrate[9]
Synonyms 5'-IMP-Na2, Disodium inosinate, E631[2][3][10]
CAS Number 352195-40-5 (hydrate)[2][6][10]
Molecular Formula C₁₀H₁₁N₄Na₂O₈P · xH₂O[3][8][10]
Molecular Weight 392.17 g/mol (anhydrous basis)[2][10]
Appearance White to almost white powder or crystals[2][7]
Solubility Soluble in water, sparingly soluble in ethanol[8][9]
Purity Typically ≥97.0% (anhydrous basis)[9]

Biochemical Significance and Mechanism of Action

IMP occupies a central hub in purine metabolism, the pathways responsible for synthesizing the building blocks of DNA and RNA.[11]

Role in Purine Metabolism

Purines are synthesized through two main pathways: de novo synthesis and salvage pathways.

  • De Novo Synthesis: This pathway builds the purine ring from simpler precursors like amino acids (glycine, glutamine, aspartic acid), CO₂, and formyl groups.[11] The pathway culminates in the synthesis of IMP, which is the first compound in the pathway to feature a complete purine ring system.[11][12]

  • Precursor to AMP and GMP: From IMP, the pathway bifurcates.[12]

    • One branch leads to the formation of Adenosine Monophosphate (AMP) in a GTP-dependent process.[12]

    • The other branch, requiring ATP, leads to the synthesis of Guanosine Monophosphate (GMP).[12] This reciprocal energy requirement is a key regulatory mechanism that balances the cellular pools of adenine and guanine nucleotides.[12]

  • Salvage Pathway: This pathway recycles purine bases from the degradation of nucleic acids. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) can catalyze the reaction of hypoxanthine with 5-phosphoribosyl-1-pyrophosphate (PRPP) to reform IMP.[13]

Causality Insight: The central role of IMP makes the enzyme IMP dehydrogenase (IMPDH), which catalyzes the rate-limiting step in GMP synthesis, a significant target for drug development.[14][15] Inhibitors of IMPDH can selectively deplete guanine nucleotides in rapidly proliferating cells, such as lymphocytes or cancer cells, forming the basis for immunosuppressive and anti-cancer therapies.[14][16]

Purine_Metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway Precursors Ribose-5-P, Amino Acids, CO2, etc. IMP Inosine 5'-Monophosphate (IMP) Precursors->IMP 10 Steps AMP Adenosine 5'-Monophosphate (AMP) IMP->AMP Adenylosuccinate Synthetase (GTP req.) GMP Guanosine 5'-Monophosphate (GMP) IMP->GMP IMP Dehydrogenase (ATP req.) Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT

Caption: Central role of IMP in purine metabolism.

Mechanism as a Flavor Enhancer

The primary industrial application of disodium inosinate is as a food additive (E631) to confer and enhance the umami taste.[4][17] Umami, the fifth basic taste, is described as savory or meaty.[4]

  • Synergistic Effect: IMP exhibits a powerful synergistic effect with monosodium glutamate (MSG).[18][19] When combined, the perceived umami intensity is significantly greater than the sum of the individual components.[18] This synergy allows food manufacturers to create a robust savory flavor while potentially reducing the overall sodium content.[17] The combination of disodium inosinate and disodium guanylate (E627) is known as disodium 5'-ribonucleotides (E635).[3][20]

  • Receptor Interaction: The mechanism of this synergism occurs at the taste receptor level. Glutamate acts as an agonist for umami taste receptors (T1R1/T1R3). 5'-ribonucleotides like IMP do not activate the receptor on their own but act as allosteric modulators, binding to a different site on the receptor to enhance its response to glutamate.[18]

Applications in Research and Industry

Food Industry

Disodium inosinate is a widely used flavor enhancer found in a variety of processed foods, including instant noodles, potato chips, soups, sauces, and processed meats.[3][21] It is valued for its ability to enhance and round out flavors, providing a more complex and satisfying taste profile.[21] Production is typically achieved through bacterial fermentation of sugars, though it can also be derived from animal sources.[3][22]

Pharmaceutical and Drug Development

The central metabolic role of IMP and its derivatives makes them subjects of intense research.

  • Therapeutic Potential: Inosine, the nucleoside precursor to IMP, has been investigated for its neuroprotective, anti-inflammatory, and immunomodulatory properties.[5][23][24] Studies have explored its potential in conditions like stroke, spinal cord injury, Parkinson's disease, and multiple sclerosis.[5][16] However, clinical trial results have been mixed, and concerns exist regarding the metabolic conversion of inosine to uric acid, which can exacerbate gout or cause kidney stones.[5][25]

  • Enzymatic Research: IMP is a crucial substrate for studying the kinetics and specificity of enzymes like IMP dehydrogenase (IMPDH), which is a key target for antiviral and immunosuppressive drugs.[2][10][15]

  • Cell Culture: As a nucleotide, IMP is sometimes included as a component in cell culture media to support the growth of cells that may have limited de novo synthesis capabilities or are grown in purine-deficient conditions.[8]

Biotechnology and Infant Nutrition

Dietary nucleotides are considered semi-essential nutrients, particularly for infants, whose rapid growth and developing immune systems create high demand.[26][27] Nucleotides are naturally present in human milk and are often added to infant formulas.[28][29] Research suggests that nucleotide supplementation may offer benefits such as enhanced immune responses, improved gut health and microflora, and better lipid metabolism.[26][27][28]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the accurate quantification of disodium inosinate in various matrices, from food products to biological samples.

Protocol: Quantification of Disodium IMP in a Food Matrix by HPLC-UV

This protocol provides a validated method for determining the concentration of disodium inosinate in a flavor enhancer product.

  • Principle: The method separates IMP from other components in the sample using a reverse-phase C18 column. The quantification is achieved by detecting its UV absorbance at approximately 254-255 nm and comparing the peak area to a standard curve generated from known concentrations of an IMP standard.[30][31][32]

  • Apparatus and Reagents:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • Reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

    • Analytical balance, volumetric flasks, pipettes.

    • Syringe filters (0.45 µm).

    • Inosine 5'-monophosphate disodium salt hydrate standard (≥98% purity).

    • Potassium phosphate monobasic (KH₂PO₄).

    • Methanol (HPLC grade).

    • Deionized water (18.2 MΩ·cm).

  • Methodology:

    • Mobile Phase Preparation:

      • Prepare a potassium phosphate buffer (e.g., 20 mM, pH adjusted to ~6.0). Rationale: A buffer is critical for maintaining a stable pH, which ensures consistent retention times and sharp peak shapes for the acidic analyte.

      • The mobile phase is typically a mixture of this buffer and an organic modifier like methanol. A common starting point is 95:5 (v/v) buffer to methanol.[30]

      • Filter and degas the mobile phase before use.

    • Standard Solution Preparation:

      • Accurately weigh about 25 mg of the IMP standard and dissolve it in a 50 mL volumetric flask with deionized water to create a stock solution (~500 µg/mL).

      • Perform serial dilutions of the stock solution to prepare a set of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL). Rationale: A multi-point calibration curve provides a more accurate quantification over a range of concentrations than a single-point calibration.

    • Sample Preparation:

      • Accurately weigh a representative portion of the homogenized food sample (e.g., 1 g of a powdered soup mix).

      • Dissolve the sample in a known volume of deionized water (e.g., 100 mL). Extraction can be aided by sonication or heating in a water bath.[30]

      • Filter the resulting solution through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.

      • Dilute the filtered sample as necessary to ensure the final concentration falls within the range of the calibration curve.

    • Chromatographic Conditions:

      • Column: SunFire® C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

      • Mobile Phase: As prepared in step 1.

      • Flow Rate: 1.0 - 1.2 mL/min.[31]

      • Injection Volume: 10-20 µL.

      • Detection Wavelength: 255 nm.[30][31]

      • Column Temperature: Ambient or controlled at 25°C.

    • Analysis and Calculation:

      • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Verify linearity (R² > 0.995).

      • Inject the prepared sample solutions.

      • Calculate the concentration of IMP in the sample using the regression equation from the calibration curve.

      • Account for all dilution factors to report the final amount of IMP in the original sample (e.g., in mg/g or %).

HPLC_Workflow cluster_prep Preparation cluster_process Processing & Analysis cluster_quant Quantification Sample Homogenize & Weigh Sample Extract Dissolve/Extract IMP in Water Sample->Extract Standard Prepare Standard Stock & Dilutions Inject Inject into HPLC System Standard->Inject MobilePhase Prepare Mobile Phase MobilePhase->Inject Filter Filter Sample (0.45 µm) Extract->Filter Filter->Inject Detect UV Detection (255 nm) Inject->Detect Data Data Acquisition (Chromatogram) Detect->Data CalCurve Generate Calibration Curve Data->CalCurve Calculate Calculate Sample Concentration Data->Calculate CalCurve->Calculate Report Report Final Result Calculate->Report

Caption: Workflow for IMP quantification by HPLC.

Safety and Regulatory Information

Disodium inosinate is recognized as safe for consumption by major international regulatory bodies.

  • FDA (U.S. Food and Drug Administration): It is classified as Generally Recognized as Safe (GRAS) for its intended use as a flavor enhancer in food.[33][34]

  • EFSA (European Food Safety Authority): It is an authorized food additive in the European Union, designated by the E number E631.[4][33][35]

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives): The committee has evaluated disodium inosinate and established an Acceptable Daily Intake (ADI) of "not specified," indicating very low toxicity.[4][33][36]

While generally considered safe, individuals with conditions like gout or high uric acid levels are sometimes advised to be cautious with high intake of purine-rich substances, as IMP is metabolized to uric acid in the body.[33][37] However, the average daily intake from its use as a food additive (around 4 mg/day in the U.S.) is minuscule compared to the intake of naturally occurring purines from a typical diet (around 2 g/day ).[3][38]

Conclusion

Inosine 5'-monophosphate disodium salt hydrate is a multifaceted molecule of significant importance. In the industrial realm, its role as a synergistic umami flavor enhancer is well-established and critical to modern food production. Biochemically, it represents a vital nexus in purine metabolism, providing the foundational structure for the synthesis of adenine and guanine nucleotides. This central role has made it and its associated metabolic pathways a fertile ground for drug discovery, particularly in the fields of immunology and oncology. As research continues to unravel the broader physiological effects of nucleotides, the potential applications for IMP in therapeutics, specialized nutrition, and biotechnology are likely to expand, reinforcing its status as a molecule of enduring scientific and commercial interest.

References

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  • Inosine as a therapeutic supplement. (n.d.). EBSCO Research Starters. Retrieved from a Google search.[25]

  • Safety and efficacy of IMP (disodium 5′‐inosinate) produced by fermentation with Corynebacterium stationis KCCM 80161 for all animal species. (n.d.). PMC - NIH. Retrieved from a Google search.[40]

  • Disodium 5'-guanylate and disodium 5'-inosinate. (n.d.). Inchem.org (WHO Food Additives Series 32). Retrieved from a Google search.[36]

  • Inosine 5'-monophosphate disodium salt hydrate. (n.d.). PubChem. Retrieved from a Google search.[41]

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  • Development of a high-performance liquid chromatography method for analyzing disodium 5'-guanylate and disodium 5'-inosinate levels in flavor enhancers. (2018, December 1). Universitas Indonesia. Retrieved from a Google search.[31]

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Sources

Inosine 5'-monophosphate disodium salt hydrate structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Inosine 5'-Monophosphate Disodium Salt Hydrate: Structure, Properties, and Applications

Introduction

Inosine 5'-monophosphate (IMP), a pivotal intermediate in the metabolism of purines, is fundamental to numerous biological processes.[1] Its disodium salt hydrate form is a stable and versatile compound, making it highly valuable across various scientific and industrial domains. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and diverse applications of Inosine 5'-monophosphate disodium salt hydrate, with a focus on its utility for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Inosine 5'-monophosphate disodium salt hydrate is the disodium salt of inosinic acid, a ribonucleotide.[] The structure consists of a hypoxanthine base attached to a ribose sugar, which is in turn phosphorylated at the 5' position. The presence of two sodium ions neutralizes the charge on the phosphate group, and the hydrate form indicates the presence of associated water molecules.

The molecular formula is C₁₀H₁₁N₄Na₂O₈P · xH₂O, with the anhydrous molecular weight being 392.17 g/mol .[3] It is identified by several CAS numbers depending on the degree of hydration, with 352195-40-5 being a common identifier.[3][4]

Physicochemical Properties

The physical and chemical characteristics of Inosine 5'-monophosphate disodium salt hydrate are crucial for its handling, storage, and application. It typically presents as a white to off-white crystalline powder.[5]

PropertyValueReferences
Molecular Formula C₁₀H₁₁N₄Na₂O₈P · xH₂O[3][6]
Molecular Weight 392.17 g/mol (anhydrous basis)[3]
Appearance White or off-white crystalline powder[5]
Solubility Soluble in water[7]
Storage Temperature 2-8°C, protected from light[6]
Stability Stable under normal conditions[4]

Biological Significance and Mechanism of Action

Inosine 5'-monophosphate is a central molecule in purine metabolism. It is the first nucleotide formed during the de novo synthesis of purines and serves as a precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the building blocks of DNA and RNA.[1]

Role in Purine Metabolism

The biochemical pathways involving IMP are critical for cellular energy, signaling, and proliferation. The diagram below illustrates the central role of IMP in purine biosynthesis.

Purine_Metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway PRPP PRPP Steps Steps PRPP->Steps Multiple Steps Glutamine Glutamine Glutamine->Steps Multiple Steps Glycine Glycine Glycine->Steps Multiple Steps Aspartate Aspartate Aspartate->Steps Multiple Steps Formate Formate Formate->Steps Multiple Steps CO2 CO2 CO2->Steps Multiple Steps IMP Inosine 5'-Monophosphate (IMP) Steps->IMP AMP Adenosine Monophosphate (AMP) IMP->AMP Adenylosuccinate Synthetase GMP Guanosine Monophosphate (GMP) IMP->GMP IMP Dehydrogenase (IMPDH) Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT PRPP_salvage PRPP PRPP_salvage->IMP DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA ATP ATP AMP->ATP GMP->DNA_RNA GTP GTP GMP->GTP

Central role of IMP in purine metabolism.

As illustrated, IMP is synthesized de novo from phosphoribosyl pyrophosphate (PRPP) and various amino acids and other small molecules. Alternatively, it can be generated through the salvage pathway from hypoxanthine via the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT). IMP is then converted to AMP or GMP, the latter reaction being catalyzed by IMP dehydrogenase (IMPDH), a key enzyme and a target for immunosuppressive and antiviral drugs.[1]

Applications in Research and Industry

The unique properties of Inosine 5'-monophosphate disodium salt hydrate have led to its widespread use in various fields.

Food Industry

It is widely used as a flavor enhancer, often in combination with monosodium glutamate (MSG), to create the umami taste in a variety of food products, including instant noodles, chips, and sauces.[][5][8] Its ability to potentiate the umami flavor makes it a valuable food additive.[1]

Pharmaceuticals and Drug Development

In the pharmaceutical industry, it serves as a key ingredient in some medications aimed at enhancing cellular energy metabolism.[5][8] Furthermore, due to its central role in nucleotide synthesis, IMP and its metabolic pathways are significant targets for drug development. For instance, inhibitors of IMPDH are explored as potential antiviral and anti-cancer agents.[1]

Biotechnology and Research

In biotechnology, Inosine 5'-monophosphate disodium salt hydrate is crucial for nucleic acid synthesis, making it valuable in genetic research and the development of biopharmaceuticals.[5][8] It is also a common component in cell culture media to support the growth and maintenance of various cell lines.[8]

As a substrate for IMP dehydrogenase, it is used to study the distribution, specificity, and kinetics of this enzyme.[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis of IMP

This protocol outlines a general method for the quantification of IMP in a sample, for instance, in food products or biological tissues.

Objective: To determine the concentration of Inosine 5'-monophosphate in a sample using reverse-phase HPLC.

Materials:

  • Inosine 5'-monophosphate disodium salt hydrate (as standard)

  • HPLC-grade water

  • HPLC-grade methanol

  • Potassium phosphate monobasic

  • Phosphoric acid

  • 0.45 µm syringe filters

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of Inosine 5'-monophosphate disodium salt hydrate and dissolve it in HPLC-grade water to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer (e.g., 50 mM potassium phosphate, pH adjusted to 3.5 with phosphoric acid).

    • The mobile phase can be a gradient of the phosphate buffer (Eluent A) and methanol (Eluent B).

  • Sample Preparation:

    • Homogenize the sample in an appropriate buffer.

    • Centrifuge the homogenate to pellet solids.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the UV detector to monitor at 249 nm.[1]

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the standards and the prepared sample.

    • Run a suitable gradient program to elute the IMP.

  • Data Analysis:

    • Identify the IMP peak in the chromatograms based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of IMP in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare IMP Standards HPLC HPLC Injection & Run Standard->HPLC MobilePhase Prepare Mobile Phase MobilePhase->HPLC Sample Prepare Sample Sample->HPLC Detection UV Detection (249 nm) HPLC->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify IMP in Sample Detection->Quantification Calibration->Quantification

Workflow for HPLC analysis of IMP.

Safety and Handling

Inosine 5'-monophosphate disodium salt hydrate is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, standard laboratory safety practices should be followed. It is recommended to handle it in a well-ventilated area and to wear personal protective equipment such as gloves and safety glasses.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).[4][7]

Conclusion

Inosine 5'-monophosphate disodium salt hydrate is a compound of significant interest due to its central role in biochemistry and its wide range of applications. Its stability and solubility make it a preferred form for use in the food industry, pharmaceutical research, and biotechnology. A thorough understanding of its structure, properties, and the biochemical pathways it is involved in is essential for its effective application in scientific research and industrial processes.

References

  • MP Biomedicals. (n.d.). Inosine-5-Monophosphate, Disodium Salt, Hydrate. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Inosine-5'-monophosphate disodium salt hydrate. Retrieved from [Link]

  • PubChem. (n.d.). Inosine 5'-monophosphate disodium salt hydrate. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:1192013-78-7 | Inosine 5'-monophosphate disodium salt hydrate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Inosine 5'-Monophosphate Disodium Salt, Hydrate, 5g, Each. Retrieved from [Link]

  • Laboratory Discounter. (n.d.). Inosine 5'-Monophosphate Disodium Salt Hydrate >98.0%(HPLC)(E) 1g. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Inosine 5-monophosphate disodium salt hydrate. Retrieved from [Link]

Sources

The Cornerstone of Savory: A Technical Guide to the Discovery and History of Inosine 5'-Monophosphate Disodium Salt Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inosine 5'-monophosphate (IMP), and its stable disodium salt hydrate, represents a cornerstone in both cellular metabolism and the science of taste. Initially identified as a fundamental building block in purine biosynthesis, its discovery opened new avenues in understanding nucleic acid metabolism and created novel therapeutic targets. Concurrently, and perhaps more famously, its isolation from natural sources heralded the scientific characterization of "umami," the fifth basic taste. This guide provides an in-depth exploration of the discovery, history, and core scientific principles of IMP. It details its biochemical significance, the historical milestones that defined its role as a flavor enhancer, and the technical methodologies for its production and analysis. This document is intended for researchers, scientists, and professionals in drug development and food science, offering a blend of historical context and practical, field-proven insights.

Introduction: A Tale of Two Discoveries

The history of Inosine 5'-monophosphate is not a single narrative but a convergence of two distinct scientific quests: the quest to understand the fundamental building blocks of life and the quest to deconstruct the essence of flavor. On one hand, biochemists elucidated its central role as the first fully formed purine nucleotide in the de novo synthesis pathway, a critical branch point for the creation of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the building blocks of RNA and DNA.[1][2] On the other hand, a parallel discovery was unfolding in the culinary world, where Japanese scientists were meticulously isolating the compounds responsible for the savory taste that defines many traditional foods.

This guide traces this dual history, from IMP's foundational role in purine metabolism to its industrial-scale production as a key component in the global food industry's flavor enhancement toolkit.

The Biochemical Epicenter: IMP in Purine Metabolism

Inosine 5'-monophosphate is the first compound in the de novo purine synthesis pathway to feature a complete purine ring system.[3] This complex pathway, occurring in the cytosol of cells, assembles the purine ring onto a ribose-5-phosphate scaffold.[2] IMP then stands at a critical metabolic crossroads, its fate dictated by the cell's requirements for either adenosine or guanine nucleotides.[3]

Two primary enzymatic pathways diverge from IMP:

  • Conversion to AMP: This two-step process requires energy in the form of Guanosine Triphosphate (GTP).

  • Conversion to GMP: This pathway involves the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP) by the enzyme IMP dehydrogenase (IMPDH) , followed by the incorporation of an amino group.[3][4]

The activity of IMPDH is the rate-limiting step in the production of guanine nucleotides, making it a significant target for antiviral, anticancer, and immunosuppressive therapies.[4][5]

Purine_Metabolism Fig. 1: Central Role of IMP in Purine Biosynthesis. R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase IMP Inosine 5'-Monophosphate (IMP) PRPP->IMP De Novo Synthesis (10 steps) AMP Adenosine 5'-Monophosphate (AMP) IMP->AMP Adenylosuccinate Synthetase (GTP req.) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH (NAD+ req.) GMP Guanosine 5'-Monophosphate (GMP) XMP->GMP GMP Synthetase

Caption: Central Role of IMP in Purine Biosynthesis.

The Genesis of Umami: A Flavor Revolution

While biochemists were mapping metabolic pathways, a revolution in taste perception was underway in Japan. This journey began with Professor Kikunae Ikeda of Tokyo Imperial University, who in 1908 identified L-glutamic acid as the source of the distinct savory taste of kombu (kelp) broth, which he named "umami."[6][7] This laid the groundwork for his student, Dr. Shintaro Kodama, who in 1913, discovered that another substance contributed to the umami taste of dried bonito flakes (katsuobushi).[1][6] This substance was identified as the ribonucleotide inosine 5'-monophosphate (IMP).

The story of umami was further enriched in 1957 when Dr. Akira Kuninaka found that guanosine 5'-monophosphate (GMP) from shiitake mushrooms also elicited this savory taste.[1] Crucially, Kuninaka's most significant contribution was the discovery of the synergistic effect between glutamate and these 5'-ribonucleotides.[1][6] When combined, the perceived umami intensity is magnified many times more than the sum of the individual components.[5]

The Molecular Mechanism of Umami Synergy

The synergistic enhancement of umami is not merely a perceptual phenomenon but is rooted in a specific molecular interaction at the taste receptor level. The umami taste is mediated by a heterodimeric G-protein-coupled receptor (GPCR) known as T1R1/T1R3.[8][9]

Current models propose a cooperative ligand-binding mechanism within the Venus flytrap domain (VFT) of the T1R1 subunit:

  • Glutamate Binding: L-glutamate binds to a site near the hinge region of the T1R1 VFT, causing it to partially close.

  • IMP Binding: IMP binds to an adjacent site near the opening of the VFT.[8]

  • Stabilization and Signal Amplification: The binding of IMP further stabilizes the closed conformation of the VFT, locking the glutamate molecule in place and significantly amplifying the signal sent to the brain.[8][9] This allosteric interaction explains why IMP and GMP can enhance the umami taste by up to fifteen-fold.[5]

Umami_Synergy Fig. 2: Molecular Mechanism of Umami Synergy. cluster_receptor T1R1 Taste Receptor (VFT Domain) cluster_signal Cellular Response Glutamate Glutamate Hinge Binding Site 1 (Hinge) Glutamate->Hinge Binds IMP IMP Opening Binding Site 2 (Opening) IMP->Opening Binds & Stabilizes Signal Amplified Umami Signal to Brain Opening->Signal Greatly enhances

Caption: Molecular Mechanism of Umami Synergy.

Production Methodologies: From Lab to Industrial Scale

The commercial demand for IMP as a flavor enhancer necessitated the development of large-scale production methods. While chemical synthesis is possible, it is often complex and less economical.[10] Industrial production is dominated by biological methods, primarily fermentation and enzymatic synthesis.

Fermentative Production

Fermentation using specific microbial strains, particularly mutants of Corynebacterium glutamicum (also known as Corynebacterium ammoniagenes), is a cornerstone of industrial IMP production.[11][12] These strains are metabolically engineered to overproduce and excrete purine nucleosides, such as inosine, into the culture medium.

Experimental Protocol: Industrial Fermentation of Inosine

  • Strain Selection: Utilize a high-yielding, genetically modified strain of Corynebacterium glutamicum with mutations that deregulate purine biosynthesis and block the conversion of inosine to other metabolites.

  • Inoculum Preparation: a. Cultivate the strain on an agar slant containing a rich medium (e.g., nutrient agar) for 24-48 hours at 30°C. b. Transfer a loopful of cells to a seed flask containing a seed culture medium (e.g., glucose, peptone, yeast extract, NaCl). c. Incubate the seed culture at 30°C on a rotary shaker at 200 rpm for 18-24 hours until a dense culture is achieved.

  • Fermentation Medium: Prepare the main fermentation medium. A typical composition includes:

    • Carbon Source: Glucose (100-150 g/L) or other cheap carbohydrate sources like molasses.[13]

    • Nitrogen Source: Urea (10-20 g/L), ammonium sulfate, or corn steep liquor.[14]

    • Phosphorus Source: Potassium dihydrogen phosphate (KH2PO4, 1-2 g/L).

    • Minerals & Growth Factors: Magnesium sulfate (MgSO4·7H2O, 0.5 g/L), biotin, and other trace elements.[15]

  • Fermentation Process: a. Sterilize the fermenter and medium at 121°C for 20-30 minutes. b. Inoculate the main fermenter with the seed culture (typically 5-10% v/v). c. Maintain fermentation conditions:

    • Temperature: 30-33°C.
    • pH: Maintain at 6.5-7.5 using automated addition of ammonia or sodium hydroxide.
    • Aeration & Agitation: Supply sterile air and maintain agitation to ensure sufficient dissolved oxygen levels. d. Monitor the fermentation for 48-72 hours, tracking glucose consumption, cell density, and inosine concentration.
  • Harvesting: Once peak inosine concentration is reached, harvest the fermentation broth.

  • Downstream Processing: a. Separate the microbial cells from the broth via centrifugation or microfiltration. b. The resulting supernatant, rich in inosine, is then used for enzymatic phosphorylation.

Enzymatic Synthesis

The inosine produced via fermentation is converted to IMP through a targeted enzymatic phosphorylation reaction. This is a highly specific and efficient method.

Experimental Protocol: Enzymatic Phosphorylation of Inosine to IMP

  • Enzyme Source: Utilize an inosine kinase (EC 2.7.1.73) or a guanosine/inosine kinase.[12][16] Often, this is produced via overexpression in a recombinant host like E. coli.[11]

  • Reaction Mixture Preparation: a. To the inosine-rich supernatant from the fermentation, add the phosphate donor, typically ATP or a polyphosphate. b. Add a source of magnesium ions (e.g., MgCl2), which are essential cofactors for kinase activity. c. Add the inosine kinase enzyme preparation (either as a purified enzyme or using whole cells of the recombinant E. coli strain).[11]

  • Reaction Conditions: a. Adjust the pH of the mixture to the optimal range for the kinase, typically around pH 7.0. b. Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 37-50°C) for several hours. c. Monitor the conversion of inosine to IMP using HPLC.

  • Purification and Isolation: a. Once the reaction is complete, purify the IMP from the reaction mixture using techniques like ion-exchange chromatography. b. Precipitate the IMP as its disodium salt by adding sodium hydroxide and an alcohol like ethanol. c. Collect the crystalline Inosine 5'-monophosphate disodium salt hydrate, wash with ethanol, and dry under vacuum.

Production_Workflow Fig. 3: General Workflow for IMP Production. Fermentation Step 1: Fermentation (C. glutamicum) Harvest Cell Separation (Centrifugation) Fermentation->Harvest InosineBroth Inosine-rich Supernatant Harvest->InosineBroth Enzymatic Step 2: Enzymatic Reaction (Inosine Kinase + ATP) InosineBroth->Enzymatic Purification Purification (Chromatography) Enzymatic->Purification Crystallization Crystallization & Drying Purification->Crystallization FinalProduct IMP Disodium Salt Hydrate Crystallization->FinalProduct

Caption: General Workflow for IMP Production.

Analytical Methodologies

Accurate quantification of IMP is critical for process control in production and for quality assurance in final food products. High-Performance Liquid Chromatography (HPLC) and enzymatic assays are the most common and reliable methods.

Quantification by HPLC-UV

Protocol: Reversed-Phase HPLC for IMP Quantification

  • Sample Preparation: a. Food Products: Homogenize the sample. Extract with perchloric acid or hot water to precipitate proteins and release nucleotides. Centrifuge and filter the supernatant through a 0.45 µm syringe filter. b. Fermentation Broth: Centrifuge to remove cells. Dilute the supernatant with mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17][18]

    • Mobile Phase: An aqueous buffer, often containing a phosphate buffer and an ion-pairing reagent like hexane-1-sulfonic acid sodium salt to improve retention of the polar nucleotide.[17][18] A common mobile phase is a mixture of potassium phosphate buffer and methanol.[19]

    • Flow Rate: 1.0 - 1.2 mL/min.[17][18]

    • Detection: UV detector set at approximately 250-255 nm, which is near the absorbance maximum for IMP.[17][18]

    • Temperature: Ambient or controlled at 25-30°C.

  • Quantification: a. Prepare a standard curve using certified reference standards of Inosine 5'-monophosphate disodium salt hydrate. b. Inject prepared samples and standards into the HPLC system. c. Identify the IMP peak by its retention time compared to the standard. d. Quantify the concentration based on the peak area and the standard curve.

Enzymatic Assay

This method relies on the specific activity of IMP dehydrogenase (IMPDH) and is useful for determining IMPDH activity itself or for quantifying IMP if all other substrates are in excess.

Protocol: Spectrophotometric Assay for IMPDH Activity

  • Principle: The assay measures the rate of conversion of IMP to XMP by IMPDH, which is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the enzyme activity.[1][5]

  • Reagents:

    • Assay Buffer: (e.g., 100 mM Tris-HCl, pH 8.0, containing KCl and EDTA).

    • IMP solution (Substrate).

    • NAD+ solution (Cofactor).

    • IMPDH enzyme preparation (or cell lysate containing the enzyme).

  • Procedure: a. Set a spectrophotometer to 340 nm and maintain the temperature at 37°C. b. In a quartz cuvette, combine the assay buffer, NAD+ solution, and IMP solution. c. Initiate the reaction by adding the IMPDH enzyme preparation. d. Immediately begin recording the absorbance at 340 nm over time.

  • Calculation: a. Determine the initial linear rate of the reaction (ΔA340/min). b. Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the rate of NADH production, which corresponds to the rate of IMP consumption.

Physicochemical Properties and Applications

Inosine 5'-monophosphate is typically supplied as its highly stable and water-soluble disodium salt hydrate for industrial applications.

PropertyValueReference(s)
Chemical Formula C₁₀H₁₁N₄Na₂O₈P·xH₂O[9][20]
Molecular Weight 392.17 g/mol (anhydrous)[7][9]
Appearance White to off-white crystalline powder[7][9]
Solubility Soluble in water[21]
Storage Store in a cool, dry place (2-8°C recommended), protected from light.[20]
Stability Stable under normal storage conditions.[9]

Applications:

  • Food Industry: Widely used as a flavor enhancer (E number E631) in soups, sauces, snacks, and seasonings to impart and enhance umami flavor, often in combination with MSG (E621).[22]

  • Pharmaceutical Research: IMP and its metabolic enzymes, particularly IMPDH, are critical targets for the development of immunosuppressive, antiviral, and anticancer drugs.[3][4]

  • Biotechnology and Cell Culture: Used as a component in cell culture media to support the growth of cells that may have impaired de novo purine synthesis.[13]

Conclusion

From its humble origins as a key molecule in cellular energy and replication to its celebrated status as a pillar of savory flavor, Inosine 5'-monophosphate disodium salt hydrate has a rich and multifaceted history. Its discovery fundamentally altered our understanding of both purine metabolism and the sensory science of taste. The development of robust fermentation and enzymatic synthesis protocols has transformed it from a laboratory curiosity into a globally significant industrial product. For researchers in drug discovery, it remains a critical target for therapeutic intervention. For food scientists, it is an indispensable tool for crafting the satisfying, savory flavors that define cuisines worldwide. This guide has aimed to provide a comprehensive technical overview, bridging the gap between its biochemical significance and its practical application, grounded in the scientific integrity of its discovery and history.

References

  • Zhang, F., Klebansky, B., Fine, R. M., & Xu, H. (2008). Molecular mechanism for the umami taste synergism. Proceedings of the National Academy of Sciences, 105(52), 20930–20934. Available from: [Link]

  • Chaudhari, N., & Roper, S. D. (2010). The discovery of umami (the fifth basic taste) and its implications. The Journal of Nutrition, 140(6), 1125S–1127S. Available from: [Link]

  • Haskó, G., Sitkovsky, M., & Csóka, B. (2021). Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors. Methods in Molecular Biology, 2337, 145–152. Available from: [Link]

  • Krishnamurthy, R. (2023). Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. Open Biology, 13(1), 220291. Available from: [Link]

  • Mori, H., Iida, A., Fujio, T., & Teshiba, S. (1997). A novel process of inosine 5'-monophosphate production using overexpressed guanosine/inosine kinase. Applied Microbiology and Biotechnology, 48(6), 693–698. Available from: [Link]

  • Natalia, D. K., & Rukmana, T. I. (2019). Development of a High-Performance Liquid Chromatography Method for Analyzing Disodium 5′-Inosinate Levels in Flavor Enhancers. International Journal of Applied Pharmaceutics, 11(1), 123-129. Available from: [Link]

  • Natalia, D. K., Harmita, & Rukmana, T. I. (2018). DEVELOPMENT OF A HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ANALYZING DISODIUM 5′-GUANYLATE AND DISODIUM 5′-INOSINATE LEVELS IN FLAVOR ENHANCERS. International Journal of Applied Pharmaceutics, 10(Special Issue 1), 28-33. Available from: [Link]

  • Wikipedia. (n.d.). Inosine kinase. Retrieved from [Link]

  • Senthilvelan, A., Shanmugasundaram, M., & Kore, A. R. (2020). An efficient protection-free chemical synthesis of inosine 5'-nucleotides. Nucleosides, Nucleotides & Nucleic Acids, 39(6), 829–837. Available from: [Link]

  • Wulansari, D., & Riyanto, S. (2022). Data-Driven High-Performance Liquid Chromatography Method for the Simultaneous Analysis of Disodium Guanylate and Disodium Inosinate in Mushrooms. Molecules, 27(19), 6529. Available from: [Link]

  • YouTube. (2024). Steps in the pathway for Inosine Monophosphate (IMP). Retrieved from [Link]

  • The Royal Society. (2023). Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. Open Biology. Available from: [Link]

  • Natalia, D. K., Harmita, & Rukmana, T. I. (2018). Development of a high-performance liquid chromatography method for analyzing disodium 5′-guanylate and disodium 5′-inosinate levels in flavor enhancers. International Journal of Applied Pharmaceutics. Available from: [Link]

  • Leal, D., et al. (2023). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 24(13), 10834. Available from: [Link]

  • Mori, H., Iida, A., Fujio, T., & Teshiba, S. (1997). A novel process of inosine 5'-monophosphate production using overexpressed guanosine/inosine kinase. Applied Microbiology and Biotechnology, 48(6), 693-698. Available from: [Link]

  • Natalia, D. K., Harmita, & Rukmana, T. I. (2018). Development of a High-Performance Liquid Chromatography Method for Analyzing Disodium 5′-Guanylate and Disodium 5′-Inosinate Levels in Flavor Enhancers. International Journal of Applied Pharmaceutics. Available from: [Link]

  • Plana-Bonamaisó, A., et al. (2022). Light-sensitive phosphorylation regulates enzyme activity and filament assembly of human IMPDH1 retinal splice variants. Journal of Biological Chemistry, 298(3), 101658. Available from: [Link]

  • Sridevi, A., & Narasimha, G. (2013). Production of L-glutamic Acid with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability. Journal of Microbiology and Biotechnology, 23(11), 1549-1555. Available from: [Link]

  • Becker, J., & Wittmann, C. (2008). Methods for the Preparation of Lysine by Fermentation of Corynebacterium Glutamicum. Google Patents.
  • Csóka, B., et al. (2021). Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis. The FASEB Journal, 35(11), e21935. Available from: [Link]

  • Hermann, T. (2021). Industrial production of amino acids by coryneform bacteria. Journal of Biotechnology, 339, 1-16. Available from: [Link]

  • SlideShare. (n.d.). Development of media for industrial fermentation. Retrieved from [Link]

  • YouTube. (2024). Inhibition of Inosine Monophosphate (IMP) Biosynthesis by Antibacterial Agents. Retrieved from [Link]

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The Pivotal Role of Inosine 5'-monophosphate (IMP) in Cellular Metabolism and Beyond: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth exploration of Inosine 5'-monophosphate (IMP), a critical nucleotide that stands at the crossroads of cellular metabolism. Presented in its stable disodium salt hydrate form for research applications, IMP's significance extends from its fundamental role in the synthesis of genetic material to its influence on cellular signaling and even gustatory perception. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of IMP's biological functions, methodologies for its study, and its implications in therapeutic development.

Introduction: The Centrality of Inosine 5'-monophosphate

Inosine 5'-monophosphate (IMP) is a purine ribonucleotide, a molecule composed of the purine base hypoxanthine, the sugar ribose, and a single phosphate group. It is the first fully formed purine nucleotide synthesized in the de novo pathway, making it the central precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the building blocks of RNA and DNA.[1][2][3] Beyond this foundational role, IMP and its derivatives are integral to cellular energy transfer, signaling cascades, and various physiological processes.[4][5] The disodium salt hydrate form is widely used in research and various industries due to its stability and solubility.[4][6]

IMP in the Purine Metabolic Network

The concentration and flux of purine nucleotides are tightly regulated to meet the cell's metabolic demands for replication, repair, and energy. IMP is the linchpin of this regulation, participating in both the de novo and salvage pathways of purine biosynthesis.

De Novo Purine Biosynthesis: The Birth of the Purine Ring

The de novo pathway constructs the purine ring from simpler precursors, such as amino acids, bicarbonate, and formyl groups.[1] This intricate, multi-step enzymatic process culminates in the synthesis of IMP.[7]

The pathway begins with ribose-5-phosphate, which is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP). The committed step is the conversion of PRPP to 5-phosphoribosylamine, catalyzed by glutamine PRPP amidotransferase.[7] A series of subsequent reactions adds the remaining atoms to form the complete purine ring of IMP.[1][8]

de_novo_purine_synthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA 5-Phosphoribosylamine (Committed Step) PRPP->PRA Glutamine PRPP Amidotransferase Intermediates Multiple Steps (Glycine, Formate, Glutamine, Aspartate, CO2) PRA->Intermediates IMP Inosine 5'-monophosphate (IMP) Intermediates->IMP

Caption: De Novo Purine Biosynthesis Pathway to IMP.

The Salvage Pathway: A Recycling Mechanism

The salvage pathway is an energy-efficient alternative to de novo synthesis, recycling purine bases from the degradation of nucleic acids. The key enzyme in this pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the conversion of hypoxanthine and PRPP to IMP.[1][7] This pathway is crucial in tissues with high energy demands and limited de novo synthesis capacity.

The Branch Point: IMP as the Precursor to AMP and GMP

IMP serves as the critical branch point for the synthesis of AMP and GMP, ensuring a balanced supply of these essential nucleotides.[8][9]

  • Conversion to AMP: A two-step process that requires GTP for energy. IMP is first converted to adenylosuccinate by adenylosuccinate synthetase, followed by the removal of fumarate by adenylosuccinate lyase to yield AMP.[8][10]

  • Conversion to GMP: Also a two-step process, but it requires ATP. IMP is oxidized to xanthosine monophosphate (XMP) by IMP dehydrogenase (IMPDH), which is the rate-limiting step.[11][12] XMP is then converted to GMP by GMP synthetase.[1][10]

The regulation of these pathways is a classic example of feedback inhibition, where AMP and GMP inhibit the first enzymes in their respective branches, ensuring a balanced production of adenine and guanine nucleotides.[8][9]

IMP_branch_point IMP Inosine 5'-monophosphate (IMP) Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate Synthetase (GTP -> GDP) XMP Xanthosine 5'-monophosphate (XMP) IMP->XMP IMP Dehydrogenase (NAD+ -> NADH) AMP Adenosine 5'-monophosphate (AMP) Adenylosuccinate->AMP Adenylosuccinate Lyase AMP->Adenylosuccinate (-) GMP Guanosine 5'-monophosphate (GMP) XMP->GMP GMP Synthetase (ATP -> AMP) GMP->XMP (-) IMPDH_Assay_Workflow Prepare Prepare Reaction Mixture (Buffer, KCl, NAD+) AddEnzyme Add Enzyme Source Prepare->AddEnzyme Initiate Initiate Reaction with IMP AddEnzyme->Initiate Measure Measure Absorbance at 340 nm (Spectrophotometer) Initiate->Measure Analyze Calculate Reaction Rate Measure->Analyze

Sources

An In-Depth Technical Guide to Inosine 5'-Monophosphate (IMP) Disodium Salt Hydrate in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Inosine 5'-monophosphate (IMP), a pivotal nucleotide in cellular metabolism. We will delve into its core biochemical functions, the intricate regulatory networks it governs, and its profound implications as a therapeutic target. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices and methodologies, ensuring a robust and applicable understanding.

Section 1: The Centrality of Inosine 5'-Monophosphate in Purine Metabolism

Inosine 5'-monophosphate (IMP) occupies a unique and critical branch point in the biosynthesis of purine nucleotides.[1] It is the first compound in the de novo synthesis pathway to feature a complete purine ring system.[1] From this juncture, cellular metabolism directs the flow of nitrogen and carbon into the production of adenosine 5'-monophosphate (AMP) and guanosine 5'-monophosphate (GMP), the essential building blocks for DNA and RNA.[1][2] Cells maintain their purine pools through two primary, interconnected pathways: the energy-intensive de novo synthesis pathway and the energetically favorable salvage pathway.[3][4]

  • De Novo Synthesis: This pathway constructs the purine ring from simpler precursors, including amino acids (glycine, glutamine, and aspartate), bicarbonate, and one-carbon units from the folate cycle.[2][5] The multi-step process culminates in the synthesis of IMP.[5][6] This pathway is particularly crucial in rapidly proliferating cells, which have a high demand for nucleotides.[7]

  • Salvage Pathway: This pathway recycles pre-existing purine bases (hypoxanthine, guanine, and adenine) and nucleosides from cellular turnover and dietary sources.[3][5][6] The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a key player, converting hypoxanthine and guanine back into IMP and GMP, respectively.[5][6][8] The salvage pathway is generally the primary source of purines under normal physiological conditions.[8]

The balance between these two pathways is tightly regulated to meet the cell's metabolic needs.

The Bifurcation of Purine Synthesis: IMP to AMP and GMP

IMP serves as the direct precursor for both AMP and GMP, with two distinct enzymatic steps governing each branch.[9]

  • Conversion to AMP: The synthesis of AMP from IMP is a two-step process requiring energy in the form of GTP. First, adenylosuccinate synthetase catalyzes the condensation of IMP with aspartate to form adenylosuccinate. Subsequently, adenylosuccinate lyase removes fumarate to yield AMP.

  • Conversion to GMP: The pathway to GMP also involves two steps and requires ATP. Inosine monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP).[10][11][12][13] This is the rate-limiting step in de novo guanine nucleotide biosynthesis.[7][11][12] Following this, GMP synthase utilizes the amide group from glutamine to convert XMP to GMP.

This intricate regulation ensures a balanced supply of adenine and guanine nucleotides for nucleic acid synthesis and other metabolic processes.

Purine_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_downstream IMP Utilization PRPP PRPP Intermediates Multi-step enzymatic reactions (Glycine, Glutamine, Aspartate, CO2, Formate) PRPP->Intermediates IMP Inosine 5'-Monophosphate (IMP) Intermediates->IMP AMP Adenosine 5'-Monophosphate (AMP) IMP->AMP GTP, Asp -> GDP, Fumarate XMP Xanthosine 5'-Monophosphate (XMP) IMP->XMP NAD+ -> NADH Hypoxanthine Hypoxanthine HGPRT HGPRT Hypoxanthine->HGPRT HGPRT->IMP DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA GMP Guanosine 5'-Monophosphate (GMP) GMP->DNA_RNA IMPDH IMPDH XMP->IMPDH IMPDH->GMP ATP, Gln -> Glu, AMP

Caption: Central role of IMP in purine metabolism.

Section 2: The Purinosome: A Metabolon for Enhanced Efficiency

Emerging evidence suggests that the enzymes of the de novo purine synthesis pathway are not randomly distributed within the cytoplasm but can dynamically assemble into a multi-enzyme complex known as the purinosome.[2][11] This spatial organization is thought to enhance metabolic flux by channeling intermediates between successive enzymes, minimizing the diffusion of substrates and preventing their entry into competing metabolic pathways.[14] The formation and dissolution of the purinosome are regulated by the cellular demand for purines.[11][15]

The study of purinosomes often involves fluorescence microscopy to visualize the co-localization of fluorescently tagged purine synthesis enzymes.[2][11]

Section 3: Inosine Monophosphate Dehydrogenase (IMPDH): A Key Regulatory Node and Therapeutic Target

IMPDH, the enzyme responsible for the first committed step in GMP synthesis, is a critical control point in purine metabolism.[10][11][12][13] Its activity is tightly regulated to meet the cellular demand for guanine nucleotides, which are essential for DNA and RNA synthesis, signal transduction (G-proteins), and energy transfer.[7][11] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, exhibit upregulated IMPDH activity to sustain their high demand for guanine nucleotides.[7][12] This dependency makes IMPDH an attractive target for therapeutic intervention.[10][11][12]

IMPDH Inhibitors: From Immunosuppression to Antimicrobial Agents

A number of potent and selective IMPDH inhibitors have been developed and are used clinically.[10][11] These inhibitors typically work by binding to the active site of IMPDH, preventing the conversion of IMP to XMP.[11] This leads to a depletion of the intracellular guanine nucleotide pool, which in turn inhibits DNA and RNA synthesis and ultimately halts cell proliferation.[11][13]

  • Immunosuppression: Mycophenolic acid (MPA) and its prodrug mycophenolate mofetil are widely used as immunosuppressants to prevent organ transplant rejection.[11][16] By inhibiting IMPDH, these drugs selectively target the proliferation of T and B lymphocytes, which are highly dependent on the de novo purine synthesis pathway.[17]

  • Antiviral and Antimicrobial Therapy: The replication of certain viruses and bacteria is also highly dependent on the host cell's or their own nucleotide pools.[10][11][13] IMPDH inhibitors can therefore exert antiviral and antimicrobial effects by starving these pathogens of essential guanine nucleotides.[10][15][18] The structural differences between human and microbial IMPDH enzymes offer opportunities for the development of pathogen-specific inhibitors.[10][19][20]

Section 4: Experimental Protocols for Studying IMP Metabolism

A thorough understanding of IMP metabolism requires robust and reproducible experimental methodologies. The following section provides detailed, step-by-step protocols for key experiments in this field.

Metabolic Flux Analysis of the Purine Salvage Pathway Using Stable Isotope Labeling

Causality: Stable isotope labeling is a powerful technique to trace the metabolic fate of a molecule and quantify the flux through a specific pathway.[3] By introducing a "heavy" isotope-labeled precursor, we can distinguish it and its downstream metabolites from their "light" counterparts using mass spectrometry. This allows for a dynamic view of metabolic activity that is not achievable with simple concentration measurements.

Protocol: Tracing Adenine Salvage with Adenine-¹⁵N₅ [10]

Objective: To quantify the contribution of the adenine salvage pathway to the overall purine nucleotide pool in cultured cells.

Materials:

  • Cultured cells of interest

  • Standard cell culture medium

  • Adenine-¹⁵N₅

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • High-performance liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 80-90% confluency at the time of the experiment.

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of Adenine-¹⁵N₅ (e.g., 10-100 µM).

  • Labeling:

    • Aspirate the standard medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the Adenine-¹⁵N₅ labeling medium to the cells.

  • Time Course Incubation: Incubate the cells for various time points (e.g., 0, 30 min, 1h, 5h) to monitor the incorporation of the label over time.

  • Metabolite Extraction:

    • At each time point, place the culture dish on ice and aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add a sufficient volume of pre-chilled 80% methanol to the plate (e.g., 1 mL for a 6-well plate).

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the lysate vigorously.

    • Centrifuge the lysate at >12,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • LC-MS Analysis: Analyze the extracted metabolites by LC-MS to determine the ratio of labeled to unlabeled purine nucleotides (AMP, ADP, ATP, IMP, GMP, GDP, GTP).

  • Data Analysis: Calculate the fractional labeling of each metabolite at each time point. This is the ratio of the labeled metabolite peak area to the total (labeled + unlabeled) peak area.[3]

Metabolic_Flux_Workflow Start Seed Cells Prepare_Label Prepare ¹⁵N-Adenine Labeling Medium Start->Prepare_Label Label_Cells Incubate Cells with ¹⁵N-Adenine Prepare_Label->Label_Cells Time_Course Time Course (e.g., 0, 30, 60, 300 min) Label_Cells->Time_Course Extract Metabolite Extraction (80% Methanol) Time_Course->Extract Analyze LC-MS Analysis Extract->Analyze Data_Analysis Calculate Fractional Labeling Analyze->Data_Analysis

Caption: Workflow for metabolic flux analysis.
In Vitro IMPDH Enzyme Activity Assay

Causality: A direct measurement of enzyme activity is essential for screening potential inhibitors and for characterizing the kinetic properties of the enzyme. This assay measures the rate of NADH production, which is directly proportional to the rate of IMP conversion to XMP.

Protocol: Spectrophotometric Assay of IMPDH Activity [3]

Objective: To measure the enzymatic activity of purified IMPDH or IMPDH in cell lysates.

Materials:

  • Purified IMPDH enzyme or cell lysate containing IMPDH

  • Reaction Buffer: 50 mM KH₂PO₄ pH 8.5, 5 mM DTT

  • Substrate solution: Inosine 5'-monophosphate (IMP)

  • Cofactor solution: Nicotinamide adenine dinucleotide (NAD⁺)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Enzyme Preparation: If using purified enzyme, dilute it to the desired concentration in the reaction buffer. If using cell lysate, prepare the lysate as described in the metabolic flux analysis protocol.

  • Reaction Setup:

    • In a 96-well plate, add the reaction buffer to each well.

    • Add the enzyme preparation to the wells.

    • For blank wells, add the same components but substitute the enzyme with buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the Reaction:

    • To start the reaction, add the NAD⁺ and IMP solutions to the wells to achieve the desired final concentrations (e.g., 1 mM NAD⁺ and 1 mM IMP).

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes). The increase in absorbance is due to the formation of NADH.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH production (moles/min).

    • Enzyme activity is typically expressed as units (µmol of product formed per minute) per mg of protein.

Data Presentation:

Condition IMPDH Activity (nmol/min/mg protein)
Control150.2 ± 12.5
Inhibitor A (1 µM)25.8 ± 3.1
Inhibitor B (1 µM)135.6 ± 10.9
Hypothetical data for illustrative purposes.
Quantification of Intracellular IMP by LC-MS/MS

Causality: Accurate quantification of intracellular metabolite levels is crucial for understanding the metabolic state of a cell and the effects of genetic or pharmacological perturbations. LC-MS/MS provides high sensitivity and specificity for the quantification of small molecules like IMP in complex biological matrices.

Protocol: Targeted Quantification of IMP [6]

Objective: To accurately measure the concentration of IMP in cultured cells.

Materials:

  • Cultured cells

  • Metabolite extraction solvent (e.g., 80% methanol)

  • Internal standard (e.g., ¹³C-labeled IMP)

  • LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • Harvest cells and perform metabolite extraction as described in the metabolic flux analysis protocol.

    • Spike the samples with a known amount of the internal standard before extraction to account for sample loss and matrix effects.

  • LC Separation:

    • Inject the extracted metabolites onto a suitable HPLC column (e.g., a reversed-phase C18 column).

    • Use a gradient of aqueous and organic mobile phases to separate IMP from other metabolites.

  • MS/MS Detection:

    • Introduce the eluent from the HPLC into the mass spectrometer.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Set the instrument to detect specific precursor-to-product ion transitions for both IMP and the internal standard.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of IMP.

    • Calculate the concentration of IMP in the samples by comparing the peak area ratio of IMP to the internal standard against the standard curve.

Section 5: Concluding Remarks and Future Directions

Inosine 5'-monophosphate stands as a cornerstone of cellular metabolism, with its synthesis and utilization being tightly regulated to maintain cellular homeostasis. The central role of IMP and its downstream metabolic pathways, particularly the IMPDH-catalyzed step, has made it a focal point for drug discovery and development. The methodologies outlined in this guide provide a robust framework for investigating the intricate details of IMP metabolism.

Future research will likely focus on a more integrated understanding of how purine metabolism is coordinated with other cellular processes. The study of purinosomes and their regulation is still in its early stages and promises to reveal new layers of metabolic control. Furthermore, the development of novel IMPDH inhibitors with improved selectivity and pharmacokinetic properties remains an active area of research, with the potential to yield new therapies for a range of diseases.

References

  • NOVOCIB. (2025). Active Human IMPDH Type 2 Enzyme. [Link]

  • Baresova, V., et al. (2018). Study of purinosome assembly in cell-based model systems with de novo purine synthesis and salvage pathway deficiencies. FEBS Open Bio, 8(8), 1326-1334. [Link]

  • Kovacs, E., et al. (2019). Detecting Purinosome Metabolon Formation with Fluorescence Microscopy. Methods in Molecular Biology, 1869, 149-160. [Link]

  • Haskó, G., & Cronstein, B. N. (2013). Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis. The Journal of Immunology, 190(8), 4195-4203. [Link]

  • Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews, 109(7), 2903–2928. [Link]

  • Pankiewicz, K. W. (2016). Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents. RSC Advances, 6(81), 77853-77866. [Link]

  • Pedley, A. M., & Benkovic, S. J. (2017). A New View into the Regulation of Purine Metabolism – The Purinosome. Trends in Biochemical Sciences, 42(2), 141-154. [Link]

  • Anderson, N. M., et al. (2016). A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. Journal of Pharmaceutical and Biomedical Analysis, 131, 231-238. [Link]

  • Aryal, S. (2022). Purine Synthesis. Microbe Notes. [Link]

  • Kiser, J. J., et al. (2016). A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells. Pharmaceutical Research, 33(12), 2964-2973. [Link]

  • An, S., et al. (2010). Reversible Compartmentalization of De Novo Purine Biosynthetic Complexes in Living Cells. Science, 320(5872), 103-106.
  • Patsnap. (2024). What are IMPDH inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Pareek, V., & Pedley, A. M. (2018). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. Frontiers in Bioscience (Landmark Edition), 23, 1999-2009. [Link]

  • UW Pressbooks. (n.d.). Purine, Pyrimidine Metabolism, Disorders – biochemistry. [Link]

  • Carr, S. F., et al. (1993). Inhibition of IMP Dehydrogenase. Journal of Biological Chemistry, 268(36), 27286-27290. [Link]

  • Allison, A. C., & Eugui, E. M. (2000). Mycophenolate mofetil and its mechanisms of action. Immunopharmacology, 47(2-3), 85-118. [Link]

  • Jurecka, A. (2009). Spatiotemporal regulation of de novo and salvage purine synthesis during brain development. bioRxiv. [Link]

  • Salehi Dolabi, Z., & Yazdanparast, R. (2025). Maturation and Assembly Stages of IMPDH-Cytoophidia Induced by IMPDH Inhibition. Cell Journal (Yakhteh), 27, 1745. [Link]

  • Sharma, S., & Singh, R. (2015). Inosine 5'-monophosphate Dehydrogenase Inhibitors as Antimicrobial Agents: Recent Progress and Future Perspectives. Future Medicinal Chemistry, 7(11), 1415-1429. [Link]

  • Khan, A. (2020). AMP and GMP formation from IMP. YouTube. [Link]

  • Wang, Y., et al. (2020). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 10(11), 458. [Link]

  • Evans, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. YouTube. [Link]

  • Yuan, J., et al. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology, 43, 28-34. [Link]

  • Baddiley, J., et al. (1954). 5-Amino-4-imidazolecarboxamide riboside and its derivatives. Part IV. A new synthesis of inosine 5'-phosphate. Journal of the Chemical Society, 4206-4209. [Link]

  • Collart, F. R., et al. (1999). Characteristics and crystal structure of bacterial inosine-5'-monophosphate dehydrogenase. Biochemistry, 38(15), 4710-4719. [Link]

  • Zhang, R., et al. (1999). Characteristics and Crystal Structure of Bacterial Inosine-5‘-monophosphate Dehydrogenase. Biochemistry, 38(15), 4691–4700. [Link]

Sources

A Technical Guide to the Natural Sources of Inosine 5'-monophosphate (IMP) Disodium Salt Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Inosine 5'-monophosphate (IMP), a pivotal intermediate in purine metabolism, is a key determinant of the umami taste in protein-rich foods.[1] Its disodium salt hydrate form is widely utilized as a flavor enhancer in the food industry.[2] This technical guide provides a comprehensive overview of the natural origins of IMP, focusing on its primary sources in animal and fish tissues. We will delve into the biochemical pathways responsible for its synthesis, present a quantitative comparison of its concentration in various natural sources, and provide a detailed, field-proven protocol for its extraction and purification. This document is intended for researchers, scientists, and professionals in drug development and food science who require a deep technical understanding of this significant biomolecule.

Introduction to Inosine 5'-monophosphate (IMP)

Inosine 5'-monophosphate is a purine ribonucleotide, consisting of the purine base hypoxanthine linked to a ribose sugar, which is in turn esterified with a phosphate group at the 5' position. It occupies a central hub in cellular metabolism as the direct precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the building blocks of nucleic acids and essential molecules for cellular energy transfer.[1]

Chemical Identity and Properties

The commercially relevant form, Inosine 5'-monophosphate disodium salt hydrate, is valued for its stability and solubility. Its key properties are summarized below.

PropertyValueReference
Chemical Formula C₁₀H₁₁N₄Na₂O₈P · xH₂O[3]
Molar Mass (Anhydrous) 392.17 g·mol⁻¹[2]
Synonyms Disodium 5'-inosinate, 5'-IMP-Na₂, Sodium inosinate[4]
Appearance White to off-white powder or crystals[5]
Function Flavor Enhancer (E-number: E631)[2]
Solubility Soluble in water[3]
Biological Significance and Commercial Application

In living muscle tissue, the primary energy currency is adenosine triphosphate (ATP). Post-mortem, enzymatic processes rapidly convert ATP through adenosine diphosphate (ADP) and AMP into IMP.[6] This accumulation of IMP is a major contributor to the savory or "umami" flavor profile of fresh meat and fish.[6] Beyond its natural role, IMP and its salts are commercially produced, often through microbial fermentation, and added to a variety of food products to enhance and balance flavor, frequently in synergy with monosodium glutamate (MSG).[2]

Natural Occurrence of IMP

The primary natural sources of IMP are tissues with high metabolic rates, particularly skeletal muscle from meat and fish.[2] The concentration of IMP can vary significantly based on the species, the specific muscle type, and the post-mortem conditions, such as aging time and temperature.[7]

Primary Sources: Animal Tissues and Fish

Meats and fish are the most abundant natural sources of IMP.[8] In live animals, ATP concentrations in resting muscle are typically 5-8 µmol/g.[6] Following slaughter, this ATP is catabolized, leading to a rapid increase in IMP concentration, which then slowly degrades into inosine and subsequently hypoxanthine, affecting the flavor profile.[7]

Comparative Analysis of IMP Content

The following table provides a comparative overview of typical IMP concentrations found in various natural sources. These values represent peak or near-peak concentrations observed post-mortem under typical aging conditions.

Natural SourceMuscle TypePeak IMP Concentration (µmol/g wet weight)Reference
Beef Longissimus dorsi~5.4[7]
Pork Longissimus dorsiNot significantly different from other muscles[7]
Chicken Breast MuscleHigher concentration[1]
Chicken Leg Muscle~70% lower than breast muscle[1]
Fish (General) White MuscleVaries significantly by species[2]

Note: Concentrations can vary widely. The conversion from µmol/g to mg/100g is approximately: (µmol/g) x (Molar Mass of IMP) / 10. For IMP (Molar Mass ~348.2 g/mol ), 5.4 µmol/g ≈ 188 mg/100g.

Biosynthesis of IMP in Natural Systems

IMP is synthesized in organisms through two primary routes: the de novo pathway, which builds the purine ring from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases.

De Novo Synthesis Pathway

The de novo pathway is a ten-step enzymatic process that culminates in the formation of IMP.[7] It begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and utilizes amino acids (glutamine, glycine, aspartate), CO₂, and formate as precursors.[7] This energy-intensive pathway ensures a supply of purine nucleotides for cellular growth and replication.

DeNovo_Pathway PRPP PRPP PRA 5-Phosphoribosylamine PRPP->PRA Glutamine GAR GAR PRA->GAR Glycine + ATP FGAR FGAR GAR->FGAR Formate FGAM FGAM FGAR->FGAM Glutamine + ATP AIR AIR FGAM->AIR ATP CAIR CAIR AIR->CAIR CO2 SAICAR SAICAR CAIR->SAICAR Aspartate + ATP AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR Formate IMP IMP FAICAR->IMP

Figure 1. Simplified De Novo Purine Biosynthesis Pathway.
Salvage Pathway

The salvage pathway is a metabolically efficient alternative that recycles purine bases (like hypoxanthine) and nucleosides from the degradation of nucleic acids. The key enzyme, hypoxanthine-guanine phosphoribosyltransferase (HGPRT), catalyzes the reaction of hypoxanthine with PRPP to form IMP directly. This pathway is crucial for tissues that cannot perform de novo synthesis.

Technical Protocol: Extraction and Purification of IMP from Natural Sources

This section outlines a robust protocol for the extraction and subsequent purification of IMP from fish skeletal muscle, adapted from established methodologies.[3] The principle relies on acid precipitation of proteins and macromolecules, followed by chromatographic separation of the small molecule supernatant.

Principle of the Method

Homogenization of the tissue in cold perchloric acid (PCA) effectively lyses cells and precipitates proteins and nucleic acids. The soluble fraction, containing small molecules like nucleotides (ATP, ADP, AMP, IMP), nucleosides, and bases, is then neutralized to precipitate the perchlorate. The resulting supernatant is a crude extract suitable for chromatographic purification. Ion-exchange chromatography is then employed to separate IMP from other charged molecules based on its anionic phosphate group.[9]

Detailed Step-by-Step Methodology

I. Sample Preparation and Homogenization

  • Excise 5.0 g of fresh or rapidly frozen fish skeletal muscle (e.g., grass carp dorsal muscle). All subsequent steps should be performed at 0-4°C (on ice).

  • Mince the tissue finely with a clean scalpel.

  • Transfer the minced tissue to a pre-chilled glass homogenizer.

  • Add 10 mL of ice-cold 10% (v/v) Perchloric Acid (PCA).

  • Homogenize thoroughly for 2-3 minutes until a uniform slurry is obtained.

II. Acid Extraction and Clarification 6. Transfer the homogenate to a 50 mL centrifuge tube. 7. Let the mixture stand on ice for 10 minutes to ensure complete precipitation. 8. Centrifuge at 10,000 x g for 15 minutes at 4°C. 9. Carefully decant the supernatant into a clean, pre-chilled beaker. 10. Resuspend the pellet with 10 mL of ice-cold 5% PCA, vortex briefly, and centrifuge again as in step 8. 11. Combine this second supernatant with the first one.

III. Neutralization and Preparation for Chromatography 12. Slowly add 10 M potassium hydroxide (KOH) dropwise to the combined supernatant while stirring gently on a magnetic stirrer in an ice bath. 13. Monitor the pH continuously with a calibrated pH meter until it reaches 6.5 - 7.0. A dense white precipitate of potassium perchlorate (KClO₄) will form. 14. Let the neutralized extract stand on ice for 30 minutes to ensure complete precipitation. 15. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the KClO₄. 16. Filter the final supernatant through a 0.22 µm syringe filter. This is the crude nucleotide extract.

IV. Anion-Exchange Chromatography Purification 17. Column: Use a strong anion-exchange (e.g., Quaternary Ammonium - Q-type) column.[10] 18. Equilibration: Equilibrate the column with a low ionic strength starting buffer (e.g., 20 mM Tris-HCl, pH 7.5). 19. Loading: Load the filtered crude extract onto the equilibrated column. 20. Washing: Wash the column with several column volumes of the starting buffer to remove unbound and weakly bound cationic and neutral molecules. 21. Elution: Elute the bound nucleotides using a linear gradient of increasing ionic strength (e.g., 0 to 1.0 M NaCl in the starting buffer). IMP, with its negatively charged phosphate group, will elute from the column. Fractions are collected throughout the gradient.

Experimental Workflow Diagram

Extraction_Workflow A 1. Homogenize 5g Fish Muscle in 10% Perchloric Acid (PCA) B 2. Centrifuge (10,000 x g, 15 min) Collect Supernatant A->B C 3. Neutralize Supernatant to pH 6.5 with Potassium Hydroxide (KOH) B->C D 4. Centrifuge to Remove KClO₄ Collect Supernatant C->D E 5. Filter (0.22 µm) Crude Nucleotide Extract D->E F 6. Anion-Exchange Chromatography E->F G 7. Elute with Salt Gradient F->G H 8. Collect & Analyze Fractions Purified IMP G->H

Figure 2. Workflow for IMP Extraction and Purification.
Quality Control and Analysis

Collected fractions from the chromatography step should be analyzed to identify and quantify IMP.

  • Method: High-Performance Liquid Chromatography (HPLC) with UV detection at ~250 nm is the standard method.

  • Validation: The identity of the IMP peak should be confirmed by comparing its retention time with that of a pure IMP standard. Purity is assessed by the symmetry of the peak and the absence of other significant peaks in the chromatogram.

Conclusion and Future Perspectives

Inosine 5'-monophosphate is a naturally abundant nucleotide in meat and fish, playing a critical role in both cellular metabolism and sensory science. Understanding its distribution and the methods for its isolation are fundamental for applications ranging from food technology to metabolic research. The protocol detailed herein provides a reliable framework for the extraction and purification of IMP from its most common natural sources. Future research may focus on optimizing extraction from different biological matrices and exploring the metabolic regulation of IMP accumulation to enhance the natural flavor profiles of food products.

References

  • Dannert, R. D., & Pearson, A. M. (n.d.). Concentration of Inosine 5′‐Monophosphate in Meat. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). Inosine-5'-monophosphate Disodium Salt heptahydrate. [Link]

  • Wikipedia. (n.d.). Disodium inosinate. [Link]

  • To, K. V. (2022). Inosine 5'- monophosphate derived umami flavor intensity of beef determination by electrochemistry and chromatography. Mississippi State University - Scholars Junction. [Link]

  • Cytiva. (2024). Ion exchange chromatography. [Link]

  • Frontiers in Marine Science. (2022). Dietary inosine monophosphate improved liver health and flesh quality of gibel carp (Carassius auratus gibelio) via activating AMPK signalling pathway and enhancing the contents of muscle fat and flavour substance. [Link]

  • Li, M., et al. (2022). Mechanism of Inosine Monophosphate Degradation by Specific Spoilage Organism from Grass Carp in Fish Juice System. Foods. [Link]

  • Wang, Y., et al. (2021). Analysis of the molecular mechanism of inosine monophosphate deposition in Jingyuan chicken muscles using a proteomic approach. Poultry Science. [Link]

  • JECFA. (n.d.). Disodium 5'-inosinate. WHO. [Link]

  • PubChem. (n.d.). Inosine 5'-monophosphate disodium salt hydrate. National Center for Biotechnology Information. [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. [Link]

  • U.S. Food and Drug Administration. (n.d.). Substances Added to Food: Disodium Inosinate. [Link]

  • Hilaris Publisher. (2024). Isolation and Purification Techniques in Natural Products Chemistry. [Link]

  • Sunway. (2023). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. [Link]

  • Wikipedia. (n.d.). Umami. [Link]

  • Ataman Kimya. (n.d.). INOSINE MONOPHOSPHATE. [Link]

Sources

A Comprehensive Technical Guide to Inosine 5'-Monophosphate Disodium Salt Hydrate for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Inosine 5'-monophosphate (IMP) disodium salt hydrate, a pivotal nucleotide in cellular metabolism and a critical reagent in biomedical research and drug development. We will delve into its fundamental properties, its central role in biochemical pathways, and its practical applications in the laboratory, moving beyond simple descriptions to explain the causality behind its use in key experimental contexts.

Core Chemical Identity and Physicochemical Properties

Inosine 5'-monophosphate disodium salt hydrate is the stable, water-soluble form of inosinic acid. A critical point of clarification for researchers is the existence of multiple CAS (Chemical Abstracts Service) numbers, which typically differentiate between various hydration states or specific salt forms of the compound. Understanding these distinctions is crucial for accurate sourcing and experimental reproducibility.

  • 4691-65-0: Commonly used for the disodium salt form, often with an unspecified degree of hydration[1][2].

  • 352195-40-5: Frequently cited for the disodium salt hydrate[3][4][5].

  • 20813-76-7: Specifically designates the octahydrate form of the disodium salt[6][7].

For most research applications, these forms are functionally interchangeable, provided the material meets the required purity specifications (typically ≥98% by HPLC)[8]. However, for applications sensitive to precise molar concentrations, verifying the hydration state from the supplier's Certificate of Analysis is a prerequisite for accurate reagent preparation.

Table 1: Key Physicochemical Properties
PropertyValueSource(s)
Chemical Formula C₁₀H₁₁N₄Na₂O₈P · xH₂O[4][9]
Molecular Weight 392.17 g/mol (anhydrous basis)[3][4]
Appearance White to off-white crystalline powder[1][5][8]
Purity Typically ≥98% or ≥99.0% (HPLC)[3][8]
Solubility Soluble in water (e.g., 50 mg/mL); sparingly soluble in ethanol[6]
Storage Conditions 2°C to 8°C, protect from light[9]
Synonyms 5'-IMP-Na₂, Disodium Inosinate, 5'-Inosinic acid disodium salt[1][3][4]

The Biochemical Nexus: IMP in Purine Metabolism

Inosine monophosphate is not merely a chemical reagent; it is the cornerstone of de novo purine biosynthesis.[10] It represents the first fully formed purine ring structure in this essential pathway, making it the central branch-point from which all other purine nucleotides are derived.[11] The cellular fate of IMP is tightly regulated, as it can be channeled towards the synthesis of either adenosine monophosphate (AMP) or guanosine monophosphate (GMP), the building blocks of RNA and DNA and critical components of cellular energy (ATP, GTP) and signaling (cAMP, cGMP).[12]

The significance of this position cannot be overstated. The enzymes that catalyze the conversion of IMP to AMP and GMP are critical control points for cellular proliferation, and their activity is a direct reflection of the cell's metabolic state.

Purine_Metabolism cluster_de_novo De Novo Synthesis cluster_derivatives Purine Nucleotide Formation PRPP PRPP Intermediates Multi-step Pathway (Glycine, Glutamine, Aspartate, Formate, CO2) PRPP->Intermediates Ribose-phosphate diphosphokinase IMP Inosine 5'-Monophosphate (IMP) Intermediates->IMP 10 enzymatic steps AMP Adenosine 5'-Monophosphate (AMP) IMP->AMP Adenylosuccinate Synthetase GMP Guanosine 5'-Monophosphate (GMP) IMP->GMP IMPDH (Rate-Limiting) Xanthosine Monophosphate GMP Synthetase RNA RNA AMP->RNA Further Metabolism DNA DNA AMP->DNA Further Metabolism ATP ATP AMP->ATP Further Metabolism GMP->RNA Further Metabolism GMP->DNA Further Metabolism GTP GTP GMP->GTP Further Metabolism

Caption: Central role of IMP in the de novo purine synthesis pathway.

Applications in Drug Development and Biomedical Research

The central metabolic role of IMP makes its disodium salt an indispensable tool for researchers, particularly in oncology, virology, and immunology.

Enzyme Kinetics and High-Throughput Screening

IMP is the natural substrate for Inosine Monophosphate Dehydrogenase (IMPDH) , the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[6] Because rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for nucleic acids, IMPDH has become a prime target for therapeutic intervention.[6][10]

  • Causality: By providing a stable, soluble source of the substrate (IMP disodium salt), researchers can develop robust enzymatic assays. These assays are foundational for:

    • Mechanism of Action Studies: Characterizing the kinetics (Kₘ, Vₘₐₓ) of IMPDH from various sources.

    • Drug Discovery: Screening compound libraries for novel IMPDH inhibitors. Prominent immunosuppressive and antiviral drugs, such as mycophenolate mofetil and ribavirin, function by inhibiting this enzyme.[6]

Extracellular Signaling and Immunomodulation

Beyond its intracellular role, IMP and its metabolites function as extracellular signaling molecules.[13] Research has shown that extracellular IMP can be metabolized by ecto-5'-nucleotidase (CD73) to inosine, which in turn exerts anti-inflammatory effects.[13][14]

  • Experimental Insight: This dual role presents a compelling area of investigation. Studies using IMP disodium salt in cell culture or in vivo models can help elucidate the complex interplay between purinergic signaling and immune responses. For example, research has demonstrated that IMP can suppress TNF-α production and augment IL-10 in endotoxemic models, effects mediated through its conversion to inosine.[11][13]

Cell Culture Media Supplementation

IMP disodium salt is utilized as a component in specialized cell culture media.[1]

  • Rationale: For cell lines with compromised de novo purine synthesis pathways or in studies where nucleotide metabolism is being specifically investigated, supplementing the media with IMP can support robust cell growth and maintain cellular health.[1] This is particularly relevant in biopharmaceutical production and genetic research.

Analytical Methodologies

Accurate quantification of IMP in biological samples or reaction mixtures is essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering high sensitivity and specificity.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., cell lysate, tissue) Extraction Acid Extraction (e.g., perchloric acid) Sample->Extraction Neutralization Neutralization & Centrifugation Extraction->Neutralization Filtration 0.22 µm Filtration Neutralization->Filtration Injection Autosampler Injection Filtration->Injection Column Reverse-Phase C18 Column Injection->Column Detection UV Detector (249 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration vs. Standard Curve Chromatogram->Quantification Result [IMP] Concentration Quantification->Result

Caption: Standard workflow for the quantification of IMP using HPLC.

The UV absorbance maximum for IMP is approximately 249 nm, providing a reliable wavelength for detection.[6] A standard curve generated from serial dilutions of a known concentration of Inosine 5'-monophosphate disodium salt hydrate is required for accurate quantification.

Experimental Protocol: In Vitro IMP Dehydrogenase (IMPDH) Activity Assay

This protocol provides a self-validating system for measuring IMPDH activity by spectrophotometrically monitoring the production of NADH at 340 nm.

A. Principle

IMPDH catalyzes the NAD⁺-dependent oxidation of IMP to xanthosine 5'-monophosphate (XMP). For every molecule of IMP converted, one molecule of NADH is produced. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the enzyme's activity.

B. Reagents and Buffers

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 3 mM EDTA.

  • IMP Substrate Stock (10 mM): Dissolve 3.92 mg of Inosine 5'-monophosphate disodium salt hydrate (anhydrous MW = 392.17 g/mol ) in 1 mL of Assay Buffer. Causality: Using a stable salt form ensures accurate concentration.

  • NAD⁺ Stock (20 mM): Dissolve 13.3 mg of β-Nicotinamide adenine dinucleotide hydrate in 1 mL of Assay Buffer.

  • Enzyme Preparation: Purified recombinant IMPDH or a clarified cell lysate containing the enzyme, diluted in Assay Buffer.

  • Controls: Assay Buffer (for blank), No Enzyme Control, No Substrate Control. Trustworthiness: These controls are essential to validate that the observed activity is specific and dependent on both enzyme and substrate.

C. Procedure

  • Setup: Use a 96-well UV-transparent microplate. Plan the plate layout to include blanks, controls, and experimental wells.

  • Reaction Mixture Preparation: For a final reaction volume of 200 µL, prepare a master mix.

    • 100 µL Assay Buffer

    • 50 µL IMP Stock (Final concentration: 2.5 mM)

    • 10 µL NAD⁺ Stock (Final concentration: 1 mM)

  • Initiate Reaction: Add 160 µL of the master mix to each well. Add 40 µL of Assay Buffer to the "No Enzyme" control wells.

  • Pre-incubation: Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Start Reaction: Add 40 µL of the diluted enzyme preparation to the experimental wells. Add 40 µL of Assay Buffer to the "No Substrate" control wells (which contain enzyme but no IMP).

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.

D. Data Analysis

  • Calculate the rate of reaction (ΔAbs₃₄₀/min) from the linear portion of the kinetic curve for each well.

  • Subtract the rate of the "No Enzyme" control from all experimental wells to correct for any non-enzymatic background signal.

  • Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate into µmol/min/mg of enzyme.

Safety, Handling, and Storage

Inosine 5'-monophosphate disodium salt hydrate is not considered a hazardous substance under normal laboratory use conditions.[5] However, standard good laboratory practices should always be followed.

  • Handling: Avoid dust formation. Wear standard personal protective equipment (gloves, safety glasses).[7]

  • Storage: The solid powder is stable under normal conditions.[5] For long-term stability and to prevent degradation, it should be stored refrigerated (2-8°C) and protected from light and moisture.[9] Solutions should be prepared fresh or stored frozen in aliquots.

Conclusion

Inosine 5'-monophosphate disodium salt hydrate is a cornerstone reagent whose utility is directly derived from its central, indispensable role in purine metabolism. For the researcher in drug development, molecular biology, or immunology, a thorough understanding of its properties, biochemical context, and analytical methodologies is not merely academic—it is fundamental to designing robust, reproducible, and insightful experiments. From screening novel anti-cancer agents to unraveling complex immunomodulatory pathways, IMP disodium salt remains a critical tool in the scientific arsenal.

References

  • MP Biomedicals. (n.d.). Inosine-5-Monophosphate, Disodium Salt, Hydrate. Retrieved from [Link]

  • Wikipedia. (n.d.). Purine metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Exogenous and endogenous purine is deaminated to form inosine monophosphate... [Diagram]. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Inosine 5'-Monophosphate Disodium Salt as a Flavor Enhancer. Retrieved from [Link]

  • FoodAdditives.net. (2020). What Is Disodium Inosinate (E631) In Food: Uses, Safety, Side Effects. Retrieved from [Link]

  • Haskó, G., et al. (2021). Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis. The FASEB Journal, 35(11), e21935. Retrieved from [Link]

  • PubMed. (2021). Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis. Retrieved from [Link]

  • Rutgers University. (n.d.). Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis. Retrieved from [Link]

  • Meta-Sci. (n.d.). Safety Data Sheet Inosine-5'-monophosphate disodium salt octahydrate. Retrieved from [Link]

  • Sdfine. (n.d.). inosine-5-monophosphate disodium salt. Retrieved from [Link]

  • PubChem. (n.d.). Inosine 5'-monophosphate disodium salt hydrate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Inosine 5'-Monophosphate Disodium Salt, Hydrate, 5g, Each. Retrieved from [Link]

  • Healthline. (2020). Disodium Guanylate: Uses, Nutrition, and Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Disodium inosinate. Retrieved from [Link]

  • PubMed. (1981). Direct assay method for inosine 5'-monophosphate dehydrogenase activity. Retrieved from [Link]

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An In-depth Technical Guide to Inosine 5'-Monophosphate Disodium Salt Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with Inosine 5'-monophosphate disodium salt hydrate (IMP•Na₂•xH₂O). It moves beyond a simple data sheet to provide in-depth insights into its molecular characteristics, biochemical significance, and practical applications, ensuring a well-rounded understanding grounded in scientific literature.

Part 1: Core Chemical and Physical Properties

Inosine 5'-monophosphate (IMP), the ribonucleotide of hypoxanthine, is a pivotal molecule in cellular metabolism.[1] Its disodium salt hydrate is a white, crystalline powder that is widely utilized for its stability and solubility in aqueous solutions.[2][3]

Unraveling the Molecular Weight: The Role of Hydration

A frequent point of confusion for researchers is the exact molecular weight of this compound. This ambiguity arises from its hygroscopic nature, leading to the formation of various hydrates. It is crucial to distinguish between the anhydrous form and its hydrated counterparts for accurate experimental calculations and solution preparation.

The molecular weight of the anhydrous Inosine 5'-monophosphate disodium salt (C₁₀H₁₁N₄Na₂O₈P) is consistently reported as 392.17 g/mol .[1][2][4][5][6][7][8]

However, the compound readily incorporates water molecules into its crystal structure. The degree of hydration is often variable and represented as "xH₂O".[4][5][7] Commercially available preparations and crystallographic studies have identified specific, stable hydrated forms.

Form Molecular Formula Molecular Weight ( g/mol ) Notes
AnhydrousC₁₀H₁₁N₄Na₂O₈P392.17The theoretical weight without water.[1][5][7]
DihydrateC₁₀H₁₅N₄Na₂O₁₀P428.20A known hydrated form.[9]
Heptahydrate (~7.5 H₂O)C₁₀H₁₁N₄Na₂O₈P · ~7.5H₂O~527.28Often described as containing approximately 7.5 molecules of water.[3][10]
OctahydrateC₁₀H₂₇N₄Na₂O₁₆P536.29A commercially available and characterized form.[11]
DecahydrateC₁₀H₃₁N₄Na₂O₁₈P550.34Characterized through X-ray crystallography.[12]

Expert Insight: For exacting applications, such as quantitative assays or standards preparation, it is imperative to either use the anhydrous molecular weight and correct for water content determined by Karl Fischer titration or to purchase a specific hydrate with a clearly defined molecular weight. For general biochemical applications, acknowledging the potential for hydration and its impact on molarity calculations is a key aspect of good laboratory practice.

Storage and Stability

Inosine 5'-monophosphate disodium salt hydrate is generally stable under normal conditions.[10] For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated place, typically at 2°C - 8°C, protected from light.[4] It is incompatible with strong oxidizing agents.[10] Aqueous solutions are stable and neutral but can be susceptible to decomposition when heated in acidic conditions, which can lead to a loss of its characteristic properties.[3]

Part 2: The Central Role of IMP in Purine Metabolism

IMP does not just serve as a laboratory reagent; it is a cornerstone of de novo purine biosynthesis, the metabolic pathway that creates purine nucleotides from simple precursors.[13][14][15] Understanding this pathway is critical for researchers in oncology, immunology, and metabolic diseases, as many therapeutic agents target this very process.[13][16]

IMP stands at a critical branch point, serving as the direct precursor for the synthesis of both Adenosine Monophosphate (AMP) and Guanosine Monophosphate (GMP), the building blocks of RNA and DNA and key components of cellular energy and signaling.[13][15][17][18]

De Novo Purine Synthesis Pathway

The de novo pathway involves a series of eleven enzymatic reactions that build the purine ring structure onto a ribose-5-phosphate scaffold.[18] The process culminates in the synthesis of IMP.

de_novo_purine_synthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA 5-Phosphoribosylamine (Commitment Step) PRPP->PRA Amidophosphoribosyl transferase MultiStep Multiple Enzymatic Steps (Glycine, Formate, Gln, Asp, CO2) PRA->MultiStep IMP Inosine 5'-Monophosphate (IMP) MultiStep->IMP

Caption: Simplified workflow of de novo purine synthesis leading to IMP.

The IMP Branch Point: Synthesis of AMP and GMP

From IMP, the pathway bifurcates to produce AMP and GMP. This divergence is tightly regulated to maintain a balanced pool of adenine and guanine nucleotides.[16][17]

  • Synthesis of AMP: This two-step process requires energy in the form of GTP and the amino acid aspartate.[16][19]

  • Synthesis of GMP: The conversion of IMP to GMP is also a two-step process that involves an oxidation step catalyzed by IMP dehydrogenase (IMPDH) and requires ATP.[19][20]

This differential energy requirement (GTP for AMP, ATP for GMP) and feedback inhibition from the end-products (AMP and GMP) on their respective synthetic enzymes ensure that the cell can dynamically adjust the production of each nucleotide based on its immediate needs.[16]

IMP_Branch_Point cluster_AMP AMP Synthesis cluster_GMP GMP Synthesis IMP Inosine 5'-Monophosphate (IMP) Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate Synthetase (uses GTP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase (IMPDH) AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Adenylosuccinate Lyase GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase (uses ATP)

Caption: The metabolic fate of IMP as the precursor to AMP and GMP.

Part 3: Applications in Research and Industry

The unique properties of Inosine 5'-monophosphate disodium salt have led to its adoption in diverse fields, from food science to drug development.

Drug Development and Biochemical Assays

Given its central role in nucleotide metabolism, the enzymes involved in IMP synthesis and conversion are attractive targets for therapeutic intervention.

  • Enzyme Substrate: IMP is a primary substrate for Inosine Monophosphate Dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][7][21] As such, IMP is essential for in vitro assays designed to screen for and characterize IMPDH inhibitors. Such inhibitors, like mycophenolic acid and ribavirin, have found applications as immunosuppressants and antiviral agents.[13][21]

  • Metabolic Studies: Researchers use isotopically labeled IMP to trace the flux through purine metabolic pathways, providing insights into cellular proliferation, energy homeostasis, and the effects of drugs on nucleotide pools.[22]

Food Industry: The Science of Umami

In the food industry, IMP disodium salt is a widely used flavor enhancer, designated by the E number E631 .[6][23] It is renowned for its ability to impart an "umami" or savory taste.[23]

Its flavor-enhancing effect is synergistic with monosodium glutamate (MSG) and disodium guanylate (GMP).[6] The combination of IMP and GMP is known as disodium 5'-ribonucleotides (E635) and is used to create a potent and well-rounded savory flavor in a variety of processed foods, including snacks, soups, and sauces.[6][23]

Part 4: Experimental Protocols and Handling

Protocol: Preparation of a Stock Solution

Accurate preparation of an IMP stock solution is fundamental for reliable experimental results.

Objective: To prepare a 100 mM stock solution of Inosine 5'-monophosphate disodium salt hydrate.

Materials:

  • Inosine 5'-monophosphate disodium salt hydrate (Note the specific hydrate and molecular weight from the supplier's certificate of analysis).

  • Nuclease-free water.

  • Calibrated analytical balance.

  • Appropriate volumetric flasks.

  • Sterile 0.22 µm filter.

Methodology:

  • Determine the Correct Mass: Using the molecular weight provided for your specific lot (e.g., 536.29 g/mol for the octahydrate), calculate the mass required for your desired volume and concentration.

    • Calculation Example (for 10 mL of 100 mM solution of octahydrate): Mass (g) = 0.1 L * 0.1 mol/L * 536.29 g/mol = 0.536 g

  • Weighing: Accurately weigh the calculated amount of IMP•Na₂•xH₂O powder using an analytical balance.

  • Dissolution: Transfer the powder to a volumetric flask. Add approximately 70-80% of the final volume of nuclease-free water. Mix gently by swirling until the solid is completely dissolved.

  • Volume Adjustment: Once dissolved, bring the solution to the final volume with nuclease-free water. Ensure the meniscus is precisely on the calibration mark.

  • Sterilization: For cell-based assays or long-term storage, sterile-filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (up to 6 months) storage.[11]

Safety and Handling

While not classified as hazardous under OSHA standards, standard laboratory safety practices should always be followed.[24][25]

  • Personal Protective Equipment (PPE): Wear safety glasses and gloves when handling the powder.

  • Handling: Avoid generating dust. Use in a well-ventilated area. Do not eat, drink, or smoke in the handling area.

  • First Aid: In case of eye contact, rinse immediately with plenty of water.[25] If inhaled, move to fresh air.[26] If skin contact occurs, wash with soap and water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to the Safe Handling of Inosine 5'-monophosphate Disodium Salt Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for Inosine 5'-monophosphate disodium salt hydrate (IMP disodium salt), a key nucleotide derivative utilized in biochemical research, drug development, and as a flavor enhancer in the food industry.[1][2] As a Senior Application Scientist, this document is designed to synthesize technical data with practical, field-proven insights to ensure the safe and effective use of this compound by researchers, scientists, and professionals in drug development. The protocols herein are designed to be self-validating systems, emphasizing not just the "what," but the critical "why" behind each procedural step.

Compound Identification and Hazard Assessment

Inosine 5'-monophosphate disodium salt hydrate is a white, crystalline solid that is soluble in water.[3][4] It is the disodium salt of inosinic acid, a purine nucleotide.

Regulatory Standing and Hazard Classification

A critical first step in handling any chemical is to understand its regulatory classification. Multiple safety data sheets (SDS) confirm that Inosine 5'-monophosphate disodium salt hydrate is not considered a hazardous substance or mixture according to the US OSHA Hazard Communication Standard (29 CFR 1910.1200) and the Globally Harmonized System (GHS).[3][4] Consequently, it does not have assigned hazard pictograms, signal words, or hazard statements.[5]

  • Expert Insight: The non-hazardous classification simplifies handling procedures but does not eliminate the need for standard laboratory good practices. The primary risks associated with this compound are physical (e.g., dust inhalation) rather than chemical.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₄Na₂O₈P · xH₂O[3]
Molecular Weight 392.17 g/mol (anhydrous)[3]
Appearance White crystalline solid[3]
Odor Odorless[3]
Solubility Soluble in water[4]
pH Not applicable (as a solid)[3]
Melting Point No data available[3]
Boiling Point No information available[3]
Flash Point 227 °C / 440.6 °F[3]
Stability Stable under normal conditions[3][6]
  • Trustworthiness: The stability of the compound under normal laboratory conditions is a key safety feature. Hazardous polymerization will not occur.[3][6]

Prudent Laboratory Practices for Handling and Storage

While not classified as hazardous, adherence to best practices is essential to maintain the integrity of the compound and ensure personnel safety.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against any potential exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Initiate Handling Procedure eye_protection Wear ANSI-approved safety glasses with side shields or goggles. start->eye_protection Minimum Requirement hand_protection Wear chemical-resistant gloves (e.g., nitrile). eye_protection->hand_protection body_protection Wear a standard laboratory coat. hand_protection->body_protection respiratory_protection Is significant dust generation likely? body_protection->respiratory_protection n95_respirator Use a NIOSH-approved N95 respirator. respiratory_protection->n95_respirator Yes proceed Proceed with Handling respiratory_protection->proceed No n95_respirator->proceed

Caption: PPE workflow for handling Inosine 5'-monophosphate disodium salt hydrate.

Step-by-Step PPE Protocol:

  • Eye Protection: Always wear ANSI-approved safety glasses with side shields.[7] If there is a risk of splashing, chemical splash goggles are recommended.[7]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[7] Inspect gloves for any signs of damage before use and wash hands thoroughly after handling.[7][8]

  • Body Protection: A standard laboratory coat should be worn to protect clothing and skin.[9]

  • Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not required.[3][4] However, if handling large quantities or if significant dust generation is anticipated, a NIOSH-approved N95 respirator is recommended to prevent inhalation of particulates.[7]

Handling Procedures

The primary goal during handling is to prevent dust formation and avoid unnecessary exposure.

  • Ventilation: Handle the compound in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust.[4][8]

  • Avoiding Dust: Use techniques that minimize the generation of dust, such as gentle scooping rather than pouring from a height.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling the material.[8]

Storage

Proper storage is crucial for maintaining the stability and integrity of this hygroscopic compound.

  • Temperature: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5] Refrigeration is often recommended.[3]

  • Hygroscopicity Management: Inosine 5'-monophosphate disodium salt hydrate is hygroscopic, meaning it can absorb moisture from the air.[10][11] This can lead to caking and potential degradation.

    • Expert Insight: To mitigate moisture absorption, always ensure the container is tightly sealed immediately after use. For long-term storage, consider the use of a desiccator. Double-wrapping or using containers with a moisture barrier can also be effective.[10][12]

  • Incompatible Materials: Store away from strong bases, reducing agents, and oxidizing agents.[3]

Emergency Procedures

In the event of an accidental release or exposure, the following procedures should be followed.

First-Aid Measures

While the compound is not classified as hazardous, prompt action is recommended in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][4] If irritation persists, seek medical attention.

  • Skin Contact: Wash off immediately with plenty of water.[13] Remove any contaminated clothing. If skin irritation occurs, get medical advice/attention.

  • Inhalation: Remove to fresh air.[3][4] If symptoms occur, get medical attention.[3]

  • Ingestion: Rinse mouth with water.[13] Do not induce vomiting.[13] Seek medical attention if you feel unwell.

Accidental Release Measures (Spills)

For minor spills of this non-hazardous powder, laboratory personnel can safely manage the cleanup.

Spill_Response_Workflow cluster_spill Minor Spill Response Protocol spill_detected Minor Spill Detected ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if dusty) spill_detected->ppe contain Contain the Spill (Prevent spreading) ppe->contain cleanup Gently sweep or scoop the powder into a suitable container for disposal. contain->cleanup decontaminate Wipe the spill area with a damp cloth. cleanup->decontaminate disposal Label the container as chemical waste and dispose of according to institutional guidelines. decontaminate->disposal report Report the incident to the lab supervisor. disposal->report

Caption: Workflow for responding to a minor spill of Inosine 5'-monophosphate disodium salt hydrate.

Step-by-Step Spill Cleanup Protocol:

  • Ensure Safety: Before cleaning, ensure you are wearing the appropriate PPE, including gloves, eye protection, and a respirator if the spill has created a significant amount of dust.[14]

  • Containment: Prevent the powder from spreading further.[14]

  • Cleanup: Gently sweep or scoop the spilled material into a suitable, labeled container for disposal.[3][15] Avoid actions that could generate dust.[3]

  • Decontamination: Once the bulk of the powder is removed, wipe the area with a damp cloth to remove any remaining residue.

  • Disposal: Dispose of the contained spill residue and any contaminated cleaning materials as chemical waste according to your institution's guidelines.[15]

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

For major spills, evacuate the area and contact your institution's emergency response team.[16][17]

Firefighting Measures
  • Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as water spray, carbon dioxide (CO₂), or dry chemical powder.[3]

  • Specific Hazards: The compound itself is not highly flammable, but in a fire, hazardous decomposition products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), phosphorus oxides, and sodium oxides may be produced.[3]

  • Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Toxicological and Stability Information

Toxicological Profile

There is limited specific toxicological data available for Inosine 5'-monophosphate disodium salt hydrate.[4] However, based on available information, it is not expected to be a significant health hazard.

  • Acute Toxicity: No known effect based on supplied information.[3]

  • Skin Corrosion/Irritation: No data available.[3][4]

  • Serious Eye Damage/Irritation: No data available.[3][4]

  • Carcinogenicity: Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[4]

  • Endocrine Disrupting Properties: This product does not contain any known or suspected endocrine disruptors.[3][6]

Stability and Reactivity
  • Reactivity: The product is not reactive under normal conditions.[3]

  • Chemical Stability: It is stable under recommended storage conditions.[3][5][6]

  • Conditions to Avoid: Avoid dust formation, excess heat, and incompatible products.[3][6]

  • Incompatible Materials: Strong bases, reducing agents, and oxidizing agents.[3]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, oxides of phosphorus, and sodium oxides.[3]

References

  • Inosine-5'-monophosphate disodium salt hydrate - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2019, April 11).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 31).
  • Chemical Safety Data Sheet MSDS / SDS - Inosine-5'-monophosphate Disodium Salt octahydrate - ChemicalBook. (2025, September 27).
  • Spill response procedures - University of Ottawa. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Preparing for Emergency Chemical Spills - Environment, Health & Safety. (n.d.).
  • Chemical Spill procedure. (n.d.).
  • Guide for Chemical Spill Response. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 27).
  • Inosine-5'-monophosphate disodium salt hydrate - Chem-Impex. (n.d.).
  • Inosine-5-Monophosphate, Disodium Salt Hydrate - MP Biomedicals. (n.d.).
  • Hygroscopic Powder - Prochem Turnkey Projects Pvt Ltd. (n.d.).
  • Personal protective equipment for handling Enolicam sodium - Benchchem. (n.d.).
  • Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com. (2022, April 11).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Efflorescent, Hygroscopic, and Deliquescent powders - Pharmacy Infoline. (n.d.).

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A Comprehensive Technical Guide to the Solubility of Inosine 5'-Monophosphate Disodium Salt Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of Inosine 5'-monophosphate disodium salt hydrate (IMP•Na₂•xH₂O), a nucleotide of significant interest in pharmaceutical sciences, biotechnology, and the food industry.[1] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into handling this important molecule.

Introduction: The Significance of IMP•Na₂•xH₂O Solubility

Inosine 5'-monophosphate (IMP) is a naturally occurring purine nucleotide, playing a crucial role as a precursor in the biosynthesis of adenosine and guanosine monophosphates, which are fundamental building blocks of DNA and RNA.[2] Its disodium salt hydrate form is widely utilized for its enhanced stability and solubility in aqueous solutions.[1] A thorough understanding of its solubility is paramount for a variety of applications, including:

  • Pharmaceutical Formulations: Ensuring optimal bioavailability and effective delivery of therapeutic agents where IMP acts as a key ingredient.[1]

  • Bioprocessing and Cell Culture: Preparing nutrient-rich media to support robust cell growth and productivity in biotechnological applications.[1]

  • Food Industry: As a flavor enhancer, its solubility dictates its efficacy and uniform distribution in food products.[1]

  • Analytical Method Development: Accurate quantification and characterization rely on precise knowledge of its behavior in different solvent systems.

This guide will delve into the critical factors governing the solubility of IMP•Na₂•xH₂O, provide quantitative data, and outline robust methodologies for its determination.

Physicochemical Properties Influencing Solubility

The solubility of IMP•Na₂•xH₂O is intrinsically linked to its molecular structure. As a disodium salt of a phosphorylated ribonucleoside, it possesses multiple ionizable groups and hydrophilic moieties, making it highly polar.

Molecular Structure of Inosine 5'-monophosphate

G cluster_inosine Inosine IMP Inosine 5'-monophosphate Hypoxanthine Hypoxanthine (Purine Base) Ribose Ribose (Sugar) Phosphate Phosphate Group Hypoxanthine->Ribose β-N9-glycosidic bond Ribose->Phosphate Ester bond at C5'

Caption: Core components of the Inosine 5'-monophosphate molecule.

Key structural features determining its solubility profile include:

  • The Phosphate Group: The negatively charged phosphate moiety is a primary driver of aqueous solubility. The disodium salt form further enhances this by providing counter-ions that readily dissociate in water.

  • The Ribose Sugar: The hydroxyl groups on the ribose ring contribute significantly to the molecule's hydrophilicity through hydrogen bonding with water molecules.

  • The Hypoxanthine Base: While the purine ring itself has some aromatic character, the keto and amine groups can participate in hydrogen bonding, contributing to its overall solubility in polar solvents.

Quantitative Solubility Data

The solubility of IMP•Na₂•xH₂O has been determined in various solvents. The data clearly indicates its preference for polar environments.

Solubility in Common Solvents
SolventSolubilityReference
Water50 mg/mL to 100 mg/mL, clear, colorless solution.[3][4] Some sources indicate ≥73.6 mg/mL.[5][3][4][5]
Phosphate Buffered Saline (PBS, pH 7.2)10 mg/mL[2]
EthanolSparingly soluble[]
EtherPractically insoluble/Insoluble[]
Dimethyl Sulfoxide (DMSO)Insoluble[5]
Influence of Temperature

A systematic study on the solubility of IMP disodium salt in various solvents revealed a positive correlation between temperature and solubility. The equilibrium solubility was measured using an isothermal method at temperatures ranging from 293.15 K to 313.15 K (20°C to 40°C).[7] The study demonstrated that as the temperature increases, the solubility of IMP•Na₂ in water and water-cosolvent mixtures also increases.[7] This endothermic nature of dissolution is common for many salts.

Critical Factors Modulating Solubility

Beyond the choice of solvent, several other parameters can significantly impact the solubility of IMP•Na₂•xH₂O.

The Effect of pH
Co-solvents and Anti-solvents

The addition of organic co-solvents to an aqueous solution of IMP•Na₂•xH₂O can either enhance or decrease its solubility. A study investigating solvent mixtures found that in binary mixtures with water, methanol, ethanol, and acetone act as anti-solvents, with ethanol being the most effective at reducing solubility.[7] This is a critical consideration in processes like crystallization and purification where the controlled precipitation of the compound is desired.

Workflow for Assessing Co-solvent/Anti-solvent Effects

G start Prepare saturated aqueous IMP•Na₂•xH₂O solution add_cosolvent Titrate with co-solvent (e.g., ethanol, acetone) start->add_cosolvent observe Observe for precipitation at a constant temperature add_cosolvent->observe quantify Quantify remaining dissolved IMP (e.g., via HPLC) observe->quantify analyze Analyze data to determine the anti-solvent effect quantify->analyze end Establish solubility profile in solvent mixtures analyze->end

Caption: A generalized workflow for evaluating the impact of co-solvents on solubility.

Standard Methodologies for Solubility Determination

Accurate and reproducible solubility data is essential for research and development. The "gold standard" for solubility measurement is the shake-flask method.[9]

Experimental Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of IMP•Na₂•xH₂O to a known volume of the desired solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.[10]

  • Quantification: Analyze the concentration of IMP in the filtrate using a suitable analytical technique.

Analytical Techniques for Quantification

Several analytical methods can be employed to determine the concentration of dissolved IMP•Na₂•xH₂O.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely used method.[9] IMP has a characteristic UV absorbance maximum around 249 nm, which allows for sensitive and specific quantification.[2]

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): This technique offers higher sensitivity and specificity, which is particularly useful for complex matrices or when very low concentrations are expected.[9]

  • Chemiluminescent Nitrogen Detection (CLND): This method measures the total nitrogen content in a sample and can be a cost-effective alternative, provided the compound contains nitrogen and is the only nitrogen-containing species in the solution.[9]

  • Inductively Coupled Plasma (ICP) with a Phosphorus-Specific Detector: This highly selective method quantifies the phosphorus content, offering an alternative that is not susceptible to interference from other nitrogen-containing compounds.[11]

Decision Tree for Selecting an Analytical Method

G start Need to quantify dissolved IMP•Na₂•xH₂O q1 Does the compound have a UV chromophore? start->q1 q2 Is high sensitivity and specificity required? q1->q2 No hplc_uv Use HPLC-UV q1->hplc_uv Yes q3 Is the sample matrix complex? q2->q3 No hplc_ms Use HPLC-MS q2->hplc_ms Yes q3->hplc_ms Yes clnd Consider CLND q3->clnd No q4 Is phosphorus selectivity needed? q4->hplc_uv No icp Use ICP-P q4->icp Yes clnd->q4

Caption: A guide for choosing the appropriate analytical technique for solubility studies.

Conclusion and Future Perspectives

The disodium salt hydrate of Inosine 5'-monophosphate is a highly water-soluble compound, a property that underpins its widespread use. Its solubility is influenced by temperature, pH, and the presence of co-solvents. For professionals in drug development and research, a comprehensive understanding and accurate measurement of its solubility are not just procedural necessities but foundational pillars for successful application. Future research could focus on developing a comprehensive pH-solubility profile and exploring the impact of different counter-ions on its solubility and stability, further expanding its utility in various scientific and industrial domains.

References

  • PubChem. (n.d.). Inosine 5'-monophosphate disodium salt hydrate.
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  • MCE. (n.d.). Inosine-5′-monophosphate disodium salt octahydrate.
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  • Thermo Fisher Scientific. (n.d.). Inosine-5'-monophosphate disodium salt hydrate - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). Inosine-5'-monophosphate disodium salt hydrate 100 g.
  • PubMed. (2018). Thermal behavior of inosine 5'-monophosphate in acidic form and as alkali and alkaline earth salts.
  • ResearchGate. (n.d.). Thermal Degradation of Flavor Enhancers, Inosine 5′‐monophosphate, and Guanosine 5′‐monophosphate in Aqueous Solution.
  • Analiza. (2021). Which Detection Method Should I Use for my Solubility Project?.
  • DTIC. (1981). Determination of Nucleotides by Liquid Chromatography with a Phosphorus Sensitive Inductively Coupled Plasma Detector.
  • Labsolu. (n.d.). Inosine 5′-Monophosphate Disodium Salt Hydrate.
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  • ApexBio. (2025).

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Methodological & Application

How to use Inosine 5'-monophosphate disodium salt hydrate in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Inosine 5'-monophosphate (IMP) Disodium Salt Hydrate in Cell Culture

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of Inosine 5'-monophosphate (IMP) disodium salt hydrate in cell culture applications. The protocols and insights herein are designed to explain the fundamental principles behind IMP's function and provide robust, validated methodologies for its application.

Introduction: The Central Role of Inosine 5'-Monophosphate

Inosine 5'-monophosphate (IMP) is a pivotal purine ribonucleotide, serving as the first fully formed nucleotide in the de novo purine biosynthesis pathway.[1] It is the direct metabolic precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the essential building blocks for DNA and RNA.[2][3][4] Beyond this foundational role, purine nucleotides are critical for cellular energy (ATP), intracellular signaling (GTP, cAMP), and as cofactors (NAD).[5][6]

Supplementing cell culture media with IMP can be a powerful tool for:

  • Rescuing Proliferation: Supporting cells with genetic or induced defects in the de novo purine synthesis pathway.

  • Metabolic Research: Investigating purine metabolism and its impact on cell proliferation, differentiation, and function.[6][7][8]

  • Biopharmaceutical Production: Potentially enhancing the productivity and longevity of cell lines used in recombinant protein manufacturing, such as Chinese Hamster Ovary (CHO) cells.[9][10]

  • Neuroscience and Immunology Studies: Probing the effects of purine metabolism on neuronal health and immune responses, as IMP's downstream metabolite, inosine, exhibits neuroprotective and immunomodulatory properties.[11][12][13]

This guide focuses on the practical application of Inosine 5'-monophosphate disodium salt hydrate, a stable and soluble form of IMP suitable for research use.[14]

The Biochemical Landscape: IMP in Purine Metabolism

Cellular purine pools are maintained by two interconnected pathways: the energy-intensive de novo synthesis pathway and the recycling-focused salvage pathway.

  • De Novo Synthesis: This pathway builds the purine ring from simpler molecules like amino acids (glycine, glutamine, aspartate), CO2, and one-carbon units from tetrahydrofolate.[4][15] The process culminates in the synthesis of IMP.

  • Salvage Pathway: This pathway recycles purine bases (hypoxanthine, guanine) from nucleotide degradation, reattaching them to a phosphoribosyl pyrophosphate (PRPP) backbone to reform nucleotides like IMP and GMP.[1][5]

IMP stands at a critical branch point. Its fate is determined by two key enzymes:

  • IMP Dehydrogenase (IMPDH): The rate-limiting enzyme for GMP synthesis.[7][8][16]

  • Adenylosuccinate Synthetase: The first enzyme in the two-step conversion of IMP to AMP.[15]

The balance between these pathways is crucial for maintaining the appropriate ratio of adenine and guanine nucleotides required for cellular homeostasis and proliferation.

Purine_Metabolism cluster_ext Cell Membrane PRPP PRPP DeNovo De Novo Synthesis (10 steps) PRPP->DeNovo Glutamine, Glycine, etc. IMP Inosine 5'-Monophosphate (IMP) DeNovo->IMP AMP Adenosine 5'-Monophosphate (AMP) IMP->AMP Adenylosuccinate Synthetase GMP Guanosine 5'-Monophosphate (GMP) IMP->GMP IMP Dehydrogenase (IMPDH) Inosine Inosine IMP->Inosine 5'-Nucleotidase Adenosine Adenosine AMP->Adenosine DNA_RNA DNA / RNA Synthesis AMP->DNA_RNA Guanosine Guanosine GMP->Guanosine GMP->DNA_RNA Hypoxanthine Hypoxanthine Salvage Salvage Pathway Hypoxanthine->Salvage Inosine->Hypoxanthine Salvage->IMP HGPRT Extracellular Extracellular Space IMP_ext IMP (supplement) Inosine_ext Inosine IMP_ext->Inosine_ext CD73 / Ecto-5'-nucleotidase Inosine_ext->Inosine Transporter

Figure 1. Simplified schematic of purine metabolism highlighting the central role of IMP as the precursor for AMP and GMP synthesis via the de novo pathway and its connection to the salvage pathway. Extracellular IMP is often converted to inosine before cellular uptake.

Application Notes: Strategic Use of IMP in Cell Culture

Key Experimental Considerations

Before designing an experiment, it is crucial to understand the following variables, as they dictate the outcome of IMP supplementation:

  • Cell Line Dependency: The requirement for exogenous purines is highly cell-type specific. Rapidly proliferating cells, especially certain cancer cell lines or cells with mutations in de novo synthesis enzymes, are more sensitive to purine availability.[7]

  • Basal Media Composition: Many standard media formulations (e.g., DMEM/F-12) already contain hypoxanthine, a precursor for the salvage pathway. Consult your medium's formulation to avoid confounding results. Optimization of media and feed is a critical factor in cell culture performance.[17][18]

  • The Role of Serum: Fetal Bovine Serum (FBS) contains a variety of enzymes, including nucleotidases (like CD73), that can rapidly degrade extracellular nucleotides like IMP into their corresponding nucleosides (inosine).[9][12] Therefore, in serum-containing cultures, the observed effects may be attributable to inosine uptake rather than direct IMP activity. Experiments in serum-free or reduced-serum media can help dissect these different effects.

  • Concentration and Cytotoxicity: While beneficial, excessive concentrations of purines can be cytotoxic or reduce cell growth.[9] An empirical dose-response analysis is essential for each new cell line.

Data Presentation: Physicochemical Properties

All quantitative data should be clearly structured. The table below summarizes key properties of the reagent.

PropertyValueReference(s)
Chemical Name Inosine 5'-monophosphate disodium salt hydrate[14]
Synonyms 5'-IMP-Na2, Disodium inosinate[14][19]
CAS Number 352195-40-5[19][20]
Molecular Formula C₁₀H₁₁N₄Na₂O₈P · xH₂O[14][20]
Molecular Weight 392.17 g/mol (anhydrous basis)[14]
Appearance White to pale cream crystalline solid[19][20]
Purity ≥97% (HPLC)[19]
Storage Store at 2°C - 8°C, protect from light[21][22]
Solubility Soluble in aqueous solutions like PBS (e.g., 10 mg/mL)[23]

Experimental Protocols

These protocols provide a framework for the systematic application of IMP in cell culture. Always use sterile techniques in a biological safety cabinet.

Protocol 1: Preparation of a Sterile 100 mM IMP Stock Solution

Causality: Preparing a concentrated, sterile stock solution is critical to prevent contamination and allow for accurate, repeatable dosing into culture media without significantly altering the media volume or osmolality.

Materials:

  • Inosine 5'-monophosphate disodium salt hydrate (MW: 392.17 g/mol , anhydrous)

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL) for aliquots

Procedure:

  • Calculation: To prepare a 100 mM (0.1 M) stock solution, calculate the mass needed. Note: The molecular weight of the hydrated form may vary; use the anhydrous weight for calculation and confirm the water content from the supplier's specification sheet if high precision is required.[19]

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • For 10 mL of 100 mM stock: 0.1 mol/L × 0.010 L × 392.17 g/mol = 0.392 g (or 392 mg).

  • Dissolution: In a sterile conical tube, add the calculated mass of IMP powder. Add ~8 mL of sterile water or PBS. Vortex or mix gently until the powder is completely dissolved.

  • Volume Adjustment: Adjust the final volume to 10 mL with sterile water or PBS.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contaminants.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 200 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C for long-term use (stable for several months). Avoid repeated freeze-thaw cycles. A working aliquot can be stored at 4°C for up to two weeks.

Protocol 2: Determining the Optimal Working Concentration

Causality: The biological effect of IMP is dose-dependent. A dose-response experiment is the only way to identify a concentration that is both effective and non-toxic for your specific cell line and assay.

Dose_Response_Workflow Start Seed Cells Prepare Prepare Media with Serial Dilutions of IMP Start->Prepare Treat Replace Media & Treat Cells Prepare->Treat Incubate Incubate for Desired Duration (e.g., 24-72h) Treat->Incubate Assess Assess Endpoints Incubate->Assess Viability Viability / Proliferation (e.g., Trypan Blue, MTT) Assess->Viability Toxicity Function Functional Assay (e.g., Protein Titer, Gene Expression) Assess->Function Efficacy Analyze Analyze Data & Determine Optimal Dose Viability->Analyze Function->Analyze

Figure 2. Workflow for a dose-response experiment to determine the optimal IMP concentration.

Procedure:

  • Cell Seeding: Seed your cells in an appropriate format (e.g., 96-well or 24-well plate) at a density that ensures they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.

  • Prepare Treatment Media: Using your 100 mM stock solution, prepare a series of media with varying IMP concentrations. A common starting range is 0 µM (vehicle control), 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, and 1 mM. Prepare enough media for your experimental replicates.

  • Treatment: Carefully aspirate the old medium from the cells and replace it with the prepared treatment media.

  • Incubation: Incubate the cells for a period relevant to your assay (e.g., 48-72 hours for proliferation assays).

  • Endpoint Analysis:

    • Viability/Proliferation: Measure cell viability using a method like Trypan Blue exclusion, or assess metabolic activity with an MTT or WST-1 assay.

    • Functional Readout: Measure the specific outcome of interest, such as recombinant protein concentration in the supernatant via ELISA, or changes in gene expression via qPCR.

  • Data Analysis: Plot the results (e.g., % viability vs. IMP concentration) to determine the optimal concentration that provides the maximal desired effect with minimal toxicity.

Example Data Table:

IMP Conc. (µM)Cell Viability (%)Protein Titer (µg/mL)
0 (Control)98 ± 250 ± 5
5097 ± 365 ± 6
10096 ± 282 ± 7
25095 ± 485 ± 8
50085 ± 575 ± 9
100060 ± 755 ± 10
Protocol 3: Supplementing a Fed-Batch CHO Culture

Causality: In long-term, high-density cultures like those used for bioproduction, initial nutrients become depleted. A fed-batch strategy, where a concentrated feed solution is added periodically, is necessary to replenish key components like IMP, sustaining cell viability and productivity.[9]

Procedure:

  • Culture Initiation: Begin your CHO cell culture in a shake flask or bioreactor with your optimized basal medium.

  • Feed Preparation: Prepare a concentrated, sterile feed solution containing IMP and potentially other key nutrients (e.g., amino acids, glucose). The IMP concentration in the feed should be calculated to reach the desired final concentration in the bioreactor upon addition.

  • Feeding Strategy:

    • Begin feeding on a pre-determined day (e.g., Day 3) or when a specific metric is reached (e.g., viable cell density > 2 x 10⁶ cells/mL or glucose < 3 g/L).

    • Add a small volume of the concentrated feed daily or every other day to replenish consumed IMP and maintain the target concentration.

  • Process Monitoring: Throughout the culture duration (e.g., 14 days), regularly monitor key parameters:

    • Viable Cell Density (VCD) and Viability

    • Concentrations of key metabolites (glucose, lactate, ammonia)

    • Product titer (e.g., monoclonal antibody concentration)

  • Data Analysis: Compare the performance of the IMP-supplemented culture against a control culture to quantify the impact on peak VCD, culture duration, and final product yield.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No Observed Effect - Concentration is too low.- IMP is rapidly degraded by enzymes in the serum.- The cell line's salvage pathway is highly efficient, making it insensitive to exogenous IMP.- The compound has degraded due to improper storage.- Perform a dose-response experiment up to 1 mM.- Repeat the experiment in serum-free or reduced-serum media.- Choose a different cell line or one known to have defects in purine synthesis.- Use a fresh, properly stored aliquot of the IMP stock solution.
Reduced Viability or Cytotoxicity - IMP concentration is too high.- The solvent concentration (if using DMSO for other compounds) is toxic.- Contamination of the stock solution or media.- Significant pH shift in the medium due to the addition of the disodium salt.- Re-run the dose-response experiment with a lower concentration range.- Ensure the final solvent concentration is non-toxic (typically <0.5%).- Prepare a fresh, sterile stock solution and use aseptic techniques.- Check the pH of the final medium after adding IMP; adjust if necessary.
Precipitate Forms in Media - Solubility limit of IMP has been exceeded.- IMP is reacting with a component in a complex, proprietary media formulation.- Do not exceed the known solubility limits. Prepare a fresh stock if needed.- Test IMP solubility in a small volume of the basal medium before adding to the full culture. Contact the media manufacturer for potential incompatibilities.

References

  • YouTube. (2024). Steps in the pathway for Inosine Monophosphate (IMP). Retrieved from [Link]

  • MP Biomedicals. (n.d.). Inosine-5-Monophosphate, Disodium Salt Hydrate. Retrieved from [Link]

  • Carvalhal, A. V., et al. (2011). Extracellular purine and pyrimidine catabolism in cell culture. Biotechnology and Bioengineering, 108(5), 1135-1145. Retrieved from [Link]

  • Haskó, G., et al. (2004). Immunomodulatory and neuroprotective effects of inosine. Trends in Pharmacological Sciences, 25(3), 152-157. Retrieved from [Link]

  • Fiveable. (n.d.). Inosine monophosphate (IMP) Definition. Retrieved from [Link]

  • Berg, J. M., et al. (2002). Biochemistry. 5th edition. W H Freeman. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Purine Biosynthesis. Retrieved from [Link]

  • Yamada, K., et al. (2020). Evaluation of cellular purine transport and metabolism in the Caco-2 cell using comprehensive high-performance liquid chromatography method for analysis of purines. Journal of Chromatography B, 1152, 122241. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Purine metabolism – Knowledge and References. Retrieved from [Link]

  • Wang, L., et al. (2025). Inosine: biofunctions and the roles in human diseases. Signal Transduction and Targeted Therapy, 10(1), 1-15. Retrieved from [Link]

  • BrainKart. (n.d.). Purine Biosynthesis. Retrieved from [Link]

  • Csóka, B., et al. (2014). Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis. Journal of Immunology, 192(5), 2378-2386. Retrieved from [Link]

  • Mortimer, S. E., & Hedstrom, L. (2004). Inosine 5'-monophosphate Dehydrogenase Binds Nucleic Acids in Vitro and in Vivo. Biochemical Journal, 379(Pt 2), 243–251. Retrieved from [Link]

  • An, S., et al. (2010). A New View into the Regulation of Purine Metabolism – The Purinosome. FEBS Journal, 277(8), 1784–1792. Retrieved from [Link]

  • Collart, F. R., & Huberman, E. (1998). Inosine-5'-monophosphate dehydrogenase: regulation of expression and role in cellular proliferation and T lymphocyte activation. Progress in Nucleic Acid Research and Molecular Biology, 61, 181-209. Retrieved from [Link]

  • Metz, S. A., et al. (1995). Inosine-5′-Monophosphate Dehydrogenase Is Required for Mitogenic Competence of Transformed Pancreatic β Cells. Endocrinology, 136(11), 5087-5095. Retrieved from [Link]

  • Halan, P., et al. (2011). Purine Metabolism During Neuronal Differentiation: The Relevance of Purine Synthesis and Recycling. Journal of Neurochemistry, 117(2), 293–303. Retrieved from [Link]

  • ResearchGate. (n.d.). Immunomodulatory and neuroprotective effects of inosine. Retrieved from [Link]

  • de Paula, G. C., et al. (2021). Inosine as a Tool to Understand and Treat Central Nervous System Disorders: A Neglected Actor? Frontiers in Pharmacology, 12, 706591. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Inosine 5-monophosphate disodium salt hydrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Expression of Difficult-to-Remove Host Cell Protein Impurities During Extended Chinese Hamster Ovary Cell Culture and Their Impact on Continuous Bioprocessing. Retrieved from [Link]

  • Chen, Y. T., et al. (2020). Effects of inosine monophosphate and exercise training on neuronal nitric oxide synthase in the mouse brain. Journal of the International Society of Sports Nutrition, 17(1), 44. Retrieved from [Link]

  • O'Brien, S., & Sou, S. N. (2023). Quantifying the impact of cell culture media on CHO cell growth and protein production. Biotechnology and Bioengineering, 120(1), 15-30. Retrieved from [Link]

  • Ikeda, M., et al. (1994). A novel process of inosine 5'-monophosphate production using overexpressed guanosine/inosine kinase. Applied and Environmental Microbiology, 60(1), 133-138. Retrieved from [Link]

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Application Notes and Protocols: Inosine 5'-monophosphate Disodium Salt Hydrate as a Flavor Enhancer in Food Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Science of Savory

In the intricate world of food science, the pursuit of enhancing and perfecting flavor is paramount. Among the five basic tastes—sweet, sour, salty, bitter, and umami—the last, umami, imparts a savory or "meaty" flavor that is fundamental to the palatability of a vast range of food products. Inosine 5'-monophosphate disodium salt hydrate (IMP), a purine nucleotide, is a key player in the realm of umami. While it possesses a mild umami taste on its own, its true power lies in its remarkable synergistic relationship with monosodium glutamate (MSG).[1][2][3][4] This synergy dramatically amplifies the overall umami sensation, creating a more profound and lingering savory taste than either compound could achieve alone.[5][6]

These application notes provide a comprehensive technical guide for researchers, food scientists, and product development professionals on the effective utilization of Inosine 5'-monophosphate disodium salt hydrate as a flavor enhancer. We will delve into the molecular mechanisms of umami taste perception, detail its synergistic action with MSG, and provide robust protocols for its application, sensory evaluation, and quantitative analysis in various food matrices.

The Molecular Basis of Umami and Synergy

The sensation of umami is initiated by the binding of specific molecules, primarily L-glutamate, to specialized G protein-coupled receptors (GPCRs) on the taste buds.[7][8] The primary umami receptor is a heterodimer of two proteins: taste receptor type 1 member 1 (T1R1) and taste receptor type 1 member 3 (T1R3).[8][9][10]

The profound flavor enhancement observed with IMP is a result of a unique allosteric binding mechanism on the T1R1 receptor. While glutamate binds to one site on the receptor, IMP binds to a separate, distinct site. This dual binding stabilizes the active conformation of the receptor, significantly potentiating the signal sent to the brain and resulting in a heightened perception of umami.[10] This synergistic effect is a cornerstone of modern flavor technology, allowing for the creation of intensely savory products.

Diagram: Mechanism of Umami Synergy

Umami_Synergy cluster_receptor T1R1/T1R3 Umami Receptor T1R1 T1R1 Signal Amplified Umami Signal T1R1->Signal Receptor Activation T1R3 T1R3 T1R3->Signal Receptor Activation MSG MSG (Glutamate) MSG->T1R1 Binds to Glutamate Site IMP IMP IMP->T1R1 Binds to Allosteric Site caption Fig. 1: IMP allosterically enhances MSG's binding to the T1R1/T1R3 receptor.

Caption: IMP allosterically enhances MSG's binding to the T1R1/T1R3 receptor.

Applications in the Food Industry

The versatility of IMP makes it a valuable ingredient in a wide array of processed foods.[2][4][11] Its ability to enhance savory notes allows for the creation of more flavorful products and can also contribute to sodium reduction strategies by compensating for the flavor loss associated with lower salt content.[11]

Food CategoryTypical Application of IMPRecommended Usage Level (%)
Soups and Broths Enhances meaty and savory flavors in chicken, beef, and vegetable broths.0.01 - 0.05
Snack Foods Boosts the savory taste of potato chips, crackers, and seasoned nuts.[1][2][11]0.01 - 0.03
Sauces and Dressings Adds depth and richness to soy sauce, ketchup, and salad dressings.[2]0.02 - 0.05
Processed Meats Improves the savory profile of sausages, hot dogs, and canned meats.[2]0.01 - 0.04
Ready-to-Eat Meals Enhances the overall flavor of frozen dinners and instant noodles.[1][2][12]0.02 - 0.05

Note: The optimal usage level of IMP is highly dependent on the specific food matrix and the desired flavor profile. It is often used in combination with Disodium Guanylate (GMP) as "I+G" or disodium 5'-ribonucleotides.[1][2][3] A common ratio for MSG to I+G is 98:2, which can amplify the umami perception by up to four times compared to MSG alone.[6]

Protocols for Evaluation and Analysis

Sensory Evaluation Protocol: Quantifying Umami Synergy

The following protocol outlines a method for a trained sensory panel to evaluate the synergistic effect of IMP and MSG. The two-alternative forced-choice (2-AFC) method is a robust technique for determining if a sensory difference exists between two samples.[13]

Objective: To determine if a solution containing a combination of MSG and IMP is perceived as having a stronger umami taste than a solution containing only MSG at an equivalent sodium concentration.

Materials:

  • Monosodium Glutamate (MSG), food grade

  • Inosine 5'-monophosphate disodium salt hydrate (IMP), food grade

  • Deionized, distilled water

  • Precision balance (± 0.001 g)

  • Volumetric flasks

  • Beakers

  • Coded sample cups

  • Palate cleansers (e.g., unsalted crackers, room temperature water)

Procedure:

  • Panelist Training: Select and train a panel of 10-15 individuals to recognize and rate the intensity of umami taste using reference standards.

  • Sample Preparation:

    • Control Solution (MSG only): Prepare a solution of 0.5% MSG in deionized water.

    • Test Solution (MSG + IMP): Prepare a solution containing 0.48% MSG and 0.02% IMP in deionized water. This maintains a similar sodium level to the control while introducing the synergistic effect.

    • Prepare all solutions on the day of testing and allow them to equilibrate to room temperature.

  • Testing Protocol:

    • Present each panelist with a pair of coded samples, one containing the control solution and the other the test solution. The order of presentation should be randomized for each panelist.

    • Instruct panelists to taste each sample and identify which one has a more intense umami flavor.

    • Provide palate cleansers and a break between sample evaluations to prevent sensory fatigue.

  • Data Analysis:

    • Collect the responses from all panelists.

    • Analyze the data using a binomial test to determine if the number of correct identifications of the test solution as more intensely umami is statistically significant (p < 0.05).

Diagram: Sensory Evaluation Workflow

Sensory_Workflow Start Start Prep Prepare Control (MSG) and Test (MSG+IMP) Samples Start->Prep Present Present Coded Paired Samples to Trained Panelists Prep->Present Taste Panelists Taste and Identify Sample with Stronger Umami Present->Taste Collect Collect Panelist Responses Taste->Collect Analyze Analyze Data using Binomial Test Collect->Analyze Result Determine Statistical Significance of Umami Enhancement Analyze->Result caption Fig. 2: Workflow for 2-AFC Sensory Evaluation.

Sources

Application Notes & Protocols: The Central Role of Inosine 5'-monophosphate (IMP) in Nucleotide Synthesis Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

Inosine 5'-monophosphate (IMP) represents a critical nexus in cellular metabolism, serving as the common precursor for the synthesis of all purine nucleotides.[1][2] Its position as the first fully formed purine ribonucleotide makes it an indispensable tool for research in enzymology, drug discovery, and metabolic pathway analysis.[3] This document provides an in-depth guide to the applications of Inosine 5'-monophosphate disodium salt hydrate, offering both the theoretical basis and practical protocols for its use in scientific investigation. We will explore its function as a key substrate for enzymes central to cell proliferation and survival, its utility in high-throughput screening for novel therapeutics, and its role in analytical biochemistry.

The Biochemical Significance of Inosine 5'-monophosphate (IMP)

The de novo purine biosynthesis pathway is a highly conserved, multi-step process that constructs the purine ring system from various small molecule precursors, including amino acids and one-carbon units.[2][4] This pathway culminates in the synthesis of Inosine 5'-monophosphate (IMP).[1] From this crucial branch point, cellular machinery directs metabolic flux towards the synthesis of either adenosine monophosphate (AMP) or guanosine monophosphate (GMP), the building blocks for DNA, RNA, and essential cellular cofactors.[5][6]

The balance between AMP and GMP production is tightly regulated, and the enzymes that utilize IMP as a substrate are key control points in this process.[5][7] Consequently, these enzymes have become significant targets for therapeutic intervention in a range of diseases characterized by rapid cell proliferation, such as cancers and viral infections, as well as in immunomodulation.[8][9][10]

Purine_Biosynthesis_Pathway precursor PRPP & Precursors imp Inosine 5'-monophosphate (IMP) precursor->imp De Novo Synthesis (10 steps) amp_path Adenylosuccinate imp->amp_path Adenylosuccinate Synthetase (ADSS) + Aspartate, GTP gmp_path Xanthosine 5'-monophosphate (XMP) imp->gmp_path IMP Dehydrogenase (IMPDH) + NAD+ amp Adenosine 5'-monophosphate (AMP) amp_path->amp Adenylosuccinate Lyase (ADSL) gmp Guanosine 5'-monophosphate (GMP) gmp_path->gmp GMP Synthetase + Glutamine, ATP

Diagram 1: Central role of IMP as the branch-point precursor in the de novo synthesis of AMP and GMP.

Application I: Substrate for Mechanistic Enzymology

The disodium salt hydrate of IMP is highly soluble in aqueous buffers, making it an ideal substrate for in vitro enzymatic assays. Its primary applications in this area are for the characterization of two key enzymes: IMP Dehydrogenase (IMPDH) and Adenylosuccinate Synthetase (ADSS).

IMP Dehydrogenase (IMPDH)

IMPDH catalyzes the NAD⁺-dependent oxidation of IMP to xanthosine 5'-monophosphate (XMP), the first and rate-limiting step in the biosynthesis of guanine nucleotides.[11][12] Because rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for guanine nucleotides, IMPDH is a well-established target for immunosuppressive, antiviral, and anticancer drugs.[8][10][13]

Causality of Experimental Choice: Studying the kinetics and inhibition of IMPDH requires a reliable source of its substrate, IMP. By providing IMP in controlled concentrations, researchers can determine key enzymatic parameters like Kₘ (Michaelis constant) and Vₘₐₓ, and assess the potency (IC₅₀, Kᵢ) of inhibitory compounds. The reaction is conveniently monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.[12][14]

Adenylosuccinate Synthetase (ADSS)

ADSS catalyzes the first committed step in the conversion of IMP to AMP, a GTP-dependent reaction that condenses IMP with aspartate to form adenylosuccinate.[15][16] While not as extensively targeted as IMPDH, ADSS plays a crucial role in maintaining the balance of the purine nucleotide pool.[17] Structural and kinetic studies of ADSS rely on IMP as a substrate to elucidate its catalytic mechanism and regulatory properties.[18]

Application II: Drug Discovery and High-Throughput Inhibitor Screening

The critical role of IMPDH in cell proliferation makes it a prime target for drug discovery.[9][19] IMP is the cornerstone substrate for screening chemical libraries to identify novel IMPDH inhibitors.

Workflow Logic: The fundamental principle of an IMPDH inhibitor screen is to measure the enzyme's activity in the presence and absence of test compounds. A reduction in the rate of NADH production, monitored spectrophotometrically, indicates potential inhibition of the enzyme.

Screening_Workflow cluster_prep 1. Assay Preparation cluster_compound 2. Compound Addition cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis step_node step_node action_node action_node decision_node decision_node result_node result_node A Dispense Assay Buffer to Microplate Wells B Add IMPDH Enzyme (e.g., human IMPDH2) A->B C1 Test Compound B->C1 C2 Positive Control (e.g., Mycophenolic Acid) B->C2 C3 Negative Control (e.g., DMSO Vehicle) B->C3 D Pre-incubate Enzyme with Compounds C1->D C2->D C3->D E Initiate Reaction: Add Substrate Mix (IMP + NAD+) D->E F Measure NADH Production (Absorbance at 340 nm) in Kinetic Mode E->F G Calculate Reaction Rate (Slope of A340 vs. Time) F->G H Is Rate < Negative Control? G->H I Potential Inhibitor ('Hit') H->I Yes J Inactive Compound H->J No

Diagram 2: A generalized workflow for a high-throughput screen to identify inhibitors of IMPDH.

This screening paradigm allows for the rapid evaluation of thousands of compounds, identifying "hits" that can be further optimized into lead candidates for drug development programs targeting cancer, autoimmune disorders, or infectious diseases.[8][9]

Application III: Metabolic Pathway Analysis

IMP and its downstream metabolites can be quantified to study the state of purine metabolism within cells or tissues. Conditions of high metabolic stress or rapid growth can alter the intracellular concentrations of these nucleotides.[20]

Analytical Approach: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying nucleotides from biological extracts.[21][22] By using a validated HPLC method, researchers can measure the levels of IMP, AMP, GMP, and their corresponding di- and tri-phosphate forms. This provides a snapshot of the metabolic flux through the purine pathways and can reveal dysregulation in disease states or in response to drug treatment.[23] For instance, effective treatment with an IMPDH inhibitor should lead to a depletion of guanine nucleotides and potentially an accumulation of IMP.[24]

Protocols

Protocol 5.1: Spectrophotometric Assay of IMP Dehydrogenase (IMPDH) Activity

This protocol provides a robust method for measuring the activity of purified IMPDH and for testing potential inhibitors in a 96-well plate format.

A. Reagents and Materials

  • Inosine 5'-monophosphate disodium salt hydrate (IMP): Prepare a 10 mM stock solution in Assay Buffer.

  • β-Nicotinamide adenine dinucleotide (NAD⁺): Prepare a 20 mM stock solution in Assay Buffer.

  • Purified IMPDH Enzyme (e.g., human recombinant IMPDH2): Dilute to a working concentration (e.g., 20-40 µg/mL) in Assay Buffer.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 1 mM DTT, pH 8.0. Prepare fresh.

  • Positive Control Inhibitor (optional): Mycophenolic acid (MPA), 1 mM stock in DMSO.[25]

  • 96-well UV-transparent microplate.

  • Spectrophotometer capable of kinetic measurements at 340 nm.

B. Experimental Procedure

  • Assay Preparation: To each well of the 96-well plate, add the components in the following order:

    • Assay Buffer: Add buffer to bring the final reaction volume to 200 µL.

    • Test Compound or Control: Add 2 µL of the test compound (dissolved in DMSO) or DMSO vehicle (for negative/enzyme activity control). For a positive control, add 2 µL of diluted MPA.

    • IMPDH Enzyme Solution: Add 50 µL of the diluted enzyme solution.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the test compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a 2X Substrate Mix containing IMP and NAD⁺ in Assay Buffer (e.g., 0.4 mM IMP and 1.0 mM NAD⁺ final concentrations). To start the reaction, add 100 µL of the 2X Substrate Mix to each well.

  • Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes.

C. Data Analysis (Self-Validation)

  • Rate Calculation: For each well, determine the reaction rate (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Control Validation: The rate of the negative control (enzyme + DMSO) should be significantly higher than the background (no enzyme). The positive control (MPA) should show a marked reduction in rate compared to the negative control.

  • Percent Inhibition Calculation: % Inhibition = (1 - (Rate_Sample / Rate_NegativeControl)) * 100

  • For IC₅₀ determination, plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Protocol 5.2: Quantification of IMP by Reverse-Phase HPLC

This protocol outlines a general method for the analysis of IMP and related purine nucleotides from cell extracts. Method optimization and validation are required for specific applications.[26][27]

A. Sample Preparation

  • Harvest cells and perform a metabolite extraction (e.g., using ice-cold methanol/water or perchloric acid precipitation).

  • Centrifuge the extract to remove protein and cell debris.

  • Filter the supernatant through a 0.22 µm filter before injection.

B. HPLC Conditions (Example)

ParameterRecommended SettingCausality/Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation of polar analytes like nucleotides.
Mobile Phase A 100 mM Potassium Phosphate buffer, pH 6.0Buffered aqueous phase to ensure consistent ionization state and retention of the analytes.
Mobile Phase B 100% Methanol or AcetonitrileOrganic modifier used to elute the compounds from the C18 column.
Gradient 0-100% B over 20 minutes (example)A gradient is necessary to elute compounds with different polarities, from highly polar IMP to less polar bases.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns, providing good efficiency and reasonable run times.
Detection UV Absorbance at 254 nmPurine rings have a strong absorbance maximum near this wavelength, allowing for sensitive detection.
Injection Volume 10-20 µLStandard volume to avoid column overloading while ensuring sufficient analyte for detection.

C. Analysis and Validation

  • Standard Curve: Prepare a series of known concentrations of IMP standards. Inject these to generate a standard curve of peak area vs. concentration.

  • Quantification: Inject the prepared biological samples. Identify the IMP peak based on its retention time compared to the standard. Quantify the amount of IMP in the sample by interpolating its peak area on the standard curve.

  • Method Validation: For rigorous studies, the method should be validated for specificity, linearity, accuracy, and precision according to established guidelines.[22][27]

Product Specifications & Handling

  • Chemical Name: Inosine 5'-monophosphate disodium salt hydrate

  • Molecular Formula: C₁₀H₁₁N₄Na₂O₈P · xH₂O

  • Molecular Weight: 392.17 g/mol (anhydrous basis)[28]

  • CAS Number: 4691-65-0 (anhydrous)[28]

  • Appearance: White crystalline solid[29]

  • Purity: ≥98% (HPLC)[30]

  • Storage: Store at 2-8°C, protected from light and moisture.[28]

  • Safety: Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation and inhalation.[29][31] While not classified as hazardous under OSHA standards, standard laboratory personal protective equipment (gloves, safety glasses) should be worn.[31]

Conclusion

Inosine 5'-monophosphate disodium salt hydrate is more than a simple biochemical; it is a fundamental tool that enables deep investigation into nucleotide metabolism. Its role as the central precursor in purine synthesis makes it an essential substrate for characterizing key enzymes like IMPDH, a major target in modern drug discovery. The protocols and applications detailed herein provide a framework for researchers to leverage IMP in their studies, from basic enzymology to the development of next-generation therapeutics.

References

  • Iancu, C. V., et al. (2002). IMP Alone Organizes the Active Site of Adenylosuccinate Synthetase from Escherichia coli. Biochemistry, 41(47), 14013-14021.
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  • Wikipedia. (n.d.). Adenylosuccinate synthase. Available at: [Link]

  • Dr.Oracle. (2025, May 25). What enzyme is responsible for the conversion of Inosine Monophosphate (IMP) to Guanosine Monophosphate (GMP)?
  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • Thermo Fisher Scientific. (2025, December 24). Inosine-5'-monophosphate disodium salt hydrate - SAFETY DATA SHEET.
  • News-Medical.Net. (n.d.). Purine Biosynthesis. Available at: [Link]

  • Biology LibreTexts. (2025, September 4). 7.11: Purine de novo Biosynthesis. Available at: [Link]

  • Baresova, V., et al. (2016). A New View into the Regulation of Purine Metabolism – The Purinosome. PMC - NIH. Available at: [Link]

  • PubMed. (2015). Inosine 5'-monophosphate Dehydrogenase Inhibitors as Antimicrobial Agents: Recent Progress and Future Perspectives. Future Med Chem. Available at: [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available at: [Link]

  • Berg, J. M., et al. (n.d.). Chapter 27: The de novo pathway for purine synthesis. Biochemistry. Available at: [Link]

  • NOVOCIB. (2025, December 8). Active Human IMPDH Type 2 Enzyme. Available at: [Link]

  • Jewett, M. C., et al. (2010). Pathway Engineered Enzymatic de novo Purine Nucleotide Synthesis. PLoS One. Available at: [Link]

  • Microbe Notes. (2022, August 15). Purine Synthesis. Available at: [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • Metasci. (n.d.). Safety Data Sheet Inosine-5'-monophosphate disodium salt octahydrate. Available at: [Link]

  • MedSimplified. (2019, March 10). Nucleotide Metabolism | Purine Biosynthesis 2: IMP to AMP & GMP. YouTube. Available at: [Link]

  • Li, G., et al. (2022). Adenylsuccinate Synthetase MoADE12 Plays Important Roles in the Development and Pathogenicity of the Rice Blast Fungus. International Journal of Molecular Sciences. Available at: [Link]

  • Reddot Biotech. (2000, March 17). Inosine-5′-monophosphate Dehydrogenase (IMPDH) Assay Kit. Available at: [Link]

  • ResearchGate. (n.d.). Pathway for guanine nucleotide synthesis. IMP is synthesized from... Available at: [Link]

  • PubMed. (2016). Inosine-5'-monophosphate dehydrogenase (IMPDH) inhibitors: a patent and scientific literature review (2002-2016). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • ResearchGate. (n.d.). Pathways for ATP and GTP de novo synthesis. IMP is a precursor of both... Available at: [Link]

  • Priyanka Suresh Ghugare, et al. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development World. Available at: [Link]

  • Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation. Available at: [Link]

  • PubMed Central. (2017). Newer human inosine 5′-monophosphate dehydrogenase 2 (hIMPDH2) inhibitors as potential anticancer agents. Scientific Reports. Available at: [Link]

  • ACS Publications. (2019). Fragment-Based Approach to Targeting Inosine-5′-monophosphate Dehydrogenase (IMPDH) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2017). Synthesis of the inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • SLS - Lab Supplies. (n.d.). Inosine 5-monophosphate disodium salt hydrate, from yeast, Grade III, >=98% (HPLC). Available at: [Link]

  • CP Lab Safety. (n.d.). Inosine 5'-Monophosphate Disodium Salt, Hydrate, 5g, Each. Available at: [Link]

  • ResearchGate. (n.d.). Simplified IMP biosynthesis and catabolic pathways in humans. IMP can... Available at: [Link]

  • PubMed. (1986). IMP response: an indicator of metabolic stress in working muscle. Muscle & Nerve. Available at: [Link]

  • ResearchGate. (n.d.). Effect of IMP on key gene expression and pathways. The top 50... Available at: [Link]

  • PubMed. (2014). [The basic functions of inosine 5'-monophosphate dehydrogenase and its application in drug discovery]. Yao Xue Xue Bao. Available at: [Link]

  • Wiley Online Library. (2023). IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target. Cell Proliferation. Available at: [Link]

  • Technology Networks. (2024, August 31). Advancements in Metabolism Research: Innovative Reagents and Their Impact. Available at: [Link]

Sources

Mastering the Preparation of Inosine 5'-monophosphate Disodium Salt Hydrate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and expert insights for the dissolution of Inosine 5'-monophosphate (IMP) disodium salt hydrate, a critical nucleotide precursor for a wide range of applications in research, drug development, and cellular biology. Adherence to this protocol is paramount for ensuring the integrity, stability, and optimal performance of IMP in your experimental workflows.

Introduction: The Central Role of Inosine 5'-Monophosphate

Inosine 5'-monophosphate is a pivotal intermediate in the de novo synthesis of purine nucleotides.[1] It serves as the branching point for the biosynthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), essential building blocks for DNA and RNA.[2] The enzymatic conversion of IMP to xanthosine monophosphate (XMP) is catalyzed by inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting step in the production of guanine nucleotides.[3][4] Due to its critical role in cell proliferation, IMPDH has emerged as a significant target for the development of immunosuppressive, antiviral, and anticancer therapies.[5][6] Understanding and meticulously preparing IMP solutions are therefore fundamental for accurate and reproducible experimental outcomes in these research areas.

Material and Reagent Specifications

For optimal results, it is imperative to use high-purity reagents and materials.

Material/Reagent Specification Rationale
Inosine 5'-monophosphate disodium salt hydrate≥98% purityHigh purity minimizes the introduction of contaminants that could interfere with sensitive biological assays.
SolventNuclease-free water, cell culture grade PBS (pH 7.2), or specific assay bufferThe choice of solvent is critical for solubility and compatibility with the downstream application. Nuclease-free water prevents enzymatic degradation of the nucleotide.
LabwareSterile, nuclease-free conical tubes and pipette tipsAseptic technique is crucial to prevent microbial contamination, especially for solutions intended for cell culture.
Sterilization EquipmentSterile syringe filters (0.22 µm pore size)As IMP solutions are heat-labile, filter sterilization is the required method to ensure sterility without degradation.[7][8]

Detailed Protocol for the Preparation of a 100 mM IMP Stock Solution

This protocol describes the preparation of a 100 mM stock solution of IMP disodium salt hydrate. The molecular weight of the hydrate form can vary, so it is essential to use the specific molecular weight provided by the manufacturer for accurate concentration calculations.

Step 1: Aseptic Technique and Weighing

All procedures should be conducted in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Preparation : Don appropriate personal protective equipment (gloves, lab coat, and safety glasses).

  • Weighing : Accurately weigh the required amount of IMP disodium salt hydrate powder using an analytical balance. To prepare 10 mL of a 100 mM stock solution, refer to the manufacturer's specific molecular weight. For example, for a molecular weight of 410.18 g/mol (for the monohydrate), you would weigh 41.02 mg.[9]

Step 2: Dissolution
  • Transfer : Carefully transfer the weighed powder into a sterile conical tube.

  • Solvent Addition : Add a portion of the desired solvent (e.g., 8 mL for a final volume of 10 mL) to the tube.

  • Mixing : Vortex the solution until the powder is completely dissolved. The resulting solution should be clear and colorless. For concentrations at the higher end of the solubility limit (e.g., 100 mg/mL), gentle warming or sonication may be required to facilitate dissolution.

Step 3: pH and Volume Adjustment
  • pH Check (Optional but Recommended) : If using an unbuffered solvent like nuclease-free water, check the pH of the solution. Adjust if necessary with sterile, dilute NaOH or HCl to be compatible with your experimental system.

  • Final Volume : Adjust the final volume to the desired level (e.g., 10 mL) with the solvent.

Step 4: Sterilization

Given that IMP is a heat-sensitive molecule, autoclaving is not a suitable method for sterilization as it can lead to degradation.[10][11]

  • Filtration : Draw the IMP solution into a sterile syringe.

  • Filter Attachment : Securely attach a sterile 0.22 µm syringe filter to the syringe.

  • Sterile Transfer : Filter the solution into a new sterile conical tube. This critical step removes any potential microbial contaminants.[7][12]

Step 5: Aliquoting and Storage
  • Aliquoting : To avoid repeated freeze-thaw cycles that can degrade the IMP, aliquot the sterile stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes.

  • Storage : Store the aliquots at -20°C or -80°C for long-term stability. A stock solution stored at -20°C is typically stable for at least one month, while storage at -80°C can extend stability to six months.[13]

Experimental Workflow for IMP Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Sterilization cluster_storage Storage weigh Weigh IMP Powder (Aseptic Technique) add_solvent Add Solvent (e.g., Nuclease-free H2O) weigh->add_solvent Transfer to sterile tube mix Vortex/Sonicate Until Dissolved add_solvent->mix Partial solvent volume adjust_volume Adjust Final Volume mix->adjust_volume sterilize Sterile Filter (0.22 µm) adjust_volume->sterilize aliquot Aliquot into Single-Use Volumes sterilize->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a sterile IMP stock solution.

The Biochemical Significance of IMP: A Central Hub in Purine Metabolism

IMP's position in purine metabolism underscores its importance in cellular function and as a therapeutic target.

IMP as a Precursor for AMP and GMP

IMP is the common precursor for the synthesis of both AMP and GMP, which are vital for numerous cellular processes.

G IMP Inosine 5'-Monophosphate (IMP) XMP Xanthosine 5'-Monophosphate (XMP) IMP->XMP IMP Dehydrogenase (IMPDH) Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate Synthetase GMP Guanosine 5'-Monophosphate (GMP) XMP->GMP GMP Synthase AMP Adenosine 5'-Monophosphate (AMP) Adenylosuccinate->AMP Adenylosuccinate Lyase

Caption: The metabolic conversion of IMP to AMP and GMP.[14][15]

IMPDH: A Key Drug Target

The enzyme IMPDH, which catalyzes the conversion of IMP to XMP, is a critical control point in the de novo synthesis of guanine nucleotides.[3] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, are highly dependent on this pathway for their guanine nucleotide supply.[6] This dependency makes IMPDH an attractive target for therapeutic intervention.

Inhibitors of IMPDH effectively deplete the intracellular pool of guanine nucleotides, leading to a cytostatic effect that halts cell division.[5] This mechanism is the basis for the clinical use of IMPDH inhibitors like mycophenolic acid (MPA) in preventing organ transplant rejection and in treating autoimmune diseases.[5][16] Furthermore, the essential role of IMPDH in viral and bacterial replication has spurred the development of IMPDH inhibitors as antimicrobial and antiviral agents.[3]

Troubleshooting Guide

Problem Potential Cause Solution
Powder does not fully dissolve - High concentration- Inadequate mixing- Low temperature of the solvent- Gently warm the solution to 37°C.- Use a sonicator for brief periods.- Ensure vigorous vortexing.
Precipitate forms after dissolution - Solution is supersaturated- Incorrect pH- Dilute the solution to a lower concentration.- Check and adjust the pH of the solution to the optimal range for solubility (typically around neutral).
Cell culture contamination - Breach in aseptic technique- Incomplete sterilization- Ensure all steps are performed in a sterile environment.- Use a fresh, high-quality 0.22 µm filter and ensure it is properly attached to the syringe.
Inconsistent experimental results - Inaccurate concentration of stock solution- Degradation of IMP due to multiple freeze-thaw cycles- Use the precise molecular weight from the manufacturer for calculations.- Prepare single-use aliquots to avoid repeated freezing and thawing.

Conclusion

The preparation of high-quality Inosine 5'-monophosphate disodium salt hydrate solutions is a foundational requirement for a multitude of research applications. By adhering to the detailed protocols and understanding the biochemical principles outlined in this guide, researchers can ensure the reliability and reproducibility of their experimental findings, particularly in the dynamic fields of drug discovery and cellular metabolism.

References

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  • Hedstrom, L. (2009). IMP dehydrogenase: mechanism of action and inhibition. Brandeis ScholarWorks. Retrieved from [Link]

  • Singh, A., & Singh, R. (2019). Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents. MedChemComm, 10(8), 1279-1296. Retrieved from [Link]

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  • Hedstrom, L. (2009). IMP dehydrogenase: structure, mechanism, and inhibition. Chemical Reviews, 109(7), 2903-2928. Retrieved from [Link]

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  • Csóka, B., et al. (2018). Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis. Journal of Immunology, 200(11), 3845-3853. Retrieved from [Link]

  • Cavalheiro, É. T. G., et al. (2018). Thermal behavior of inosine 5'-monophosphate in acidic form and as alkali and alkaline earth salts. Food Chemistry, 256, 1-8. Retrieved from [Link]

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  • Pankiewicz, K. W. (2017). Inosine-5'-monophosphate dehydrogenase (IMPDH) inhibitors: a patent and scientific literature review (2002-2016). Expert Opinion on Therapeutic Patents, 27(1), 37-48. Retrieved from [Link]

  • Newer human inosine 5′-monophosphate dehydrogenase 2 (hIMPDH2) inhibitors as potential anticancer agents. (2018). RSC Medicinal Chemistry, 9(12), 1695–1704. Retrieved from [Link]

  • Jackson, R. C., et al. (1981). Direct assay method for inosine 5'-monophosphate dehydrogenase activity. Analytical Biochemistry, 115(1), 128-134. Retrieved from [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). Preparation and Sterilization of Solutions. Retrieved from [Link]

  • Filter Sterilization. (2022, June 8). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Flavor Enhancers, Inosine 5′‐monophosphate, and Guanosine 5′‐monophosphate in Aqueous Solution. Retrieved from [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). Preparation and Sterilization of Solutions SOP 12187 Rev. 03. Retrieved from [Link]

  • Genetic Education Inc. (2025, April 8). What to do when Your DNA Pellets Won't Dissolve? Causes and Troubleshooting. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests. Retrieved from [Link]

  • Filter sterilization. (n.d.). SlideShare. Retrieved from [Link]

  • ResearchGate. (2023, January 9). How to change the counterion of a nucleotide salt? Retrieved from [Link]

  • ResearchGate. (2018, September 13). What is the best universal buffer system to compare enzymatic activity at different pH points? Retrieved from [Link]

  • BPS Bioscience. (n.d.). Inosine-5'-monophosphate dehydrogenase (IMPDH) Assay Kit. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Inosine Assay Kit. Retrieved from [Link]

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Application Notes and Protocols for Inosinate Dehydrogenase Assays using Inosine 5'-monophosphate Disodium Salt Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of IMP Dehydrogenase in Cellular Metabolism and Drug Discovery

Inosine 5'-monophosphate dehydrogenase (IMPDH; EC 1.1.1.205) is a pivotal enzyme in the de novo biosynthesis of purine nucleotides.[1][2] It catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP).[1][2] This reaction represents the first committed and rate-limiting step in the pathway leading to the synthesis of guanine nucleotides, such as guanosine triphosphate (GTP), which are essential for a multitude of cellular processes including DNA and RNA synthesis, signal transduction, and energy transfer.[1][3]

Given its central role, IMPDH is a key regulator of the intracellular guanine nucleotide pool.[1] In humans, two isoforms, IMPDH1 and IMPDH2, are expressed from distinct genes.[1][4] While IMPDH1 is constitutively expressed at low levels in most tissues, IMPDH2 is often upregulated in rapidly proliferating cells, including cancer cells and activated lymphocytes.[1][5][6] This differential expression makes IMPDH2 an attractive and validated target for the development of anticancer, immunosuppressive, and antiviral therapies.[2][5][6][7] Consequently, robust and reliable assays for measuring IMPDH activity are indispensable for basic research and drug development.

This guide provides a comprehensive overview and detailed protocols for utilizing inosine 5'-monophosphate disodium salt hydrate as a substrate to characterize the enzymatic activity of IMPDH.

Biochemical Principle: The IMPDH-Catalyzed Reaction

The enzymatic reaction catalyzed by IMPDH is a two-step process involving both a redox reaction and a hydrolysis step.[1] The overall reaction is as follows:

Inosine 5'-phosphate + NAD⁺ + H₂O → Xanthosine 5'-phosphate + NADH + H⁺[1]

The mechanism involves the formation of a covalent enzyme-XMP* intermediate, which is subsequently hydrolyzed to release XMP.[1][8] The concomitant reduction of NAD⁺ to NADH provides a convenient handle for monitoring the reaction progress spectrophotometrically.

Visualization of the IMPDH Pathway

The following diagram illustrates the central position of the IMPDH-catalyzed reaction in the de novo purine biosynthesis pathway.

IMPDH_Pathway cluster_purine De Novo Purine Biosynthesis PRPP PRPP IMP Inosine 5'-monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine 5'-monophosphate (XMP) IMP->XMP IMPDH IMP->XMP S_AMP Adenylosuccinate IMP->S_AMP Adenylosuccinate Synthetase NAD NAD+ GMP Guanosine 5'-monophosphate (GMP) XMP->GMP GMP Synthetase NADH NADH + H+ GTP Guanosine Triphosphate (GTP) GMP->GTP AMP Adenosine 5'-monophosphate (AMP) S_AMP->AMP Adenylosuccinate Lyase ATP Adenosine Triphosphate (ATP) AMP->ATP IMPDH_label IMPDH Reaction

Caption: The IMPDH-catalyzed conversion of IMP to XMP.

Materials and Reagents

Substrate and Cofactor
  • Inosine 5'-monophosphate disodium salt hydrate (IMP): This is the primary substrate for the IMPDH enzyme.[9] It is commercially available in high purity. For accurate and reproducible results, use a high-quality grade. Prepare stock solutions in ultrapure water and store at -20°C or -80°C.[10] The hydrate form should be accounted for when calculating the final concentration.

  • β-Nicotinamide adenine dinucleotide (NAD⁺): This is the essential cofactor for the reaction. Prepare fresh stock solutions in ultrapure water before each experiment to avoid degradation.

Enzyme
  • Recombinant IMPDH: Purified recombinant human IMPDH1 or IMPDH2 are commercially available. The choice of isoform will depend on the specific research question.

Buffers and Other Reagents
  • Tris-HCl or Potassium Phosphate Buffer: A buffer in the pH range of 8.0-8.5 is typically used for IMPDH assays.[11]

  • Potassium Chloride (KCl): Monovalent cations like K⁺ are known to activate IMPDH, and its inclusion in the assay buffer is often necessary for optimal activity.[12]

  • Dithiothreitol (DTT): As a reducing agent, DTT helps to maintain the enzyme in an active state, particularly the catalytic cysteine residue.[11]

  • EDTA: A chelating agent used to prevent inhibition by divalent metal ions.[13]

Experimental Protocols

Protocol 1: Standard IMPDH Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the rate of NADH production, which is directly proportional to IMPDH activity.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 1 mM DTT, 1 mM EDTA, pH 8.0.[13] Prepare fresh and keep on ice.

  • IMP Stock Solution: 100 mM in ultrapure water. Store at -20°C.

  • NAD⁺ Stock Solution: 100 mM in ultrapure water. Prepare fresh.

  • IMPDH Enzyme Solution: Dilute the enzyme stock to a working concentration (e.g., 20 µg/mL) in Assay Buffer immediately before use. Keep on ice.

2. Assay Procedure:

  • Set up a 96-well UV-transparent microplate.

  • For each reaction, prepare a master mix containing the Assay Buffer, IMP, and NAD⁺.

  • The final concentrations in a 100 µL reaction volume should be:

    • 500 µM IMP

    • 1 mM NAD⁺

  • Add 50 µL of the substrate mixture to each well.

  • Include a "Substrate Blank" control containing 50 µL of the substrate mixture and 50 µL of Assay Buffer without the enzyme.

  • To start the reaction, add 50 µL of the diluted IMPDH enzyme solution (e.g., 20 µg/mL) to the wells.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Monitor the increase in absorbance at 340 nm in kinetic mode for 5-10 minutes, taking readings every 30 seconds.[11]

3. Data Analysis:

  • Determine the rate of reaction (V) in mOD/min from the linear portion of the absorbance versus time plot.

  • Subtract the rate of the "Substrate Blank" from the rate of the enzyme-containing reactions.

  • Calculate the specific activity using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

Specific Activity (µmol/min/mg) = (ΔA₃₄₀/min) * (Reaction Volume) / (ε * Pathlength * Enzyme amount in mg)

Protocol 2: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

This protocol allows for the determination of the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) of IMPDH for its substrate, IMP.

1. Assay Setup:

  • Prepare reagents as described in Protocol 1.

  • Set up a series of reactions with a fixed, saturating concentration of NAD⁺ (e.g., 1 mM) and varying concentrations of IMP. A typical range for IMP concentrations would be from 0.1 to 10 times the expected Kₘ. For human IMPDH, Kₘ values for IMP are in the range of 10-20 µM.[14]

  • Keep the enzyme concentration constant and low enough to ensure initial velocity conditions.

2. Data Analysis:

  • Measure the initial reaction rates for each IMP concentration as described in Protocol 1.

  • Plot the initial velocity (V) versus the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

    V = (Vₘₐₓ * [S]) / (Kₘ + [S])

Protocol 3: Screening for IMPDH Inhibitors

This protocol is designed to identify and characterize potential inhibitors of IMPDH.

1. Assay Setup:

  • Prepare reagents as described in Protocol 1.

  • Use substrate (IMP and NAD⁺) concentrations at or near their Kₘ values to ensure sensitivity to competitive inhibitors.

  • Prepare a stock solution of the potential inhibitor in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1% and include a vehicle control.

  • Perform the assay with a range of inhibitor concentrations.

  • Include a positive control inhibitor, such as Mycophenolic Acid (MPA).[6]

2. Data Analysis:

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Workflow Visualization

IMPDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Substrate & Cofactor Stocks Master_Mix Prepare Master Mix (Buffer, IMP, NAD+) Reagent_Prep->Master_Mix Enzyme_Dilution Dilute IMPDH Enzyme Reaction_Start Add Enzyme (or Inhibitor + Enzyme) to start reaction Enzyme_Dilution->Reaction_Start Inhibitor_Prep Prepare Inhibitor Stocks (for screening) Inhibitor_Prep->Reaction_Start Plate_Setup Aliquot Master Mix to 96-well plate Master_Mix->Plate_Setup Plate_Setup->Reaction_Start Measurement Measure A340 kinetically at 37°C Reaction_Start->Measurement Rate_Calc Calculate Initial Velocity (ΔA340/min) Measurement->Rate_Calc Activity_Calc Calculate Specific Activity Rate_Calc->Activity_Calc Kinetics_Plot Plot V vs. [S] for Km & Vmax determination Rate_Calc->Kinetics_Plot IC50_Calc Plot % Inhibition vs. [Inhibitor] for IC50 determination Rate_Calc->IC50_Calc

Caption: General workflow for IMPDH enzymatic assays.

Troubleshooting and Considerations

  • High Background Signal: Ensure that the "Substrate Blank" reading is low. If not, check for contamination of reagents or spontaneous degradation of NAD⁺.

  • Low Enzyme Activity: Verify the integrity and concentration of the enzyme. Ensure the assay buffer components, particularly DTT and KCl, are fresh and at the correct concentrations.

  • Non-linear Reaction Progress: This may indicate substrate depletion, product inhibition, or enzyme instability. Use a lower enzyme concentration or a shorter measurement time.

  • Inhibitor Solubility: Ensure the inhibitor is fully dissolved in the assay buffer. Test the effect of the solvent alone on enzyme activity.

Conclusion

The protocols outlined in this guide provide a robust framework for the characterization of IMPDH activity using its natural substrate, inosine 5'-monophosphate. By understanding the underlying principles and carefully controlling experimental parameters, researchers can generate high-quality, reproducible data for advancing our understanding of purine metabolism and for the discovery of novel therapeutics targeting this important enzyme.

References

Application Notes & Protocols: The Strategic Use of Inosine 5'-monophosphate (IMP) in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Metabolite

In the intricate web of cellular metabolism, few molecules hold as central a position as Inosine 5'-monophosphate (IMP). Far from being a mere intermediate, IMP is the critical nexus of purine biosynthesis, the wellspring from which the essential building blocks of DNA and RNA—adenosine monophosphate (AMP) and guanosine monophosphate (GMP)—are derived.[1][2][3] This pivotal role makes the pathways governing its synthesis and conversion a fertile ground for therapeutic intervention.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing Inosine 5'-monophosphate Disodium Salt Hydrate in drug discovery. Our focus is its application as the primary substrate for a highly valued therapeutic target: Inosine Monophosphate Dehydrogenase (IMPDH) . We will delve into the biochemical rationale, present detailed experimental protocols, and offer field-proven insights to empower your research endeavors in oncology, virology, and immunology.

The Biochemical Epicenter: IMP in Purine Metabolism

Cellular purine pools are maintained by two interconnected pathways: the de novo synthesis pathway and the salvage pathway. The de novo pathway builds purines from simple precursors like amino acids and bicarbonate, culminating in the synthesis of IMP.[1][2][4] It is at this juncture that the fate of the purine ring is decided. IMP stands at a metabolic crossroads, directed towards either AMP or GMP synthesis based on the cell's specific needs.[5]

The conversion to GMP is a two-step process initiated by the enzyme IMPDH, which catalyzes the NAD+-dependent oxidation of IMP to Xanthosine 5'-monophosphate (XMP).[2][6][7] XMP is then aminated to form GMP. This leg of the pathway is particularly critical for rapidly proliferating cells, which have an insatiable demand for guanine nucleotides.

Purine_Biosynthesis cluster_0 De Novo Synthesis cluster_1 Guanine Nucleotide Synthesis cluster_2 Adenine Nucleotide Synthesis R5P Ribose-5-Phosphate + Precursors IMP Inosine 5'-Monophosphate (IMP) R5P->IMP Multi-step Pathway XMP Xanthosine 5'-Monophosphate (XMP) IMP->XMP NAD+ -> NADH AMP Adenosine 5'-Monophosphate (AMP) IMP->AMP Two Steps IMPDH IMPDH (Rate-Limiting Step) IMPDH->XMP GMP Guanosine 5'-Monophosphate (GMP) XMP->GMP GTP GTP (for RNA) dGTP (for DNA) GMP->GTP ATP ATP (for RNA) dATP (for DNA) AMP->ATP

Caption: The central role of IMP in purine nucleotide biosynthesis.

IMP Dehydrogenase (IMPDH): A Validated Multi-Therapeutic Target

The absolute reliance of GMP synthesis on IMPDH makes this enzyme an exceptionally attractive drug target.[8] By inhibiting IMPDH, the cellular pool of guanine nucleotides can be selectively depleted, leading to a cytostatic effect on cells that are highly dependent on the de novo pathway.[9] This principle is the foundation of its therapeutic relevance across multiple disease states.

  • Oncology: Many cancer cells exhibit upregulated IMPDH activity to fuel their rapid division.[10][11] Inhibiting this enzyme effectively starves them of the necessary GTP and dGTP for RNA and DNA synthesis, respectively. Human IMPDH has two isoforms, IMPDH1 and IMPDH2, with IMPDH2 expression being significantly elevated in many neoplastic cells, offering a potential avenue for selective targeting.[11]

  • Immunosuppression: The proliferation of T and B lymphocytes during an immune response is heavily reliant on de novo purine synthesis. Unlike other cell types, they have a limited capacity to use salvage pathways. This dependency makes IMPDH inhibitors potent immunosuppressive agents, widely used in preventing organ transplant rejection.[9][10]

  • Virology & Microbiology: Many viruses and microbes lack their own purine synthesis machinery and are entirely dependent on the host cell's nucleotide pools for replication.[9][12] Reducing the availability of guanine nucleotides via IMPDH inhibition is a proven strategy for antiviral and antimicrobial therapies.[6][10]

The Essential Reagent: Inosine 5'-monophosphate Disodium Salt Hydrate

For any study targeting IMPDH, a reliable source of its substrate is paramount. Inosine 5'-monophosphate Disodium Salt Hydrate is the standard reagent for this purpose.

Property Value Reference
Synonyms 5'-IMP-Na2, 5'-Inosinic acid disodium salt[13]
CAS Number 352195-40-5 (hydrate); 4691-65-0 (anhydrous)[13][14][15]
Molecular Formula C₁₀H₁₁N₄O₈PNa₂ · xH₂O[13][14][16]
Molecular Weight 392.17 g/mol (anhydrous basis)[13][14]
Storage 2°C - 8°C, protect from light and moisture.[15][16]

This reagent serves as the cornerstone for in vitro enzymatic assays and as a key metabolite to monitor in cell-based mechanistic studies.[14]

Application I: High-Throughput Screening via In Vitro IMPDH Inhibition Assays

Principle of the Assay: The most direct method for identifying IMPDH inhibitors is a biochemical assay that measures enzyme activity. The assay quantifies the IMPDH-catalyzed conversion of IMP and NAD+ to XMP and NADH. The production of NADH is conveniently monitored by the increase in absorbance at 340 nm, providing a robust and continuous readout of enzymatic activity.[17][18][19]

HTS_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis A Dispense Assay Buffer & Test Compounds into 96/384-well plate B Add IMPDH Enzyme A->B C Pre-incubate to allow Inhibitor-Enzyme Binding B->C D Initiate Reaction by adding Substrate Mix (IMP + NAD+) C->D E Monitor NADH Production (Absorbance at 340 nm) in kinetic mode D->E F Calculate Initial Velocity (V₀) for each well E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC₅₀ value G->H

Caption: Workflow for an in vitro IMPDH inhibitor screening assay.

Protocol: Spectrophotometric IMPDH Inhibition Assay

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human IMPDH2.

A. Materials & Reagents

  • Inosine 5'-monophosphate Disodium Salt Hydrate (IMP): Prepare a 10 mM stock solution in water.

  • Nicotinamide Adenine Dinucleotide (NAD+): Prepare a 10 mM stock solution in water.

  • Recombinant Human IMPDH2 Enzyme: (e.g., Novocib, Ref. #E-Nov1).[18]

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM EDTA, 1 mM Dithiothreitol (DTT). Expert Insight: DTT is crucial for maintaining the catalytic cysteine residue in the active site in its reduced state.

  • Test Compounds: Dissolved in 100% DMSO.

  • Positive Control: Mycophenolic acid (MPA).

  • Equipment: 96-well UV-transparent microplate, spectrophotometer with kinetic reading capability at 340 nm.

B. Assay Procedure

  • Compound Plating: Prepare serial dilutions of your test compounds in 100% DMSO. Dispense 1 µL of each concentration into the wells of the 96-well plate. For control wells, add 1 µL of DMSO (100% activity) or 1 µL of a saturating concentration of MPA (0% activity).

  • Enzyme Addition: Prepare a working solution of IMPDH2 in Assay Buffer (e.g., to achieve a final concentration of 5-10 mU/mL). Add 50 µL of this enzyme solution to each well.

  • Pre-incubation: Mix the plate gently and incubate for 15 minutes at 37°C. Causality: This step allows any potential inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, which is critical for accurate IC₅₀ determination, especially for slow-binding inhibitors.

  • Reaction Initiation: Prepare a 2X Substrate Mix in Assay Buffer containing IMP and NAD+ (e.g., 500 µM IMP and 500 µM NAD+). To start the reaction, add 50 µL of the Substrate Mix to all wells. The final reaction volume is 100 µL.

  • Data Acquisition: Immediately place the plate in the spectrophotometer (pre-heated to 37°C) and begin reading the absorbance at 340 nm every 30 seconds for 20-30 minutes.

C. Data Analysis

  • Calculate Velocity: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_0%_activity) / (V₀_100%_activity - V₀_0%_activity))

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC₅₀ value.

Application II: Confirming Mechanism of Action with Cell-Based Assays

While an in vitro assay identifies direct inhibitors, a cell-based assay is essential to confirm that a compound engages its target in a physiological context and exerts the desired biological effect.

Protocol Outline: Quantification of Guanine Nucleotide Depletion by LC-MS/MS

Principle: The definitive confirmation of on-target IMPDH inhibition in cells is the measurement of its direct metabolic consequences: a decrease in XMP and GTP pools and a potential accumulation of IMP. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[20]

  • Cell Culture and Treatment: Plate rapidly proliferating cells (e.g., K562 leukemia cells) and allow them to adhere or stabilize. Treat cells with various concentrations of the test compound (and vehicle control) for a defined period (e.g., 24 hours).

  • Metabolite Extraction: Aspirate the media, wash the cells with ice-cold PBS, and then lyse the cells and extract the polar metabolites using a cold solvent mixture (e.g., 80:20 Methanol:Water).

  • Sample Preparation: Centrifuge the extracts to pellet protein and cell debris. Collect the supernatant containing the nucleotides and dry it under nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable buffer. Inject the sample into an LC-MS/MS system. Use a suitable chromatography method (e.g., HILIC or ion-pair chromatography) to separate IMP, XMP, GMP, and GTP. Use multiple reaction monitoring (MRM) mode for sensitive and specific quantification against a standard curve.[20]

  • Data Interpretation: Normalize the nucleotide levels to the total protein content or cell number. A potent IMPDH inhibitor will cause a dose-dependent decrease in GTP levels.

Summary of Key IMPDH Inhibitors

The following table summarizes prominent IMPDH inhibitors, highlighting the diversity of compounds that target this enzyme.

Inhibitor Class / Mechanism Primary Therapeutic Use Reference
Mycophenolic Acid (MPA) Non-competitive, reversibleImmunosuppression[9][11][21]
Ribavirin Purine analogue (prodrug)Antiviral (Hepatitis C, RSV)[12][21][22]
Mizoribine Purine analogueImmunosuppression[22]
Tiazofurin C-nucleoside (prodrug)Antitumor (investigational)[11][12]

Conclusion

Inosine 5'-monophosphate disodium salt hydrate is an indispensable tool for drug discovery programs targeting the de novo purine biosynthesis pathway. Its use as the natural substrate for IMPDH enables robust in vitro screening campaigns and critical cell-based mechanistic studies. A thorough understanding of IMP's biochemical context and the strategic application of the protocols detailed herein will empower researchers to effectively identify and characterize novel inhibitors of IMPDH for the next generation of anticancer, antiviral, and immunosuppressive therapies.

References

Application Note: Enzymatic Synthesis of Guanosine Monophosphate (GMP) from Inosine 5'-monophosphate (IMP) Disodium Salt Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the enzymatic synthesis of Guanosine Monophosphate (GMP) using Inosine 5'-monophosphate (IMP) disodium salt hydrate as the starting precursor. We delve into the underlying biochemical pathway, provide detailed, step-by-step protocols for the enzymatic conversion, and describe analytical methods for monitoring the reaction progress. This guide is designed to offer both the theoretical foundation and practical insights necessary for researchers in metabolic engineering, nucleotide biochemistry, and pharmaceutical development to successfully produce and analyze GMP.

Introduction: The Significance of the IMP to GMP Conversion

Inosine 5'-monophosphate (IMP) stands at a critical juncture in the de novo synthesis of purine nucleotides, serving as the common precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2][3][4][5] The conversion of IMP to GMP is a fundamental process essential for numerous cellular functions, including DNA and RNA synthesis, signal transduction, and energy transfer.[1][6] The pathway is tightly regulated to maintain a balanced pool of adenine and guanine nucleotides, which is crucial for cellular homeostasis and proliferation.[3][7]

From a drug development perspective, the enzymes in this pathway are significant therapeutic targets. For instance, IMP dehydrogenase (IMPDH), the first and rate-limiting enzyme in the conversion of IMP to GMP, is a target for immunosuppressive, anticancer, and antiviral drugs.[6][8][9] Therefore, a robust and reproducible method for synthesizing GMP from IMP in vitro is invaluable for screening potential inhibitors and for studying the kinetics and regulation of these vital enzymes.

This application note outlines the two-step enzymatic cascade that converts IMP to GMP, providing a reliable protocol for its execution and analysis in a laboratory setting.

The Biochemical Pathway: From IMP to GMP

The conversion of IMP to GMP is a two-step enzymatic process.[10][11][12] First, IMP is oxidized to Xanthosine 5'-monophosphate (XMP) by the enzyme IMP dehydrogenase (IMPDH) . This reaction is dependent on the cofactor NAD⁺.[6][8][13] Subsequently, GMP synthetase (GMPS) catalyzes the amination of XMP to form GMP.[14][15][16] This second step requires ATP and utilizes glutamine as the amino group donor.[15][16]

The overall reaction can be summarized as follows: IMP + NAD⁺ + Glutamine + ATP + H₂O → GMP + NADH + H⁺ + Glutamate + AMP + PPi

Below is a diagram illustrating the key steps in this biochemical conversion.

IMP_to_GMP_Pathway IMP Inosine 5'-monophosphate (IMP) IMPDH IMP Dehydrogenase (IMPDH) IMP->IMPDH XMP Xanthosine 5'-monophosphate (XMP) GMPS GMP Synthetase (GMPS) XMP->GMPS GMP Guanosine 5'-monophosphate (GMP) IMPDH->XMP NADH NADH + H+ IMPDH->NADH GMPS->GMP Glu Glutamate GMPS->Glu AMP_PPi AMP + PPi GMPS->AMP_PPi NAD NAD+ NAD->IMPDH Gln Glutamine Gln->GMPS ATP ATP ATP->GMPS

Figure 1: Enzymatic conversion of IMP to GMP.

Materials and Reagents

For successful execution of the enzymatic synthesis and subsequent analysis, ensure all reagents are of high purity.

ReagentSupplierCatalog NumberComments
Inosine 5'-monophosphate disodium salt hydrateSigma-AldrichI4625Purity ≥99.0% (HPLC)[17]
IMP Dehydrogenase (recombinant)TBDTBDSpecific activity should be determined.
GMP Synthetase (recombinant)TBDTBDSpecific activity should be determined.
Nicotinamide adenine dinucleotide (NAD⁺)Sigma-AldrichN7004
Adenosine 5'-triphosphate (ATP) disodium saltSigma-AldrichA2383
L-GlutamineSigma-AldrichG7513
Tris-HClSigma-AldrichT5941For buffer preparation.
Magnesium Chloride (MgCl₂)Sigma-AldrichM8266
Potassium Chloride (KCl)Sigma-AldrichP9333
Guanosine 5'-monophosphate disodium saltSigma-AldrichG8377For analytical standard.
Xanthosine 5'-monophosphate disodium saltToronto ResearchX105500For analytical standard.
HPLC Grade WaterFisher ScientificW6-4
HPLC Grade AcetonitrileFisher ScientificA998-4
Potassium dihydrogen phosphateSigma-AldrichP0662For mobile phase preparation.
Sodium heptanesulfonateSigma-AldrichH2768For ion-pairing chromatography.

Experimental Protocols

Preparation of Stock Solutions
  • IMP Stock Solution (100 mM): Dissolve 39.22 mg of Inosine 5'-monophosphate disodium salt (anhydrous MW: 392.17 g/mol ) in 1 mL of nuclease-free water. Adjust for hydrate content as per the manufacturer's datasheet.[18][19] Store at -20°C.

  • NAD⁺ Stock Solution (100 mM): Prepare in nuclease-free water. Store at -20°C.

  • ATP Stock Solution (100 mM): Prepare in nuclease-free water, neutralize to pH 7.0. Store at -20°C.

  • L-Glutamine Stock Solution (200 mM): Prepare fresh in nuclease-free water as glutamine is unstable in solution.

  • Reaction Buffer (5X): 250 mM Tris-HCl (pH 8.0), 500 mM KCl, 50 mM MgCl₂. Filter sterilize and store at 4°C.

Enzymatic Synthesis of GMP

This protocol is designed for a 1 mL reaction volume. It can be scaled as needed.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, assemble the following components on ice:

ComponentStock ConcentrationVolume to Add (µL)Final Concentration
Nuclease-free Water-550-
5X Reaction Buffer5X2001X
IMP100 mM10010 mM
NAD⁺100 mM505 mM
ATP100 mM505 mM
L-Glutamine200 mM255 mM
IMP Dehydrogenase1 mg/mL1010 µg/mL
GMP Synthetase1 mg/mL1515 µg/mL
Total Volume 1000

Note: The optimal enzyme concentration may vary depending on the specific activity of the enzyme preparation and should be determined empirically.

  • Initiate Reaction: Mix the components gently by pipetting.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the 50 µL aliquot to 50 µL of 0.1 M HCl or by heat inactivation at 95°C for 5 minutes. Place on ice.

  • Sample Preparation for HPLC: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

Figure 2: Workflow for the enzymatic synthesis and analysis of GMP.

Analytical Methodology: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying the nucleotides involved in this reaction (IMP, XMP, and GMP). An ion-pair reversed-phase HPLC method is recommended for optimal separation.[20][21][22]

HPLC System and Conditions
ParameterSpecification
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate, 5 mM Sodium Heptanesulfonate, pH adjusted to 3.0 with Phosphoric Acid[20]
Mobile Phase B Acetonitrile
Gradient 0-5 min: 100% A; 5-20 min: Linear gradient to 80% A / 20% B; 20-25 min: 100% A (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV-Vis or Photodiode Array (PDA) Detector
Wavelength 254 nm
Column Temperature 30°C
Data Analysis
  • Standard Curves: Prepare standard curves for IMP, XMP, and GMP in the expected concentration range using the standards listed in the materials section.

  • Quantification: Determine the concentration of each nucleotide in the reaction samples by comparing their peak areas to the respective standard curves.

  • Conversion Rate: Calculate the percentage conversion of IMP to GMP at each time point.

Expected Results and Troubleshooting

A successful reaction will show a time-dependent decrease in the IMP peak area and a corresponding increase in the GMP peak area. An intermediate XMP peak may also be observed, which should increase initially and then decrease as it is converted to GMP.

Time (min)[IMP] (mM)[XMP] (mM)[GMP] (mM)
0~10.0~0.0~0.0
30~7.5~1.5~1.0
60~5.0~2.0~3.0
120~2.0~1.0~7.0
240<0.5<0.5>9.0

Table 1: Representative data for a time-course experiment.

Troubleshooting:

  • Low or No Conversion:

    • Enzyme Activity: Check the activity of the IMPDH and GMPS enzymes. They may have lost activity due to improper storage or handling.

    • Cofactor Degradation: Ensure that ATP and NAD⁺ stocks are not degraded. Prepare fresh if necessary. Glutamine is particularly labile; always use a freshly prepared solution.

    • Incorrect Buffer Conditions: Verify the pH and composition of the reaction buffer.

  • Accumulation of XMP:

    • GMPS Activity: This indicates that the first step (IMP to XMP) is occurring, but the second step is stalled. This could be due to low GMPS activity or a lack of its required co-substrates (ATP and glutamine).

  • Broad or Tailing Peaks in HPLC:

    • Mobile Phase pH: The pH of the mobile phase is critical for good peak shape.[20] Ensure it is correctly adjusted.

    • Column Contamination: The column may be contaminated. Flush with a strong solvent or replace if necessary.

Conclusion

This application note provides a detailed framework for the enzymatic synthesis of GMP from IMP. By following the outlined protocols for the reaction and HPLC analysis, researchers can reliably produce and quantify GMP in a controlled laboratory setting. This methodology is fundamental for a range of applications, from basic research into purine metabolism to the development of novel therapeutics targeting this essential biochemical pathway.

References

  • Patsnap Synapse. (2025, April 25). What Is GMP? Good Manufacturing Practice in Biotech Explained.
  • Pharmuni. GMP Production Process.
  • LearnGxP. GMP Biotech Manufacturing.
  • IVD Research. (2018, August 23). What are Current Good Manufacturing Practices for the Biotech Industry?
  • National Institutes of Health. IMP Dehydrogenase: Structure, Mechanism and Inhibition.
  • Wikipedia.
  • Akadeum Life Sciences. (2023, October 2). Good Manufacturing Practices in Biotechnology.
  • Chemical Reviews. IMP Dehydrogenase: Structure, Mechanism, and Inhibition.
  • Microbe Notes. (2022, August 15). Purine Synthesis.
  • PubMed. (1999, July). IMP dehydrogenase: mechanism of action and inhibition.
  • National Institutes of Health.
  • PubMed. (1999, February 23).
  • Biochemistry, Chapter 27: Purine and Pyrimidine Nucleotide Metabolism.
  • Acemap - DDE Scholar.
  • Biology LibreTexts. (2025, September 4). 7.11: Purine de novo Biosynthesis.
  • International Journal of Food Science and Technology. (2021, December 24). Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5'-monophosphate (GMP)
  • Semantic Scholar. (2006). Determination method of IMP & GMP in soy sauce by HPLC.
  • MDPI. Purine Nucleotide Precursors in Preventing Myocardial Ischemia–Reperfusion Injury.
  • PubMed Central. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis.
  • PubMed. (2022, September 20).
  • ACS Publications. (2022, August 30).
  • PubMed Central. GMP Synthetase: Allostery, Structure, and Function.
  • Dr.Oracle. (2025, May 25). What enzyme is responsible for the conversion of Inosine Monophosphate (IMP)
  • Inosine-5'-monophosphate disodium salt hydrate - SAFETY D
  • Proteopedia. (2025, July 22). GMP synthase.
  • Synthesis of the inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors. (2014, September).
  • Sigma-Aldrich.
  • ResearchGate. (2025, October 31). Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5'-monophosphate (GMP)
  • Reactome Pathway D
  • PubChem.
  • Biosynth.
  • Inosine-5′-monophosphate disodium salt octahydr
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • Veeprho. (2024, August 8).
  • National Institutes of Health. Pathway Engineered Enzymatic de novo Purine Nucleotide Synthesis.
  • Surendran
  • YouTube. (2020, July 24).
  • Coconote. (2025, March 5). Bio- De Novo Purine Synthesis Overview.
  • ResearchGate.

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Application Note: Quantitative Analysis of Inosine 5'-monophosphate (IMP) Disodium Salt Hydrate by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Inosine 5'-monophosphate (IMP) disodium salt hydrate. IMP is a critical nucleotide involved in purine metabolism and is widely used as a flavor enhancer in the food industry and a key intermediate in pharmaceutical manufacturing.[1] The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, providing excellent peak symmetry, resolution, and accuracy for quality control and research applications. This guide provides a comprehensive protocol, system suitability criteria, and an explanation of the scientific principles underpinning the method design.

Principle of the Method

Inosine 5'-monophosphate is a polar, water-soluble molecule containing a purine chromophore, a ribose sugar, and a phosphate group.[2][3] These characteristics make it well-suited for analysis by RP-HPLC with UV detection.

  • Separation Mechanism: The analysis employs ion-pair reverse-phase chromatography.[4][5][6] Nucleotides like IMP are highly polar and often exhibit poor retention on traditional C18 columns.[2] To overcome this, an ion-pairing agent, such as tetrabutylammonium, is added to the mobile phase. This agent contains a hydrophobic alkyl chain that adsorbs to the C18 stationary phase and a positively charged head that forms an ion pair with the negatively charged phosphate group of IMP.[4] This interaction increases the overall hydrophobicity of the IMP complex, enhancing its retention on the nonpolar stationary phase.

  • Mobile Phase Control: A phosphate buffer is used to maintain a constant mobile phase pH.[2] Controlling the pH is critical for nucleotide separations because it ensures a consistent ionization state for both the analyte and any ion-pairing agent, leading to reproducible retention times and sharp peaks.[4][7]

  • Detection: The purine ring system in IMP exhibits strong ultraviolet (UV) absorbance. The maximum absorbance wavelength (λmax) for inosine and its phosphate derivatives is consistently reported to be around 249-250 nm.[8][9][10] Therefore, a UV detector set to 250 nm provides high sensitivity and specificity for quantification.

Materials and Methods

Equipment and Software
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): Agilent OpenLab CDS or equivalent.[11]

  • Analytical Balance (4-decimal place).

  • pH Meter.

  • Sonicator.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PVDF or Nylon).

Chemicals and Reagents
  • Inosine 5'-monophosphate disodium salt hydrate, Reference Standard (≥99.0% purity, HPLC grade).[12]

  • Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade.

  • Dipotassium hydrogen phosphate (K₂HPO₄), HPLC grade.

  • Tetrabutylammonium hydrogen sulfate (TBAHS), for HPLC (Ion-Pair Reagent).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or Milli-Q®.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity and ease of use.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard stationary phase for reverse-phase and ion-pair chromatography.
Mobile Phase 50 mM Phosphate Buffer (pH 6.0) with 5 mM TBAHSPhosphate buffer controls ionization for reproducibility[2]; TBAHS acts as an ion-pair agent to retain the polar IMP.[4]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Detection UV at 250 nmCorresponds to the maximum absorbance of the IMP purine ring, ensuring high sensitivity.[13][9]
Column Temp. 30 °CEnhances method robustness by minimizing fluctuations in retention time due to ambient temperature changes.
Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of peak distortion from overloading.
Run Time 10 minutesSufficient for the elution of IMP and any early-eluting impurities under isocratic conditions.
Preparation of Solutions
  • Mobile Phase (50 mM Phosphate Buffer, pH 6.0, with 5 mM TBAHS):

    • Weigh 6.8 g of KH₂PO₄ and dissolve in ~950 mL of HPLC-grade water.

    • Adjust the pH to 6.0 ± 0.05 by adding a solution of K₂HPO₄.

    • Weigh 1.7 g of tetrabutylammonium hydrogen sulfate (TBAHS) and add it to the buffer solution.

    • Stir until fully dissolved. Transfer to a 1 L volumetric flask and bring to volume with water.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

  • Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations to ensure compatibility with the chromatographic system and to avoid peak shape distortion.

  • Standard Stock Solution (1000 µg/mL of IMP):

    • Accurately weigh approximately 25 mg of IMP disodium salt hydrate reference standard into a 25 mL volumetric flask.

    • Dissolve and bring to volume with the Diluent. Mix thoroughly. Note: Account for the purity and water content of the reference standard in all calculations.[14]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by performing serial dilutions of the Standard Stock Solution with the Diluent. These will be used to construct the calibration curve.

  • Sample Solution (Target concentration ~100 µg/mL):

    • Accurately weigh an appropriate amount of the sample powder into a volumetric flask.

    • Dissolve and dilute with the Diluent to achieve a final theoretical concentration within the calibration range (e.g., 100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Experimental Protocol & System Validation

The following diagram illustrates the complete workflow from preparation to final data analysis.

HPLC_Workflow prep 1. Preparation - Mobile Phase - Standards & Samples setup 2. HPLC System Setup - Install Column - Purge & Equilibrate System prep->setup sst 3. System Suitability Test (SST) - Inject Reference Standard (n=5) setup->sst check SST Criteria Met? sst->check analyze 4. Sample Analysis - Inject Blank, Standards, Samples check->analyze Yes fail Troubleshoot System (Check for leaks, bubbles, column) check->fail No process 5. Data Processing - Integrate Peaks - Generate Calibration Curve analyze->process report 6. Final Report - Calculate Sample Concentration - Document Results process->report fail->setup

Fig 1. HPLC analysis workflow for IMP quantification.
Step-by-Step Methodology
  • System Preparation:

    • Install the C18 column into the column compartment.

    • Purge all pump lines with the prepared Mobile Phase to remove any residual solvents.

    • Equilibrate the column with the Mobile Phase at 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability Testing (SST):

    • Before analyzing any samples, the system's performance must be verified. This is a critical step to ensure the validity of the results.[15][16][17][18]

    • Inject the 100 µg/mL Working Standard solution five consecutive times.

    • Evaluate the results against the criteria in the table below. The system must pass all SST criteria before proceeding.[16]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range may indicate column degradation or analyte interaction issues.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
Repeatability (%RSD) ≤ 2.0% for Peak Area and Retention TimeEnsures the precision of the system over multiple injections.
  • Analysis Sequence:

    • Inject the Diluent (Blank) once to ensure no carryover or system contamination.

    • Inject each Working Standard solution once to generate the calibration curve.

    • Inject the Sample Solution(s) in duplicate.

    • Inject a mid-level Working Standard (e.g., 50 µg/mL) every 10-15 sample injections to act as a continuing calibration verification (CCV) standard.

Data Analysis and Calculations

  • Peak Identification: Identify the IMP peak in the chromatograms based on the retention time obtained from the standard injections.

  • Calibration Curve: Plot a graph of the peak area versus the concentration for the series of Working Standard solutions. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Determine the concentration of IMP in the sample solutions using the linear regression equation derived from the calibration curve:

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

  • Final Calculation: Calculate the percentage purity or assay of IMP in the original solid sample using the following formula:

    % Assay = (C × V × D) / (W × 10)

    Where:

    • C = Concentration of IMP in the sample solution from the calibration curve (µg/mL)

    • V = Initial volume of the sample flask (mL)

    • D = Dilution factor (if any)

    • W = Weight of the sample taken (mg)

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing/Fronting Column degradation; incorrect mobile phase pH; metal chelation.Replace column; remake mobile phase and verify pH; consider using a bio-inert or PEEK-lined system for phosphorylated compounds.[11]
Shifting Retention Times Inconsistent mobile phase composition; column temperature fluctuation; pump malfunction.Prepare fresh mobile phase; ensure column oven is stable; check pump for leaks and pressure fluctuations.
Low Peak Area/Response Sample degradation; incorrect standard/sample preparation; detector lamp issue.Prepare fresh solutions; verify all weighing and dilution steps; check detector lamp status and energy.
Split Peaks Clogged column frit; partially blocked injector port; sample solvent incompatible with mobile phase.Reverse-flush column (follow manufacturer's guide); clean injector; ensure samples are dissolved in mobile phase.

Conclusion

The ion-pair reverse-phase HPLC method described provides a reliable, efficient, and accurate means for the quantitative analysis of Inosine 5'-monophosphate disodium salt hydrate. The detailed protocol and stringent system suitability criteria ensure that the method is robust and suitable for routine use in quality control laboratories and research settings, delivering trustworthy and reproducible results.

References

  • Bitesize Bio. (2025, June 2). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Available from: [Link]

  • Li, Y., et al. (2009). An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP. Analytical Biochemistry, 388(1), 59-65. Available from: [Link]

  • Gilar, M. (2023). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International. Available from: [Link]

  • Perrone, R., & Brown, P. R. (1985). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Analytical Biochemistry, 147(1), 180-185. Available from: [Link]

  • Tri-Link BioTechnologies. (n.d.). Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. Available from: [Link]

  • De Korte, D., et al. (1987). A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells. Analytical Biochemistry, 167(1), 181-190. Available from: [Link]

  • Protocols.io. (2023). HPLC Analysis of Nucleotides. Available from: [Link]

  • Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Available from: [Link]

  • Gilar, M., et al. (2014). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of Chromatography A, 1363, 109-116. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135398640, Inosinic Acid. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138394062, Inosine 5'-monophosphate disodium salt hydrate. Available from: [Link]

  • Sandra, K., et al. (n.d.). HPLC-DAD Analysis of Nucleotides Using a Fully Inert Flowpath. Agilent Technologies Application Note. Available from: [Link]

  • ResearchGate. (2015). HPLC assay with UV detection for determination of RBC purine nucleotide concentrations and application for biomarker study in vivo. Available from: [Link]

  • ResearchGate. (n.d.). UV-absorption spectra of inosine (0.1 N HCl). Available from: [Link]

  • Sigma-Aldrich. (n.d.). Inosine 5-monophosphate disodium salt hydrate, from yeast, Grade III, >=98% (HPLC). Available from: [Link]

  • ResearchGate. (n.d.). UV spectra for standards of (A) inosine phosphate, (B) hypoxanthine, (C) adenosine phosphate, (D) xanthine, and (E) uric acid. Available from: [Link]

  • Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Available from: [Link]

  • Chemsrc. (2025). CAS#:1192013-78-7 | Inosine 5'-monophosphate disodium salt hydrate. Available from: [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available from: [Link]

  • ResearchGate. (n.d.). Elution times and UV absorption spectra of inosine, adenosine, and guanosine nucleotides. Available from: [Link]

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Available from: [Link]

  • IJRASET. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis. Available from: [Link]

  • ACS Publications. (2022). UV-Spectroscopic Detection of (Pyro-)Phosphate with the PUB Module. Available from: [Link]

  • Rearus. (n.d.). Inosine 5′-monophosphate disodium salt hydrate ≥99.0% (HPLC) Sigma 57510. Available from: [Link]

  • Laboratory Discounter. (n.d.). Inosine 5'-Monophosphate Disodium Salt Hydrate >98.0%(HPLC)(E) 5g. Available from: [Link]

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Inosine 5'-monophosphate disodium salt hydrate in metabolic pathway analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Inosine 5'-monophosphate (IMP) in Metabolic Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crossroads of Purine Metabolism

In the intricate network of cellular metabolism, few molecules hold as central a position as Inosine 5'-monophosphate (IMP). As the first fully formed nucleotide in the de novo purine biosynthesis pathway, IMP stands at a critical metabolic crossroads.[1] It is the direct precursor for the synthesis of both adenosine and guanosine nucleotides, the essential building blocks for DNA and RNA, and key players in cellular energy transfer and signaling.[2][3]

The concentration and flux of IMP are meticulously regulated, reflecting a cell's proliferative status, energetic health, and physiological state.[4] Consequently, the accurate analysis of IMP provides a powerful window into cellular function. In drug development, particularly in oncology and immunology, the enzyme that consumes IMP—Inosine 5'-monophosphate Dehydrogenase (IMPDH)—is a validated therapeutic target.[3][5][6] Therefore, quantifying IMP and its related metabolites is paramount for understanding disease mechanisms, discovering biomarkers, and assessing the pharmacodynamic effects of novel therapeutics.[7][8]

This guide provides a comprehensive overview of IMP's role in metabolic pathways and delivers detailed, field-proven protocols for its quantification, empowering researchers to integrate this critical analyte into their experimental designs.

The Centrality of IMP: A Nexus of Purine Synthesis and Catabolism

Understanding the significance of IMP requires visualizing its position within the broader purine metabolic network. The synthesis of purines occurs through two primary routes: the de novo pathway, which builds the purine ring from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases.

  • De Novo Synthesis: This energy-intensive pathway culminates in the formation of IMP.

  • AMP/GMP Synthesis: From this crucial juncture, IMP is directed down one of two branches. It is either converted to Adenylosuccinate and then to Adenosine Monophosphate (AMP) or oxidized by IMP Dehydrogenase (IMPDH) to Xanthosine Monophosphate (XMP), which is then converted to Guanosine Monophosphate (GMP).[2][3][9]

  • Catabolism & Salvage: IMP can also be dephosphorylated to inosine, which is further broken down to hypoxanthine.[10] Hypoxanthine can either be salvaged back into the nucleotide pool (re-forming IMP) or be irreversibly catabolized to uric acid for excretion.[9]

This intricate balance ensures that the cell maintains appropriate pools of adenine and guanine nucleotides for its physiological needs.

Purine_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_downstream Anabolic Pathways cluster_catabolism Catabolic Pathway R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP DeNovoSteps Multiple Steps PRPP->DeNovoSteps IMP Inosine 5'-Monophosphate (IMP) DeNovoSteps->IMP Hypoxanthine Hypoxanthine HGPRT HGPRT Hypoxanthine->HGPRT UricAcid Xanthine -> Uric Acid (Excretion) Hypoxanthine->UricAcid Xanthine Oxidase Guanine Guanine Guanine->HGPRT HGPRT->IMP AMP AMP -> ADP -> ATP IMP->AMP ADSS IMPDH IMPDH (Drug Target) IMP->IMPDH Mycophenolic Acid Ribavirin Inosine Inosine IMP->Inosine 5'-Nucleotidase GMP GMP -> GDP -> GTP XMP Xanthosine 5'-Monophosphate (XMP) XMP->GMP GMPS IMPDH->XMP Inosine->Hypoxanthine

Caption: The central role of IMP in the purine metabolic network.

Application Spotlight: Pharmacodynamic Monitoring of IMPDH Inhibitors

A primary application for IMP analysis is in the development of drugs targeting IMP Dehydrogenase (IMPDH). IMPDH catalyzes the rate-limiting step in de novo GMP synthesis and is crucial for the proliferation of lymphocytes, which lack a robust purine salvage pathway.[3][11]

Causality Behind the Method: Drugs like Mycophenolic Acid (MPA) and Ribavirin are potent IMPDH inhibitors used as immunosuppressants and antivirals, respectively.[3] By blocking IMPDH, these drugs deplete the intracellular pool of guanine nucleotides, leading to cell cycle arrest. The pharmacodynamic effect of these drugs can be directly assessed by measuring the resulting perturbation in the purine pool.

Expected Metabolic Shift: Upon effective IMPDH inhibition, a predictable shift in metabolite concentrations occurs:

  • Upstream Accumulation: The substrate, IMP , is expected to accumulate as it can no longer be efficiently converted to XMP.

  • Downstream Depletion: The product, XMP , and subsequent guanine nucleotides (GMP, GDP, GTP ) are expected to decrease.

Measuring the ratio of IMP to GMP can therefore serve as a robust biomarker of target engagement and biological activity of an IMPDH inhibitor.[6]

Protocols for IMP Quantification

The accurate quantification of a labile, charged molecule like IMP requires meticulous attention to sample handling and analytical methodology. We present two robust methods: the gold-standard LC-MS/MS for absolute quantification and a spectrophotometric assay for measuring the activity of the IMP-consuming enzyme, IMPDH.

Method 1: LC-MS/MS for Absolute Quantification of IMP

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity for quantifying metabolites within complex biological matrices.[7][8][12]

Principle of the Method: This method involves three core stages:

  • Metabolic Quenching and Extraction: Cellular metabolism is instantly halted, and intracellular metabolites are extracted into a solvent.

  • Chromatographic Separation: The extracted metabolites are separated using liquid chromatography, typically Hydrophilic Interaction Liquid Chromatography (HILIC) for polar molecules like IMP.

  • Mass Spectrometric Detection: IMP is detected and quantified based on its unique mass-to-charge ratio (m/z) and fragmentation pattern (Multiple Reaction Monitoring or MRM).[13]

Rationale: The metabolome is highly dynamic, with metabolite turnover occurring in seconds.[14] To capture an accurate snapshot of the intracellular IMP concentration, enzymatic activity must be stopped instantly ("quenched"). Failure to do so will lead to artifactual changes in metabolite levels.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Liquid Nitrogen

  • Extraction Solvent: Pre-chilled to -80°C. A common choice is a mixture of Acetonitrile:Methanol:Water (40:40:20, v/v/v).

  • Cell Scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g.

Step-by-Step Procedure for Cultured Cells:

  • Preparation: Place a metal tray or block on dry ice to pre-chill. Have all solutions and materials ready and on ice. Work quickly.[14]

  • Media Removal: Aspirate the culture medium from the plate. If analyzing extracellular metabolites, save a 1 mL aliquot of the media.

  • Washing: Quickly wash the cells twice with 5 mL of ice-cold PBS to remove extracellular contaminants. Aspirate the PBS completely.

  • Metabolic Quenching:

    • For Adherent Cells: Place the culture dish on the pre-chilled tray on dry ice. Immediately add 1 mL of -80°C extraction solvent.[15]

    • For Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 min at 4°C). Rapidly discard the supernatant and resuspend the pellet in 1 mL of -80°C extraction solvent. Vortex vigorously.

  • Extraction:

    • For Adherent Cells: After adding the solvent, use a cell scraper to scrape the frozen cell lysate into the solvent. Pipette the entire mixture into a pre-chilled microcentrifuge tube.

    • Incubate the tubes containing the cell lysate/solvent mixture at -20°C for 20 minutes to ensure complete protein precipitation.[16]

  • Clarification: Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[17]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube. Avoid disturbing the pellet.

  • Drying & Storage: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). The dried metabolite pellet can be stored at -80°C for long-term stability before LC-MS/MS analysis.

  • Normalization: Use a parallel culture plate, treated identically, to determine the cell count or total protein amount. This value is essential for normalizing the final metabolite quantification.[14]

Rationale: HILIC columns are well-suited for retaining and separating polar analytes like IMP. A stable isotope-labeled internal standard (e.g., ¹³C₅-IMP) should be used to account for variations in extraction efficiency and matrix effects.

Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50:50 Acetonitrile:Water, just prior to injection.

Typical LC-MS/MS Parameters:

ParameterRecommended SettingRationale
LC Column HILIC (e.g., Acquity BEH Amide, 1.7 µm)Excellent retention for polar nucleotides.[16]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9Volatile buffer compatible with MS.
Mobile Phase B AcetonitrileStrong solvent for HILIC elution.
Flow Rate 0.4 mL/minStandard for analytical scale columns.
Gradient High %B -> Low %B -> High %BStarts with high organic to retain IMP, then decreases to elute.
Ionization Mode Negative ESIPhosphates are readily deprotonated, forming negative ions.
MRM Transitions See table belowProvides specificity and sensitivity for quantification.

MRM Transitions for Quantification:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
IMP 347.0134.0 (Hypoxanthine)
79.0 (PO₃⁻)
¹³C₅-IMP (Internal Std) 352.0139.0 (¹³C₅-Hypoxanthine)

Note: Exact m/z values may vary slightly based on instrument calibration. These should be optimized empirically.

Caption: Workflow for LC-MS/MS-based IMP quantification.
Method 2: Spectrophotometric Assay for IMP Dehydrogenase (IMPDH) Activity

This method indirectly assesses the IMP-related pathway by measuring the activity of its primary consuming enzyme, IMPDH. It is a cost-effective method suitable for high-throughput screening of potential IMPDH inhibitors.[2][11]

Principle of the Method: IMPDH catalyzes the NAD⁺-dependent oxidation of IMP to XMP. The enzymatic activity can be monitored by measuring the increase in NADH concentration, which absorbs light at 340 nm.[2] Alternatively, the produced NADH can be used in a coupled reaction to reduce a tetrazolium salt (like INT) into a colored formazan product, which can be measured at a different wavelength (e.g., ~490 nm).[11]

Materials:

  • Cell Lysis Buffer (e.g., 10x Cell Lysis Solution)[11]

  • IMPDH Assay Buffer (containing Tris, pH 8.0)

  • Inosine 5'-monophosphate disodium salt hydrate (Substrate)[1][18]

  • NAD⁺ (Cofactor)

  • Diaphorase (Coupling enzyme, for colorimetric assay)

  • INT (Tetrazolium salt, for colorimetric assay)

  • 96-well microplate

  • Spectrophotometric plate reader

Step-by-Step Protocol (Colorimetric):

  • Lysate Preparation: Prepare cell or tissue lysates according to standard procedures to release intracellular enzymes. Keep lysates on ice. Determine the protein concentration of the lysate for normalization.

  • Reaction Mix Preparation: Prepare a master mix containing the assay buffer, NAD⁺, diaphorase, and INT.

  • Initiate Reaction: Add a defined amount of cell lysate (e.g., 10-20 µg of total protein) to each well of a 96-well plate.

  • Substrate Addition: Start the enzymatic reaction by adding a saturating concentration of IMP disodium salt solution to each well.

  • Kinetic Measurement: Immediately place the plate in a reader pre-heated to 37°C. Measure the absorbance at ~490 nm kinetically (e.g., every 60 seconds for 30 minutes).

  • Data Analysis: The activity of IMPDH is proportional to the rate of increase in absorbance (ΔAbs/min). Calculate the specific activity by normalizing this rate to the amount of protein added to the well.

Data Interpretation and Troubleshooting

Common ProblemPotential Cause(s)Suggested Solution(s)
High variability in LC-MS results Inconsistent sample preparation; incomplete quenching; variable extraction efficiency.Standardize and practice the quenching/extraction protocol. Always work quickly and keep samples cold. Use a reliable internal standard.
Poor IMP peak shape (LC-MS) Inappropriate LC column or mobile phase; sample overload.Ensure HILIC column is properly equilibrated. Check mobile phase pH. Dilute the sample.
No/Low IMPDH activity detected Inactive enzyme in lysate; insufficient substrate/cofactor; presence of inhibitors.Prepare fresh lysate and always keep on ice. Verify concentrations of IMP and NAD⁺. Check for interfering substances from the sample buffer.
IMP levels are unexpectedly low Post-collection metabolic activity; degradation during storage.Snap-freeze samples in liquid nitrogen immediately after collection.[14][19] Ensure storage at -80°C. Avoid freeze-thaw cycles.

Conclusion

Inosine 5'-monophosphate is a cornerstone of nucleotide metabolism, and its quantification offers deep insights into cellular physiology and drug action. The choice between the highly specific LC-MS/MS method for absolute quantification and the functional spectrophotometric assay for enzyme activity depends on the specific research question. By employing the rigorous and validated protocols detailed in this guide, researchers can confidently measure IMP and related metabolites, unlocking a greater understanding of the metabolic pathways that govern health and disease.

References

  • Kamburov, A., Cavill, R., Ebbels, T. M., Herwig, R., & Keun, H. C. (2011). Integrated pathway-level analysis of transcriptomics and metabolomics data with IMPaLA. Bioinformatics, 27(20), 2917–2918. [Link]

  • Shipkova, M., Bär, M., Armstrong, V. W., & Oellerich, M. (2012). LC-MS/MS method for measuring inosine-5'-monophosphate dehydrogenase activity in patients treated with mycophenolic acid. ResearchGate. [Link]

  • Gohh, R. Y., Ganchulu, J. K., Kollman, S. H., & Akhlaghi, F. (2011). Liquid chromatography-coupled tandem mass spectrometry based assay to evaluate inosine-5'-monophosphate dehydrogenase activity in peripheral blood mononuclear cells from stem cell transplant recipients. Analytical Chemistry, 83(22), 8563–8570. [Link]

  • Biomedical Research Service Center. BMR Inosine-5-phosphate Dehydrogenase (IMPDH) Assay Kit. Biomedical Research Service Center Website. [Link]

  • MP Biomedicals. Inosine-5-Monophosphate, Disodium Salt Hydrate. MP Biomedicals Website. [Link]

  • Kamburov, A., et al. (2011). Integrated pathway-level analysis of transcriptomics and metabolomics data with IMPaLA. Bioinformatics. [Link]

  • D'Avolio, A., Simiele, M., De Nicolò, A., & Baietto, L. (2016). A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. Pharmaceutical Research, 33(12), 3029–3039. [Link]

  • MetwareBio. Metabolomics Sample Preparation FAQ. MetwareBio Website. [Link]

  • Zhang, Y., et al. (2018). Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells. bioRxiv. [Link]

  • MassBank. Inosine-5'-monophosphate. MassBank Europe. [Link]

  • Li, Y., et al. (2024). Development of the IMP biosensor for rapid and stable analysis of IMP concentrations in fermentation broth. Biotechnology and Bioengineering. [Link]

  • Princeton University. General recommendations for metabolomics analysis: sample preparation, handling and pr. Princeton University Metabolomics Core Facility. [Link]

  • Ma, L., et al. (2024). Metabolomics and Transcriptomics Reveal the Effects of Fermented Lycium barbarum (Goji) Berry Residue on Muscle Nutrition and Flavor Quality in Fattening Tan Sheep. Metabolites, 14(6), 333. [Link]

  • NOVOCIB. Biochemical Assay Kits for Nucleotide Metabolism Research. NOVOCIB Website. [Link]

  • Vethe, N. T., et al. (2014). Simultaneous quantification of IMPDH activity and purine bases in lymphocytes using LC-MS/MS: assessment of biomarker responses to mycophenolic acid. Therapeutic Drug Monitoring, 36(1), 50–60. [Link]

  • EMBL-EBI. Sample preparation | Metabolomics. EMBL-EBI Train Online. [Link]

  • Semenova, E. A., et al. (2023). Sample Preparation for Metabolomic Analysis in Exercise Physiology. Metabolites, 13(10), 1056. [Link]

  • Law, C. S., et al. (2023). Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry Detection. Journal of Chromatography B, 1209, 123425. [Link]

  • D'Avolio, A., et al. (2016). A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells. Pharmaceutical Research. [Link]

  • University of Oxford. Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility. [Link]

  • Feng, Y., et al. (2022). The purine metabolite inosine monophosphate accelerates myelopoiesis and acute pancreatitis progression. Communications Biology, 5(1), 1088. [Link]

  • Miyamoto, T., & Migo, M. (2022). Inosine: A bioactive metabolite with multimodal actions in human diseases. Frontiers in Immunology, 13, 1004592. [Link]

  • Adriaenssens, E. (2009). Bioinformatic Approaches to Metabolic Pathways Analysis. Methods in Molecular Biology, 563, 299–316. [Link]

  • Wikipedia. Metabolomics. Wikipedia, The Free Encyclopedia. [Link]

  • Haglund, S., et al. (2011). The role of inosine-5'-monophosphate dehydrogenase in thiopurine metabolism in patients with inflammatory bowel disease. Therapeutic Drug Monitoring, 33(2), 200–208. [Link]

  • ResearchGate. Purine Metabolism in the Pathogenesis of Hyperuricemia and Inborn Errors of Purine Metabolism Associated With Disease. ResearchGate. [Link]

  • Feng, Y., et al. (2022). The purine metabolite inosine monophosphate accelerates myelopoiesis and acute pancreatitis progression. Communications Biology. [Link]

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Troubleshooting & Optimization

Inosine 5'-monophosphate disodium salt hydrate degradation and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Inosine 5'-monophosphate disodium salt hydrate (IMP). This guide is designed for researchers, scientists, and drug development professionals who utilize IMP in their experiments. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting support, and answers to frequently asked questions. This resource is built on a foundation of scientific literature and practical laboratory experience to ensure the integrity and success of your work.

Inosine 5'-monophosphate is a critical intermediate in the purine nucleotide biosynthetic pathway and plays a significant role in various cellular processes.[1][2] Its stability is paramount for obtaining reliable and reproducible experimental results. This guide will delve into the factors affecting its degradation and provide best practices for storage and handling.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and storage of Inosine 5'-monophosphate disodium salt hydrate.

Q1: What are the optimal short-term and long-term storage conditions for solid IMP?

A1: For long-term storage, solid Inosine 5'-monophosphate disodium salt hydrate should be stored at 2-8°C. Some suppliers recommend storage at -20°C under an inert atmosphere for maximum stability.[] It is crucial to keep the container tightly sealed in a dry, cool, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[][4] For short-term storage, room temperature is generally acceptable, but it is always best to minimize exposure to ambient conditions.[5]

Q2: How should I store solutions of IMP?

A2: Once in solution, it is recommended to aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5] Stock solutions stored at -20°C should ideally be used within one month, while those at -80°C can be stable for up to six months.[5] It is also advisable to filter-sterilize aqueous solutions before storage, especially for cell culture applications.[5]

Q3: Is Inosine 5'-monophosphate disodium salt hydrate hygroscopic?

A3: Yes, the hydrate form of IMP indicates that it readily associates with water molecules. While not explicitly stated as highly hygroscopic in all safety data sheets, its nature as a salt hydrate suggests it can absorb moisture from the atmosphere. Therefore, it is essential to store it in a tightly sealed container in a dry environment to prevent clumping and potential degradation.

Q4: What solvents are recommended for dissolving IMP?

A4: Inosine 5'-monophosphate disodium salt hydrate is soluble in water. For example, a solubility of 50 mg/mL in water has been reported, resulting in a clear, colorless solution. It is also soluble in phosphate-buffered saline (PBS) at a concentration of 10 mg/ml (pH 7.2).[6] It is sparingly soluble in ethanol and practically insoluble in ether.[]

Q5: What are the primary degradation products of IMP?

A5: The main degradation pathway for IMP is hydrolysis.[7] This can occur at the phosphate ester bond, yielding inosine and phosphoric acid.[7] Further degradation can break the glycosidic bond, leading to the formation of hypoxanthine and ribose.[7][8] In the presence of certain enzymes, IMP can be dephosphorylated to inosine.[9][10]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving Inosine 5'-monophosphate disodium salt hydrate.

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent or lower-than-expected experimental results. Degradation of IMP stock solution.1. Prepare fresh stock solutions of IMP. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[5] 3. Verify the pH of your experimental buffer, as IMP degradation is pH-dependent.[7][11] 4. Store aliquots at -80°C for long-term use.[5]
Precipitate forms in the IMP solution upon thawing. Poor solubility at lower temperatures or concentration exceeding solubility limit.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate persists, consider preparing a more dilute stock solution. 3. Ensure the pH of the solution is within the optimal range for solubility.
Observed biological activity is lower than anticipated. Presence of enzymatic activity in the experimental system degrading IMP.1. If working with biological samples (e.g., cell lysates, tissue extracts), be aware of endogenous enzymes like 5'-nucleotidases that can dephosphorylate IMP.[9] 2. Consider adding phosphatase inhibitors to your experimental buffer if applicable. 3. Minimize the incubation time of IMP with the biological sample.
Discoloration of the solid IMP powder. Improper storage leading to degradation.1. Discard the discolored powder as it may be contaminated or degraded. 2. Ensure the product is stored in a tightly sealed container, protected from light and moisture.[4] 3. Always store in a cool, dry place as recommended by the manufacturer.[4]
Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues with IMP.

A troubleshooting workflow for IMP experiments.

Degradation and Stability Profile

The stability of Inosine 5'-monophosphate is influenced by several factors, primarily temperature and pH.

Impact of Environmental Factors on IMP Stability
FactorEffect on StabilityRecommendations & Insights
Temperature Increased temperature accelerates degradation. The degradation of IMP follows first-order kinetics and is significantly affected by temperature.[7] For instance, the half-life of IMP at 100°C is significantly shorter than at lower temperatures.[7] Even at refrigerated temperatures (5°C), enzymatic degradation can occur in biological samples.[12]Store solid IMP at 2-8°C or -20°C for long-term stability.[] Prepare solutions fresh and store frozen at -20°C or -80°C.[5] Avoid prolonged exposure to elevated temperatures during experiments.
pH IMP is more stable at neutral to slightly alkaline pH. Degradation increases at acidic pH.[7][11] The rate of hydrolysis is considerably higher at pH 4.0 compared to pH 7.0 or 9.0.[7]Maintain the pH of stock solutions and experimental buffers in the neutral to slightly alkaline range (pH 7-9) for optimal stability.
Enzymes In biological systems, enzymes such as 5'-nucleotidases and phosphatases can rapidly dephosphorylate IMP to inosine.[9][13]Be mindful of endogenous enzymatic activity in your samples. Use purified systems or consider adding appropriate enzyme inhibitors where feasible.
Oxidizing Agents IMP is incompatible with strong oxidizing agents, which can lead to its degradation.[]Avoid contact with strong oxidizing agents during storage and in experimental setups.
Primary Degradation Pathway of IMP

The primary non-enzymatic degradation pathway of IMP is through hydrolysis, which can cleave either the phosphate ester bond or the N-glycosidic bond.

G IMP Inosine 5'-monophosphate (IMP) Inosine Inosine IMP->Inosine Hydrolysis of phosphate ester bond PhosphoricAcid Phosphoric Acid IMP->PhosphoricAcid Hydrolysis of phosphate ester bond Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Hydrolysis of N-glycosidic bond Ribose5Phosphate Ribose-5-Phosphate

Sources

How to prevent precipitation of Inosine 5'-monophosphate disodium salt hydrate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Inosine 5'-monophosphate disodium salt hydrate (IMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for preventing the precipitation of IMP in solution. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the stability and efficacy of your experimental solutions.

Introduction: Understanding Inosine 5'-monophosphate (IMP)

Inosine 5'-monophosphate is a pivotal intermediate in purine metabolism. Its disodium salt hydrate is widely utilized in various research applications, from a flavor enhancer in the food industry to a key component in cell culture media and enzymatic assays. Despite its high solubility in water, researchers often encounter precipitation issues, which can compromise experimental results. This guide will delve into the factors governing IMP solubility and provide actionable strategies to maintain a clear, stable solution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dissolving and storing IMP solutions?

A stable aqueous solution of IMP is neutral to slightly alkaline. For a 5% solution, the recommended pH range is between 7.0 and 8.5.[1] Solutions that are too acidic can lead to the decomposition of IMP, which can affect its flavor-enhancing properties and potentially its biological activity.[]

Q2: How does temperature affect the solubility of IMP?

The solubility of IMP in water is endothermic, meaning it increases with higher temperatures. Conversely, a decrease in temperature, such as moving a solution from room temperature to cold storage, can lead to supersaturation and subsequent precipitation.

Q3: Can I dissolve IMP in solvents other than water?

IMP is highly soluble in water but only sparingly soluble in ethanol and practically insoluble in ether.[3][4] For most biological applications, high-purity, nuclease-free water is the recommended solvent.

Q4: Why is my IMP solution precipitating during freeze-thaw cycles?

Repeated freeze-thaw cycles can lead to the formation of precipitates. This is often due to localized changes in solute concentration as ice crystals form, which can force the IMP molecules out of the solution. It is a best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.[5]

Troubleshooting Guide: Diagnosing and Resolving IMP Precipitation

This section provides a systematic approach to troubleshooting common precipitation issues encountered during experiments involving IMP.

Problem 1: Precipitation Upon Dissolution
  • Symptom: The IMP powder does not fully dissolve, or the solution appears cloudy immediately after preparation.

  • Possible Causes & Solutions:

    • Low-Quality Water: Ensure you are using high-purity, nuclease-free water. Contaminants can act as nucleation sites for precipitation.

    • Incorrect pH: Verify the pH of your water or buffer. If it is outside the optimal range of 7.0-8.5, adjust it accordingly.

    • Insufficient Mixing: Gentle vortexing or brief sonication can aid in complete dissolution.[6]

    • Low Temperature: If dissolving in a cold buffer, allow the components to reach room temperature before mixing.

Problem 2: Precipitation in Buffered Solutions (e.g., PBS)
  • Symptom: A clear IMP solution becomes cloudy or forms a precipitate after being added to a phosphate-buffered saline (PBS) or other buffered solution.

  • Possible Causes & Solutions:

    • Common Ion Effect: Phosphate buffers contain a high concentration of sodium and phosphate ions. The addition of the disodium salt of IMP increases the total concentration of sodium ions, which can reduce the solubility of IMP and cause it to precipitate out of solution. This is an example of the common ion effect, where the solubility of a salt is decreased by the presence of another salt that has an ion in common with it.[1][7][8][9]

      • Mitigation:

        • Consider using a buffer with a different counter-ion or a lower ionic strength.

        • Prepare the IMP solution at a slightly lower concentration.

    • Interaction with Divalent Cations: Some buffers may contain divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). These can form less soluble salts with the phosphate group of IMP, leading to precipitation.[10]

      • Mitigation:

        • If the experimental design allows, add a chelating agent like EDTA to the buffer to sequester divalent cations.[11]

        • Use a buffer that is free of divalent cations.

Problem 3: Precipitation During Cold Storage or After Freeze-Thaw Cycles
  • Symptom: A previously clear solution develops a precipitate after being stored at 4°C or -20°C, or after being thawed.

  • Possible Causes & Solutions:

    • Temperature-Dependent Solubility: As the temperature decreases, the solubility of IMP decreases. A solution that is stable at room temperature may become supersaturated and precipitate in the cold.

      • Mitigation:

        • Store solutions at the lowest concentration that is practical for your experiments.

        • If a precipitate forms upon cooling, gently warm the solution to room temperature and vortex to redissolve before use.

    • Freeze-Thaw Instability: The process of freezing and thawing can induce precipitation.

      • Mitigation:

        • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[5]

        • For long-term storage, consider preparing the solution in a cryoprotectant, if compatible with your downstream applications.

Data Presentation: Solubility of IMP

The following table summarizes the solubility of Inosine 5'-monophosphate disodium salt in water at various temperatures.

Temperature (°C)Solubility ( g/100g of water)
2013
3017
4022
5029

Data adapted from authoritative sources.

Experimental Protocols

Protocol 1: Preparation of a 100 mM IMP Stock Solution

This protocol provides a reliable method for preparing a high-concentration stock solution of IMP.

Materials:

  • Inosine 5'-monophosphate disodium salt hydrate powder

  • Nuclease-free water

  • Sterile conical tubes

  • 0.22 µm sterile filter

Procedure:

  • Weighing: Accurately weigh the required amount of IMP powder in a sterile container.

  • Dissolution: Add the IMP powder to a sterile conical tube. Add approximately 80% of the final desired volume of nuclease-free water.

  • Mixing: Gently vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.

  • pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust to between 7.0 and 8.5 using dilute NaOH or HCl.

  • Final Volume Adjustment: Bring the solution to the final desired volume with nuclease-free water.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into single-use, nuclease-free tubes. Store at -20°C for long-term storage.

Protocol 2: Using IMP in Cell Culture Media

This protocol outlines the steps for supplementing cell culture media with IMP while minimizing the risk of precipitation.

Procedure:

  • Prepare a Sterile Stock Solution: Follow Protocol 1 to prepare a sterile, concentrated stock solution of IMP.

  • Warm Media: Warm the required volume of cell culture medium to 37°C in a water bath.

  • Dilution: While gently swirling the warmed medium, add the required volume of the IMP stock solution dropwise to achieve the desired final concentration.

  • Mixing: Gently mix the supplemented medium by inverting the container several times. Avoid vigorous shaking, which can cause foaming.

  • Visual Inspection: Visually inspect the medium for any signs of precipitation before adding it to your cell cultures.

Visualizing Key Concepts

To further clarify the factors influencing IMP solubility, the following diagrams illustrate the key relationships and troubleshooting workflows.

Factors Influencing IMP Solubility Solubility IMP Solubility pH pH pH->Solubility Optimal Range: 7.0 - 8.5 Temperature Temperature Temperature->Solubility Increases with Temperature IonicStrength Ionic Strength (Common Ions/Salting Out) IonicStrength->Solubility High concentrations decrease solubility DivalentCations Divalent Cations (e.g., Ca²⁺, Mg²⁺) DivalentCations->Solubility Can form insoluble salts

Caption: Key factors affecting the solubility of IMP in aqueous solutions.

Troubleshooting IMP Precipitation Start Precipitate Observed CheckpH Check pH of Solution Start->CheckpH AdjustpH Adjust pH to 7.0-8.5 CheckpH->AdjustpH Out of Range CheckTemp Review Storage Temperature CheckpH->CheckTemp pH OK Resolved Issue Resolved AdjustpH->Resolved WarmGently Gently Warm and Mix CheckTemp->WarmGently Precipitate after Cold Storage CheckBuffer Examine Buffer Composition CheckTemp->CheckBuffer Temp OK WarmGently->Resolved CommonIon Common Ion Effect? CheckBuffer->CommonIon DivalentCation Divalent Cations Present? CommonIon->DivalentCation No ChangeBuffer Use Lower Ionic Strength or Different Buffer CommonIon->ChangeBuffer Yes AddChelator Add EDTA (if possible) DivalentCation->AddChelator Yes DivalentCation->Resolved No ChangeBuffer->Resolved AddChelator->Resolved

Caption: A workflow for troubleshooting IMP precipitation issues.

References

  • QIAGEN. (n.d.). DNA sample storage: best practices after extraction. Retrieved from [Link]

  • Contract Laboratory. (2024, August 30). How to Store DNA Oligos: Best Practices for Longevity and Stability. Retrieved from [Link]

  • Di Mauro, E., et al. (2019). Interactions of Inosine 5′-Monophosphate with Ca 2+ and Mg 2+ : A Thermodynamic and Spectroscopic Study in Aqueous Solution. International Journal of Molecular Sciences, 20(12), 2975.
  • Bitesize Bio. (2024, July 22). Ethanol Precipitation of DNA and RNA: How it Works. Retrieved from [Link]

  • Fengchen Group Co., Ltd. (n.d.). Disodium 5'-Inosinate (IMP) CAS 4691-65-0. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 11). Common Ion Effect. Retrieved from [Link]

  • MDPI. (2022). Effects of Dietary Inosine 5′-Monophosphate Supplementation on the Growth Performance and Salinity and Oxidative Stress Resistance of Gibel Carp (Carassius auratus gibelio). Retrieved from [Link]

  • ResearchGate. (2017, August 23). How to prevent DNA binding protein precipitation while concentating?. Retrieved from [Link]

  • ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]

  • ChemBK. (n.d.). Disodium 5-inosinate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Inosine 5'-Monophosphate (IMP) Disodium Salt Hydrate in Experimental Settings

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Inosine 5'-monophosphate (IMP) disodium salt hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions. Our goal is to empower you to optimize the concentration and handling of IMP in your experiments for accurate, reproducible, and meaningful results.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common initial questions regarding the properties and handling of IMP disodium salt hydrate.

Q1: What is Inosine 5'-monophosphate (IMP) disodium salt hydrate and what is its primary role in experiments?

Inosine 5'-monophosphate (also known as inosinic acid or 5'-IMP) is a purine ribonucleotide.[1] It holds a critical position in cellular metabolism as the first nucleotide formed during de novo purine synthesis and serves as a key precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2][3]

In experimental contexts, its primary roles include:

  • Enzyme Substrate: IMP is the specific substrate for the enzyme Inosine-5′-monophosphate dehydrogenase (IMPDH).[3][4] IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[5] Therefore, IMP is crucial for studying the kinetics and inhibition of IMPDH, a major target for antiviral and anti-cancer drug development.[5]

  • Cell Culture Supplement: It is used in cell culture media to support the growth and maintenance of various cell lines, particularly those with impaired purine synthesis pathways.[6]

  • Biochemical Pathway Analysis: Researchers use IMP to investigate nucleotide metabolism, cellular energy transfer, and signaling pathways.[6]

Q2: How do I correctly calculate the concentration, considering its hydrate form?

This is one of the most critical sources of experimental variability. IMP disodium salt is hygroscopic and supplied as a hydrate (C₁₀H₁₁N₄O₈PNa₂ · xH₂O).[4][7] The amount of water ("x") can vary between lots and can be substantial—sometimes up to 27-29%.[8][9]

The Causality: Failing to account for the water content means you will be consistently adding less IMP than intended, leading to lower effective concentrations and potentially false-negative results.

Self-Validating Protocol:

  • Check the Certificate of Analysis (CofA): The CofA for your specific lot should provide either the exact water content (via Karl Fischer titration) or the molecular weight of the hydrated form.[8] If not, use the anhydrous molecular weight (392.17 g/mol ) and be aware of the potential for inaccuracy.[3][4][7]

  • Use the Correct Molecular Weight:

    • If the CofA provides the molecular weight of the hydrate (e.g., octahydrate is 536.3 g/mol ), use that value for your calculations.[5]

    • If the CofA provides a water percentage, calculate the adjusted molecular weight:

      • Adjusted MW = Anhydrous MW / (1 - % Water as a decimal)

      • Example: Anhydrous MW is 392.17 g/mol . Water content is 25%.

      • Adjusted MW = 392.17 / (1 - 0.25) = 522.89 g/mol .

  • Calculate Mass Needed: Use the standard formula with the correct molecular weight:

    • Mass (g) = Desired Concentration (mol/L) x Volume (L) x Adjusted MW ( g/mol )

Q3: What are the best practices for preparing and storing IMP stock solutions?

The stability of your stock solution is paramount for reproducibility. IMP can be susceptible to degradation through repeated freeze-thaw cycles.[2]

Expert Recommendation:

  • Solvent Choice: Use high-purity, nuclease-free water for most applications.[1][10] For cell culture, use sterile, cell culture-grade water or a suitable sterile buffer like PBS. Note that solubility is lower in PBS (10 mg/mL) compared to water (50-100 mg/mL).[1][5][10]

  • Preparation: Prepare solutions on ice to minimize potential degradation. If preparing for cell culture, sterile filter the final solution through a 0.22 µm filter.[2]

  • Aliquoting: This is a non-negotiable step. Dispense the stock solution into single-use aliquots to prevent the degradation associated with freeze-thaw cycles.[2]

  • Storage: Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][11] Protect solutions from light.[11]

G cluster_prep Preparation cluster_process Processing cluster_store Storage weigh 1. Weigh IMP Powder correct 2. Calculate Mass (Correct for Water Content) weigh->correct dissolve 3. Dissolve in Sterile H2O or Buffer on Ice correct->dissolve filter 4. Sterile Filter (0.22µm, for cell culture) dissolve->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot store_short Store at -20°C (≤1 month) aliquot->store_short store_long Store at -80°C (≤6 months) aliquot->store_long

Caption: Workflow for preparing a stable IMP stock solution.

Q4: In which solvents is IMP soluble?

Understanding solubility limits is key to avoiding precipitation issues.

SolventSolubilitySource(s)
Water Soluble; reported values range from 50 mg/mL to 100 mg/mL.[1][9][10]
PBS (pH 7.2) Soluble, but lower than water; reported as 10 mg/mL.[5]
Ethanol Sparingly soluble.[9][]
Ether Practically insoluble.[9][]
Q5: What is the central role of IMP in purine metabolism?

IMP is a branch-point metabolite in the synthesis of all purine nucleotides. Understanding this pathway is crucial for interpreting experimental results, as cellular pools of other purines can influence the effects of exogenously added IMP.

G IMP Inosine 5'-Monophosphate (IMP) XMP Xanthosine 5'-Monophosphate (XMP) IMP->XMP IMPDH S_AMP Adenylosuccinate IMP->S_AMP GMP Guanosine 5'-Monophosphate (GMP) XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP Nucleic_Acids DNA / RNA Synthesis GTP->Nucleic_Acids AMP Adenosine 5'-Monophosphate (AMP) S_AMP->AMP ADP ADP AMP->ADP ATP ATP ADP->ATP ATP->Nucleic_Acids G start Precipitate Observed q1 Is final concentration higher than solubility limit? (e.g., >10 mg/mL in PBS) start->q1 q2 Is buffer/medium pH extreme (highly acidic/basic)? q1->q2 No sol1 Lower the final concentration. q1->sol1 Yes q3 Does medium contain high levels of divalent cations? q2->q3 No sol2 Adjust pH towards neutral (7.0-8.5). q2->sol2 Yes sol3 Prepare stock in H2O and add slowly while mixing. q3->sol3 Yes sol4 Investigate other reagent interactions. q3->sol4 No

Caption: Troubleshooting IMP solution precipitation.

Trustworthy Protocol:

  • Check Solubility Limits: First, confirm your final concentration does not exceed the known solubility in your chosen solvent (see table in FAQ Q4). Remember that PBS has a significantly lower capacity than pure water. [5]2. Prepare a More Dilute Stock: If your stock is highly concentrated (e.g., >200 mM), prepare a more dilute version (e.g., 50-100 mM). This reduces the risk of localized high concentrations when adding it to your final solution.

  • Modify Addition Technique: Add the IMP stock solution dropwise to your final buffer or medium while gently vortexing or swirling. This prevents localized supersaturation.

  • Consider the Solvent: If you are dissolving the solid directly into a complex buffer like PBS, first dissolve it in a small amount of high-purity water and then bring it to the final volume with your buffer.

References

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Troubleshooting Inosine 5'-monophosphate disodium salt hydrate instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Inosine 5'-monophosphate disodium salt hydrate (IMP). This guide is designed for researchers, scientists, and drug development professionals who utilize IMP in aqueous solutions. Given its critical role as a nucleotide precursor and signaling molecule, maintaining the integrity of IMP in solution is paramount for experimental success.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability challenges of this reagent.

Troubleshooting Guide: Diagnosing IMP Instability

This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnostic workflow and the scientific rationale behind our recommendations.

Q1: My experimental results are inconsistent, and I suspect my IMP stock solution is losing potency. How can I confirm degradation and what is the likely cause?

A1: Inconsistent results are a classic sign of reagent degradation. For IMP, the primary cause of instability in aqueous solutions is the hydrolysis of the phosphate ester bond.[3] This reaction is highly dependent on pH and temperature.

Diagnostic Workflow:

  • Spectrophotometric Quick Check: A simple, initial check can be done using a UV-Vis spectrophotometer. Pure IMP in a neutral buffer (e.g., PBS, pH 7.2-7.4) should have a characteristic absorbance maximum (λmax) at approximately 249 nm.[2] A significant decrease in absorbance at this wavelength over time, relative to a freshly prepared standard, suggests a loss of the intact nucleotide.

  • Definitive Analysis via HPLC-UV: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and stability of IMP.[4][5]

    • Method: Use a C18 reverse-phase column with a phosphate buffer-based mobile phase.

    • Detection: Monitor the eluent at 249 nm.

    • Interpretation: When you inject your aged IMP solution, you will likely see two key changes compared to a fresh standard:

      • A decrease in the peak area of the main IMP peak.

      • The appearance of new, earlier-eluting peaks corresponding to its degradation products (see Q2).

Root Cause Analysis:

The core issue is chemical hydrolysis. The ester bond linking the phosphate group to the ribose sugar is susceptible to cleavage, a reaction catalyzed by hydronium ions (low pH) and accelerated by heat.[3][6]

Q2: I'm running an HPLC analysis on my stored IMP solution and see new peaks appearing. What are these compounds?

A2: The new peaks are the degradation products of IMP. Identifying them confirms the degradation pathway and helps quantify the extent of instability. The primary degradation pathway is a two-step process.

  • Step 1: Dephosphorylation: The most common event is the hydrolysis of the phosphate group, yielding Inosine and phosphoric acid.[3] In a typical reverse-phase HPLC system, Inosine is less polar than IMP and will therefore have a shorter retention time.

  • Step 2: Glycosidic Bond Cleavage: The Inosine molecule can be further degraded through the hydrolysis of the N-glycosidic bond that connects the ribose sugar to the purine base. This releases Hypoxanthine and a ribose sugar molecule.[3][7] Hypoxanthine is even less polar and will typically elute earlier than both IMP and Inosine.

The diagram below illustrates this chemical cascade.

IMP_Degradation IMP Inosine 5'-monophosphate (IMP) Inosine Inosine IMP->Inosine Hydrolysis (Dephosphorylation) Pi Phosphoric Acid IMP->Pi Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Hydrolysis (Glycosidic Cleavage) Ribose Ribose Inosine->Ribose

Caption: Primary degradation pathway of IMP in aqueous solution.

Table 1: Common IMP Degradation Products and Properties

CompoundDescriptionTypical HPLC Elution Order (Reverse-Phase)
Inosine 5'-monophosphate (IMP) Intact starting material3 (Most Retained)
Inosine Product of dephosphorylation2 (Intermediate)
Hypoxanthine Product of glycosidic bond cleavage from Inosine1 (Least Retained)
Q3: The pH of my unbuffered IMP solution is decreasing over time. Why is this happening and is it a concern?

A3: This is a direct and expected consequence of IMP hydrolysis and is a major concern. As described in A2, the primary degradation reaction cleaves the phosphate ester bond, releasing phosphoric acid .[3]

IMP + H₂O → Inosine + H₃PO₄

The accumulation of phosphoric acid will lower the pH of an unbuffered solution. This creates a dangerous feedback loop:

  • IMP degrades, releasing phosphoric acid.

  • The solution becomes more acidic.

  • The acidic conditions further catalyze the hydrolysis of the remaining IMP.[3][6]

This auto-catalytic degradation can lead to a rapid loss of your active compound. Therefore, it is critical to use a suitable buffer system when preparing and storing IMP solutions to maintain a stable pH.[8][9]

The following workflow chart can help guide your troubleshooting process when you suspect instability.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Abs Quick Check: Measure Absorbance at 249 nm Start->Check_Abs Abs_OK Absorbance Stable? Check_Abs->Abs_OK HPLC Definitive Analysis: Run HPLC-UV Abs_OK->HPLC No / Unsure No_Deg Instability Unlikely. Investigate Other Experimental Variables. Abs_OK->No_Deg Yes Deg_Peaks Degradation Peaks (Inosine, Hypoxanthine) Present? HPLC->Deg_Peaks Deg_Confirmed Degradation Confirmed Deg_Peaks->Deg_Confirmed Yes Deg_Peaks->No_Deg No Review_Prep Review Solution Prep & Storage: - pH (Use Buffer) - Temperature (Aliquot & Freeze) - Age of Solution Deg_Confirmed->Review_Prep

Caption: Troubleshooting decision tree for suspected IMP degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reaction causing IMP to degrade in water?

A1: The primary cause is the hydrolysis of the phosphoric ester bond .[3] This reaction cleaves the phosphate group from the ribose sugar moiety of the molecule, yielding inosine and phosphoric acid. This is the rate-limiting step in its degradation.

Q2: What are the optimal storage conditions for aqueous solutions of IMP?

A2: To maximize stability, solutions should be prepared in a suitable buffer and stored frozen. For ultimate stability, prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Table 2: Recommended Storage Conditions for Aqueous IMP Solutions

ParameterRecommendationRationale
Temperature -20°C to -80°C for long-term storage. [10] 2-8°C for short-term use (hours to a few days).[11]Lowering the temperature significantly reduces the rate of hydrolysis.[3][6][12]
pH 7.0 - 9.0. Prepare solutions in a stable buffer (e.g., PBS, Tris).IMP degradation is accelerated in acidic conditions (pH < 7) and to a lesser extent in strongly alkaline conditions.[3] Stability is greatest near neutral to slightly alkaline pH.
Light Protect from light.[11][13] Store in amber vials or cover with foil.While hydrolysis is the primary concern, prolonged exposure to light can potentially damage nucleotides.
Container Use tightly sealed, sterile containers.Prevents microbial contamination and evaporation.
Q3: How does pH specifically affect the stability of IMP in solution?

A3: The rate of IMP hydrolysis is highly pH-dependent. Kinetic studies have shown that the degradation follows first-order kinetics and is considerably affected by pH.[3]

  • Acidic pH (e.g., pH 4.0): The rate of hydrolysis is fastest under acidic conditions. At 100°C, the half-life of IMP at pH 4 is approximately 8.7 hours.[3]

  • Neutral pH (e.g., pH 7.0): The molecule is more stable. The half-life at 100°C increases to 13.1 hours.[3]

  • Alkaline pH (e.g., pH 9.0): The molecule is most stable in slightly alkaline conditions. The half-life at 100°C is significantly longer, at 46.2 hours.[3] While these values are at an elevated temperature to accelerate degradation for study, the relative stability profile holds true at lower temperatures.

Q4: What is the best practice for preparing a stable IMP stock solution?

A4: Follow this protocol to ensure the highest quality stock solution.

Protocol: Preparation of a Stabilized IMP Aqueous Stock Solution

  • Select a Buffer: Choose a biological buffer appropriate for your downstream application with a pH between 7.2 and 8.0 (e.g., 50 mM Tris-HCl, 1x PBS). Avoid using unbuffered water.

  • Weigh the Compound: Use a calibrated analytical balance to weigh the required amount of Inosine 5'-monophosphate disodium salt hydrate powder.

  • Dissolution: Add the powder to your chosen buffer. The compound is highly soluble in water.[10] If needed, gentle vortexing or sonication can be used to aid dissolution.

  • pH Verification: After dissolution, check the pH of the solution and adjust if necessary to bring it within the 7.2-8.0 range.

  • Sterilization (Optional): If sterility is required, filter the solution through a 0.22 µm syringe filter. Do NOT autoclave (see Q5).

  • Aliquoting and Storage: Dispense the solution into single-use, sterile, light-protecting (amber or covered) tubes. Immediately store them at -20°C or -80°C.

Q5: Can I sterilize my IMP solution by autoclaving?

A5: Absolutely not. Autoclaving involves high temperatures (typically 121°C), which will drastically accelerate the hydrolysis of IMP.[3] As shown in the pH stability data, even at 100°C, the half-life can be a matter of hours. Autoclaving would lead to significant, immediate degradation of your compound. For sterilization, always use sterile filtration with a 0.22 µm filter.

References

Technical Support Center: Inosine 5'-monophosphate (IMP) Disodium Salt Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Inosine 5'-monophosphate (IMP) disodium salt hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common purity-related issues encountered during their experiments. Here, we combine technical accuracy with practical, field-proven insights to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the common categories of impurities in commercial IMP disodium salt hydrate?

A1: Commercial Inosine 5'-monophosphate (IMP) disodium salt hydrate can contain several types of impurities stemming from its manufacturing process, storage, and handling. These are broadly categorized into:

  • Related Substances and Degradation Products: These are structurally similar compounds formed during the synthesis or degradation of IMP. Common examples include inosine, hypoxanthine, xanthine, and uric acid.[1][2][3]

  • Elemental Impurities: Often referred to as heavy metals, these can be introduced from raw materials, catalysts, or manufacturing equipment. Regulatory bodies like the USP and ICH have strict limits for these impurities.[4][5][6]

  • Residual Solvents: Organic solvents may be used during the synthesis and purification of IMP. If not completely removed, they remain as residual impurities.[7][8]

  • Microbial Contamination: As IMP is often produced through microbial fermentation, there is a risk of contamination from the production microorganisms or other environmental microbes.[9][10][11]

Q2: What are the typical degradation products of IMP and what causes their formation?

A2: The primary degradation pathway for IMP involves the hydrolysis of the phosphate ester bond, leading to the formation of inosine. Inosine can be further broken down into hypoxanthine and ribose.[1][2][12] This degradation can be influenced by several factors:

  • Temperature: Elevated temperatures can accelerate the hydrolysis of the phosphoric ester bond.[12]

  • pH: The stability of IMP is pH-dependent, with degradation rates varying in acidic, neutral, and alkaline conditions.[12]

  • Enzymatic Activity: The presence of endogenous or bacterial enzymes, such as 5'-nucleotidase, can catalyze the degradation of IMP to inosine.[13][14]

Q3: What are the regulatory limits for elemental impurities in pharmaceutical-grade IMP?

A3: The limits for elemental impurities are defined by pharmacopeias such as the United States Pharmacopeia (USP) and guidelines from the International Council for Harmonisation (ICH). The ICH Q3D guideline classifies elemental impurities based on their toxicity and likelihood of occurrence.[4] The so-called "big four" heavy metals of highest concern are Arsenic (As), Cadmium (Cd), Lead (Pb), and Mercury (Hg).[5][6] The specific limits for these and other elemental impurities are outlined in USP General Chapter <232>.[15][16] For drug substances, manufacturers must perform a risk assessment to determine which elemental impurities need to be tested for.[16]

Element Oral Permitted Daily Exposure (PDE) (µ g/day )
Arsenic (As)1.5
Cadmium (Cd)0.5
Lead (Pb)0.5
Mercury (Hg)3.0
Table 1: Example Permitted Daily Exposures (PDEs) for Class 1 elemental impurities according to ICH Q3D guidelines. These values are used to calculate concentration limits in drug products.

Q4: How are residual solvents in IMP classified and controlled?

A4: Residual solvents are classified by the ICH Q3C and USP <467> guidelines into three classes based on their risk to human health.[7][8][17]

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.

  • Class 2: Solvents to be limited in concentration due to their inherent toxicity.

  • Class 3: Solvents with low toxic potential, generally considered safer.

Manufacturers are required to control the levels of these solvents in the final product to be within the specified limits.[17]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with IMP disodium salt hydrate and provides step-by-step guidance for their resolution.

Scenario 1: Unexpected Peaks in Your HPLC Chromatogram

Question: I'm analyzing my IMP sample using reverse-phase HPLC and I see extra peaks that I don't expect. What could they be and how can I identify them?

Answer: The appearance of unexpected peaks in your HPLC chromatogram is a common issue that can often be attributed to the presence of related substances or degradation products.

Step-by-Step Troubleshooting:

  • Hypothesize Potential Impurities: The most likely candidates for these extra peaks are inosine and hypoxanthine, the primary degradation products of IMP.[1][2] Other possibilities include starting materials from the synthesis or other related purine compounds like xanthine.[3]

  • Co-injection with Standards: The most straightforward method for peak identification is to co-inject your IMP sample with certified reference standards of the suspected impurities (e.g., inosine, hypoxanthine). If a peak in your sample chromatogram increases in area after co-injection, it confirms the identity of that impurity.

  • LC-MS Analysis: For definitive identification, especially for unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. By determining the mass-to-charge ratio (m/z) of the molecules in each peak, you can deduce their molecular weights and elemental compositions, allowing for positive identification.

  • Review Storage Conditions: The presence of degradation products often points to improper storage. IMP should be stored at the recommended temperature, typically -20°C, under an inert atmosphere to minimize degradation.[] Review your storage and handling procedures to prevent further degradation.

Workflow for Identifying Unknown HPLC Peaks:

Caption: Workflow for identifying unknown peaks in an HPLC chromatogram of IMP.

Scenario 2: Inconsistent Experimental Results or Low Bioactivity

Question: My experiments using IMP are giving inconsistent results, and the biological activity seems lower than expected. Could impurities be the cause?

Answer: Absolutely. The purity of your IMP can significantly impact its biological activity and the reproducibility of your experiments. Both organic and inorganic impurities can be culprits.

Step-by-Step Troubleshooting:

  • Quantify Purity: First, verify the purity of your IMP lot. The manufacturer's Certificate of Analysis (CoA) should provide a purity value, typically determined by HPLC.[] If you have the capability, re-running an HPLC purity assay is recommended. A purity of ≥97% is common for commercial grades.[][19]

  • Assess for Degradation: As discussed in Scenario 1, degradation of IMP to inosine and hypoxanthine will reduce the concentration of the active compound, leading to lower apparent bioactivity. Hypoxanthine, a degradation product, has been associated with a bitter taste, which could be relevant in sensory studies.[2][12]

  • Test for Elemental Impurities: Certain metal ions can interfere with enzymatic assays or cellular processes. If you suspect metallic contamination, analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is necessary to quantify the levels of specific elements.[4][5][15]

  • Check for Microbial Contamination: If your application is sensitive to microbial contamination (e.g., cell culture), perform a microbial enumeration test. The presence of microbes can introduce enzymes that degrade IMP or other confounding factors into your experiment.[10][13]

Decision Tree for Investigating Inconsistent Results:

Inconsistent_Results start Inconsistent Experimental Results check_purity Verify IMP Purity (HPLC) start->check_purity purity_ok Purity ≥ Specification? check_purity->purity_ok check_degradation Assess for Degradation Products (HPLC, LC-MS) purity_ok->check_degradation Yes source_new_lot Source a Higher Purity Lot of IMP purity_ok->source_new_lot No degradation_present Degradation Products Found? check_degradation->degradation_present check_metals Analyze for Elemental Impurities (ICP-MS/OES) degradation_present->check_metals No review_storage Review Storage to Prevent Degradation degradation_present->review_storage Yes metals_high Metals Above Limit? check_metals->metals_high check_microbial Perform Microbial Enumeration Test metals_high->check_microbial No investigate_source Investigate Source of Metal Contamination metals_high->investigate_source Yes microbial_present Microbial Contamination? check_microbial->microbial_present sterilize_solution Sterile-filter IMP Solution Before Use microbial_present->sterilize_solution Yes no_issue Purity is Likely Not the Issue microbial_present->no_issue No

Caption: A decision tree for troubleshooting inconsistent experimental results with IMP.

References

  • Review of the kinetics of degradation of inosine monophosphate in some species of fish during chilled storage. ResearchGate. Available from: [Link]

  • Thermal Degradation of Flavor Enhancers, Inosine 5′‐monophosphate, and Guanosine 5′‐monophosphate in Aqueous Solution. ResearchGate. Available from: [Link]

  • Harmonized Guideline on Limit and Testing of Elemental Impurities in Pharmaceutical Substances: A Review. Hilaris Publisher. Available from: [Link]

  • Mechanism of Inosine Monophosphate Degradation by Specific Spoilage Organism from Grass Carp in Fish Juice System. MDPI. Available from: [Link]

  • Development of inosine monophosphate and its degradation products during aging of pork of different qualities in relation to basic taste and retronasal flavor perception of the meat. PubMed. Available from: [Link]

  • Elemental analysis and heavy metals for the pharmaceutical sector. UFAG Laboratorien AG. Available from: [Link]

  • Inosine Impurities and Related Compound. Veeprho. Available from: [Link]

  • USP 232 Heavy Metal Limits in Pharmaceuticals. Testing Laboratory. Available from: [Link]

  • Metal impurities in food and drugs. PubMed. Available from: [Link]

  • DISODIUM 5'-INOSINATE. Food and Agriculture Organization of the United Nations. Available from: [Link]

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP). Available from: [Link]

  • Microbial Production of Purine Nucleotides, Nucleosides, and Nucleobases: Advances and Perspectives. PubMed. Available from: [Link]

  • Contamination as a major factor in poor Illumina assembly of microbial isolate genomes. PeerJ. Available from: [Link]

  • Inosine-5′-monophosphate dehydrogenase. Wikipedia. Available from: [Link]

  • Contamination as a major factor in poor Illumina assembly of microbial isolate genomes. ResearchGate. Available from: [Link]

  • Residual Solvent Analysis in Pharmaceuticals. PharmTech. Available from: [Link]

  • The Impact of Inosine 5'-Monophosphate Disodium Salt as a Flavor Enhancer. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Production of Guanosine-5′-Monophosphate and Inosine-5. NIH. Available from: [Link]

  • Inosine: A bioactive metabolite with multimodal actions in human diseases. Frontiers. Available from: [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available from: [Link]

  • Inosinic Acid | C10H13N4O8P. PubChem. Available from: [Link]

  • Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. MDPI. Available from: [Link]

  • 〈467〉 RESIDUAL SOLVENTS. USP-NF. Available from: [Link]

  • Nucleotide metabolism and its control in lactic acid bacteria. Oxford Academic. Available from: [Link]

  • 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP). Available from: [Link]

  • Contaminant DNA in bacterial sequencing experiments is a major source of false genetic variability. PubMed Central. Available from: [Link]

  • Understanding Impurity Analysis. Cormica Pharma & Med Device Testing. Available from: [Link]

  • Abstract: Related substances, residual solvents, elemental impurities. Ofipharma. Available from: [Link]

  • Methods for determination of iodine in urine and salt. PubMed. Available from: [Link]

  • Residual Solvents In Therapeutic Products. CPT Labs. Available from: [Link]

Sources

Improving the yield of reactions involving Inosine 5'-monophosphate disodium salt hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Inosine 5'-monophosphate disodium salt hydrate (IMP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with IMP and to enhance reaction yields and purity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and use of Inosine 5'-monophosphate disodium salt hydrate.

Q1: What is the optimal solvent and concentration for dissolving IMP?

A1: Inosine 5'-monophosphate disodium salt hydrate is highly soluble in water. For most enzymatic reactions, preparing a stock solution in high-purity water at a concentration of 50-100 mg/mL is recommended.[1][2] If using a buffer, phosphate-buffered saline (PBS) at pH 7.2 is also a suitable solvent.[3] For organic reactions, solubility can be limited, and co-solvents or derivatization with protecting groups may be necessary.

Q2: What are the ideal storage conditions for IMP to ensure its stability?

A2: For long-term stability, store the solid hydrate at 2-8°C.[2] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation.[4]

Q3: At what pH is IMP most stable?

A3: IMP is most stable in neutral to slightly alkaline conditions (pH 7.0-9.0). Acidic conditions can lead to hydrolysis of the glycosidic bond, separating the inosine base from the ribose-phosphate backbone.[5]

Q4: How can I monitor the progress of a reaction involving IMP?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring reactions with IMP.[2][6] A C18 reverse-phase column with a phosphate buffer and an organic modifier (e.g., methanol or acetonitrile) gradient can effectively separate IMP from its reactants and products.[7][8][9][10] UV detection at approximately 249 nm is suitable for quantifying IMP.[3]

Troubleshooting Guide: Improving Reaction Yields

This in-depth guide addresses specific issues that can arise during reactions involving IMP, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Low product yield is a frequent challenge. The underlying cause can often be traced back to substrate quality, reaction conditions, or enzyme/catalyst activity.

Potential Cause 1.1: Degradation of IMP Starting Material

  • Explanation: IMP can degrade if not stored properly. The primary degradation pathway involves the enzymatic or chemical hydrolysis of the phosphate group to form inosine, which is then further converted to hypoxanthine.[11][12][13] This degradation is often catalyzed by phosphatases present as contaminants or due to improper pH conditions.[12][14]

  • Troubleshooting Steps:

    • Verify Purity: Before starting your reaction, confirm the purity of your IMP using HPLC. A pure sample should show a single major peak at the expected retention time.

    • Proper Handling: Always use fresh stock solutions. If you suspect contamination in your reaction, prepare fresh buffers and use sterile techniques.

    • pH Control: Ensure your reaction buffer is within the optimal pH range for IMP stability (pH 7.0-9.0).

Potential Cause 1.2: Suboptimal Reaction Conditions

  • Explanation: Enzymatic and chemical reactions are highly sensitive to temperature, pH, and reactant concentrations. Deviations from the optimal conditions can drastically reduce the reaction rate and overall yield.[15] For instance, in enzymatic reactions, both excessively high and low temperatures can lead to reduced enzyme activity.[4]

  • Troubleshooting Steps:

    • Optimize Temperature: Perform a temperature gradient experiment to find the optimal temperature for your specific enzyme or catalyst.

    • Optimize pH: Similarly, run the reaction across a range of pH values to determine the optimum.

    • Substrate Titration: Vary the concentration of IMP and other reactants to identify the optimal stoichiometry and to rule out substrate inhibition.[4]

Potential Cause 1.3: Inactive Enzyme or Catalyst

  • Explanation: Enzymes can lose activity due to improper storage, handling, or the presence of inhibitors in the reaction mixture.[4][16] Catalysts, particularly metal-based ones, can be poisoned by contaminants.

  • Troubleshooting Steps:

    • Enzyme Activity Assay: Test the activity of your enzyme with a known positive control substrate to ensure it is active.

    • Fresh Reagents: If you suspect inhibition, use fresh, high-purity reagents and solvents.

    • Catalyst Loading: In chemical synthesis, optimize the catalyst loading. Too little catalyst will result in a slow reaction, while too much can sometimes lead to side reactions.

ParameterRecommended Starting ConditionOptimization RangeRationale
pH 7.56.5 - 8.5Maintains stability of IMP and optimal for many enzymes.
Temperature Enzyme-dependent (e.g., 37°C)25°C - 45°CBalances reaction rate and enzyme stability.
IMP Concentration 1-10 mM0.1 - 20 mMAvoids substrate inhibition and ensures sufficient reactant.
Enzyme/Catalyst Per manufacturer/literatureVariesCrucial for reaction rate and completion.

Table 1: General starting conditions for optimizing reactions involving IMP.

Issue 2: Formation of Significant Side Products

The presence of multiple products complicates purification and reduces the yield of the desired product.

Potential Cause 2.1: Lack of Regioselectivity

  • Explanation: The IMP molecule has multiple reactive sites, including the hydroxyl groups on the ribose sugar and the N1 and N7 positions of the purine ring. Without proper protection, reactions can occur at unintended positions, leading to a mixture of isomers.[17][18]

  • Troubleshooting Steps:

    • Use of Protecting Groups: To direct the reaction to a specific site, use appropriate protecting groups. For instance, the 2' and 3'-hydroxyl groups of the ribose can be protected with a TBDMS (tert-butyldimethylsilyl) group, and the 5'-hydroxyl can be protected with a DMT (dimethoxytrityl) group.[19][20][21]

    • Solvent Effects: The choice of solvent can influence regioselectivity. Experiment with different solvents to favor the desired reaction pathway.

Potential Cause 2.2: Undesired Hydrolysis

  • Explanation: In reactions aiming to modify the phosphate group, hydrolysis of the phosphate ester can be a significant side reaction, especially in the presence of water and certain metal ions.[22]

  • Troubleshooting Steps:

    • Anhydrous Conditions: If the reaction chemistry allows, perform the reaction under anhydrous conditions using dried solvents and an inert atmosphere (e.g., nitrogen or argon).

    • Choice of Catalyst: Select catalysts that are less prone to promoting hydrolysis. Some metal-ion catalysts are specifically designed for phosphate ester hydrolysis, so their use should be avoided unless that is the desired reaction.[23][24][25]

A workflow for troubleshooting side product formation.

Issue 3: Reaction Stalls Before Completion

A reaction that starts but does not proceed to completion can be frustrating. This often points to reagent degradation or product inhibition.

Potential Cause 3.1: Product Inhibition

  • Explanation: In some enzymatic reactions, the product can bind to the enzyme's active site, preventing further substrate binding and turnover. This is a form of feedback inhibition.

  • Troubleshooting Steps:

    • In Situ Product Removal: If feasible, implement a strategy to remove the product as it is formed. This could involve techniques like precipitation, extraction, or the use of a scavenger resin.

    • Enzyme Concentration: Increasing the enzyme concentration may help overcome product inhibition to some extent.[26]

Potential Cause 3.2: Reagent Instability

  • Explanation: One or more of the reagents, including coupling agents or the catalyst, may be unstable under the reaction conditions and degrade over time.

  • Troubleshooting Steps:

    • Staged Reagent Addition: Instead of adding all the reagents at the beginning, add the less stable reagents in portions over the course of the reaction.

    • Re-evaluate Reagents: Consider if a more stable alternative reagent is available for the desired transformation.

Experimental Protocols

Protocol 1: HPLC Monitoring of an Enzymatic Reaction

This protocol outlines a general method for monitoring the conversion of IMP to xanthosine monophosphate (XMP) by IMP dehydrogenase (IMPDH).

  • Reaction Setup:

    • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT, 2 mM IMP, and 4 mM NAD+.[27]

    • Initiate the reaction by adding the purified IMPDH enzyme (e.g., 5 µg/mL).[27]

  • Sample Preparation:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.

    • Quench the reaction immediately by adding an equal volume of a quenching solution (e.g., 0.1 M HCl or acetonitrile).

    • Centrifuge the quenched sample to pellet any precipitated protein.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Use a mobile phase gradient, for example:

      • Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.0

      • Mobile Phase B: 100% Methanol

      • Gradient: 0-100% B over 15 minutes.

    • Monitor the absorbance at 249 nm for IMP and at the appropriate wavelength for XMP.

    • Calculate the percentage conversion based on the peak areas of the substrate and product.

Workflow for HPLC-based reaction monitoring.

References

Sources

Technical Support Center: Navigating Batch-to-Batch Variability of Inosine 5'-monophosphate Disodium Salt Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Inosine 5'-monophosphate disodium salt hydrate (IMP). This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage the inherent challenge of batch-to-batch variability in this critical raw material. By understanding the root causes of this variability and implementing robust quality control measures, you can ensure the consistency and reliability of your experimental outcomes.

Understanding the Core Issue: Why Batches Vary

Inosine 5'-monophosphate disodium salt hydrate is a nucleotide that plays a crucial role in various biological processes and is widely used in research and pharmaceutical development.[1] However, its hydrated and hygroscopic nature makes it susceptible to variability between different manufacturing lots. This variability can manifest in altered physicochemical properties, ultimately impacting experimental results.

The primary sources of batch-to-batch variability include:

  • Hydration State: The number of water molecules associated with each molecule of IMP can fluctuate between batches. This is a critical factor as the hydration state can significantly influence the compound's stability.[2][3][4]

  • Hygroscopicity: As a hygroscopic powder, IMP can readily absorb moisture from the atmosphere.[5] Improper handling and storage can lead to changes in its physical and chemical properties.[5][6]

  • Purity Profile: The presence of impurities, such as related nucleotides or degradation products, can differ from batch to batch.[7]

  • Physical Properties: Variations in particle size, crystal structure, and powder flowability can affect dissolution rates and overall handling.

This guide provides a structured approach to identifying, characterizing, and mitigating the impact of this variability on your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered by users of Inosine 5'-monophosphate disodium salt hydrate in a question-and-answer format.

Q1: We've observed inconsistent results in our enzyme kinetic assays using different batches of IMP. What could be the cause?

Inconsistent enzymatic assay results are a classic sign of batch-to-batch variability in your substrate. The root cause likely lies in one of two areas: the actual concentration of active IMP in your prepared solutions or the presence of enzymatic inhibitors in a specific batch.

Troubleshooting Steps:

  • Verify Stock Solution Concentration: Do not assume that the weight of the powder directly corresponds to the amount of active IMP. The hydration state can significantly alter the molecular weight. It is crucial to determine the water content of each new batch to accurately calculate the concentration of your stock solutions.

  • Assess Purity: Use High-Performance Liquid Chromatography (HPLC) to analyze the purity of each batch.[8][9][10] This will help you identify and quantify any impurities that might be acting as inhibitors or competing substrates for your enzyme.

  • Perform a Side-by-Side Comparison: If you have access to a previous "gold standard" batch that yielded expected results, perform a direct comparison with the new batch under identical experimental conditions.

Workflow for Investigating Inconsistent Assay Results

G A Inconsistent Experimental Results Observed B Verify Stock Solution Concentration (Account for Hydration State) A->B C Perform HPLC Purity Analysis A->C D Side-by-Side Comparison with 'Gold Standard' Batch A->D E Concentration Discrepancy Identified B->E If different F Impurity Profile Differs C->F If different G New Batch Performs Poorly D->G If confirmed H Adjust Concentration Based on Water Content E->H I Identify and Quantify Impurities F->I J Quarantine and Reject Batch G->J K Re-run Experiment with Corrected Concentration H->K I->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Q2: Our IMP powder appears clumpy and is difficult to weigh accurately. How should we handle this?

Clumping is a clear indication of moisture absorption due to the hygroscopic nature of IMP.[5] This can lead to significant errors in weighing and, consequently, in the concentration of your solutions.

Troubleshooting Steps:

  • Proper Storage is Key: Always store IMP in a tightly sealed container in a desiccator or a controlled low-humidity environment.[11][12][13]

  • Handling in a Controlled Environment: If possible, weigh the powder in a glove box with controlled humidity. If a glove box is not available, work quickly and minimize the time the container is open to the atmosphere.

  • Drying the Material: For some applications, it may be possible to dry the material under vacuum to remove excess absorbed moisture. However, be aware that this may alter the hydration state of the compound and should be done with caution and appropriate analytical verification.

Q3: How can we proactively assess a new batch of IMP before using it in our experiments?

A proactive quality control (QC) assessment of each new batch is the most effective way to prevent downstream issues.

Recommended QC Tests for New Batches:

Parameter Method Purpose
Water Content Karl Fischer TitrationTo accurately determine the percentage of water and enable precise concentration calculations.
Purity HPLC-UVTo identify and quantify IMP and any related impurities.[8][9][10]
Identity UV-Vis SpectrophotometryTo confirm the identity of the compound by comparing its absorbance spectrum to a reference standard.[14]
pH of Solution pH meterTo ensure that a solution of the material falls within the expected pH range (typically 7.0-8.5 for a 1 in 20 solution).[14]

Experimental Protocols

Protocol 1: Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of Inosine 5'-monophosphate disodium salt hydrate. Method parameters may need to be optimized for your specific HPLC system.

Materials:

  • Inosine 5'-monophosphate disodium salt hydrate (sample and reference standard)

  • HPLC-grade water

  • Potassium phosphate dibasic

  • Acetonitrile (HPLC grade)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a phosphate buffer. An example is a 100% aqueous mobile phase with a potassium phosphate dibasic buffer.[9]

  • Standard Preparation: Accurately weigh and dissolve the IMP reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample solution in the same manner as the standard.

  • Chromatographic Conditions:

    • Column: A polar end-capped C18 column is often suitable.[9]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30 °C

  • Analysis: Inject the standard and sample solutions. Compare the chromatograms to identify and quantify any impurities in the sample.

Data Interpretation Workflow

G A Run HPLC Analysis B Integrate Peaks in Chromatogram A->B C Calculate Area Percent of Main Peak and Impurities B->C D Compare Purity to Specification (e.g., ≥99.0%) C->D E Batch Meets Specification D->E If meets F Batch Fails Specification D->F If fails G Accept Batch for Use E->G H Reject or Further Investigate Batch F->H

Caption: Workflow for HPLC data interpretation and batch acceptance.

Protocol 2: Proper Storage and Handling of Hygroscopic IMP Powder

Adherence to proper storage and handling procedures is critical to maintaining the integrity of your IMP.[11][12][13]

Storage:

  • Store in a cool, dry place, away from direct sunlight.

  • Keep the container tightly sealed at all times when not in use.

  • For long-term storage, place the container inside a desiccator with a suitable desiccant.

Handling:

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold powder.

  • Minimize the time the container is open to the atmosphere.

  • Use clean, dry spatulas and weighing vessels.

  • If possible, handle the powder in a low-humidity environment, such as a glove box or a balance with a draft shield.

  • Immediately and securely reseal the container after use.

By implementing these troubleshooting guides and quality control protocols, you can effectively manage the challenges posed by the batch-to-batch variability of Inosine 5'-monophosphate disodium salt hydrate, leading to more reproducible and reliable scientific outcomes.

References

  • Impact of hydration state and molecular oxygen on the chemical stability of levothyroxine sodium. PubMed.
  • Full article: Impact of hydration state and molecular oxygen on the chemical stability of levothyroxine sodium. Taylor & Francis Online.
  • Nucleotides - Applications - Chrom
  • Application Note: Analysis of Nucleotides Using Solid Core HPLC Columns. Thermo Fisher Scientific.
  • Impact of hydration state and molecular oxygen on the chemical stability of levothyroxine sodium | Request PDF.
  • Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Prepar
  • Current high-performance liquid chromatographic methodology in analysis of nucleotides, nucleosides, and their bases. I. PubMed.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH.
  • Best Practices for Powder Storage and Handling.
  • Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com.
  • Nucleotide Analysis. Shimadzu (Europe).
  • Efflorescent, Hygroscopic, and Deliquescent powders. Pharmacy Infoline.
  • Powder Storage. Oxyhin.
  • Inosine-5'-monophosphate (sodium salt hydr
  • Inosine 5 -monophosphate = 99.0 HPLC 352195-40-5. Sigma-Aldrich.
  • DISODIUM 5'-INOSIN

Sources

Technical Support Center: pH Stability of Inosine 5'-Monophosphate Disodium Salt Hydrate (IMP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Inosine 5'-monophosphate disodium salt hydrate (IMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of IMP, particularly concerning pH. Understanding and controlling the stability of IMP in aqueous solutions is paramount for ensuring the accuracy, reproducibility, and validity of experimental results, from basic research to formulation development. This document provides FAQs for quick reference, detailed troubleshooting for common experimental issues, and validated protocols to guide your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of IMP in solution.

Q1: What is Inosine 5'-monophosphate (IMP), and why is its stability in solution critical? Inosine 5'-monophosphate is a purine nucleotide that serves as a key intermediate in the metabolism of purines.[1] It is a precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are essential for DNA and RNA synthesis.[2][3] In research and pharmaceutical applications, its stability is crucial because degradation can lead to a loss of biological activity, the formation of confounding impurities (like inosine and hypoxanthine), and inaccurate quantification in analytical assays.[4] Maintaining the integrity of your IMP solution is the first step toward reliable data.

Q2: What is the optimal pH range for the stability of IMP in aqueous solutions? Based on available studies, IMP exhibits its greatest stability in neutral to slightly alkaline conditions.[5][6] Acidic environments, in contrast, significantly accelerate its degradation.[5][6] Therefore, for preparing stock solutions or conducting experiments where long-term stability is desired, maintaining a pH of approximately 7.0 to 7.5 is recommended.

Q3: How do acidic conditions (pH < 7) affect IMP stability? Acidic conditions are highly detrimental to IMP stability. The primary mechanism of degradation under acidic pH is the acid-catalyzed hydrolysis of the N-glycosidic bond that links the hypoxanthine base to the ribose sugar moiety.[5] This irreversible reaction cleaves the molecule into inosine and subsequently hypoxanthine, rendering it inactive for most biological processes that require the intact nucleotide.[1][4] Studies have shown that the rate of degradation is significantly higher at pH 2 than at neutral or alkaline pH.[5][6]

Q4: How do alkaline conditions (pH > 7) affect IMP stability? IMP is considerably more stable under alkaline conditions than in an acidic medium.[5][6] However, it is important to note that very strong bases should be avoided, as they are listed as incompatible materials.[7] While moderate alkalinity (e.g., pH 8-9) does not cause the rapid hydrolysis seen under acidic conditions, extreme pH levels should be approached with caution as they can promote other, slower degradation pathways. For most applications, remaining close to a neutral pH is the safest approach.

Q5: What are the primary degradation products of IMP? The main degradation pathway for IMP, especially under thermal and pH stress, involves its breakdown into inosine and hypoxanthine.[5] The process typically occurs in a stepwise manner:

  • IMP → Inosine: The phosphate group is hydrolyzed.

  • Inosine → Hypoxanthine: The glycosidic bond is cleaved, separating the purine base from the ribose sugar.

Monitoring the appearance of these compounds using a stability-indicating analytical method, such as HPLC, is essential for any stability study.[8]

Q6: What are the recommended storage conditions for IMP solutions? For optimal stability, solid Inosine 5'-monophosphate disodium salt hydrate should be stored refrigerated at 2°C - 8°C, protected from light.[9] Some suppliers recommend storage at -20°C for long-term stability of the solid.[3][]

Once in an aqueous solution, it is highly recommended to:

  • Prepare the solution fresh for each experiment.

  • If storage is necessary, use a buffered solution at a neutral pH (e.g., PBS pH 7.2-7.4), aliquot into single-use volumes, and store frozen at -20°C or -80°C.

  • Avoid repeated freeze-thaw cycles, which can degrade the compound and introduce variability. Aqueous solutions of related compounds like inosine are not recommended for storage for more than one day.[11]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Causes Recommended Actions & Explanations
Unexpectedly rapid degradation of my IMP standard in solution. 1. Incorrect pH: The solution may be acidic due to unbuffered water (which can absorb CO₂ and become slightly acidic) or improperly prepared buffers.2. High Temperature: Storage at room temperature or elevated temperatures significantly accelerates hydrolysis.[5]3. Microbial Contamination: Bacteria can produce phosphatases and nucleosidases that degrade IMP.[12]1. Verify pH: Always use a calibrated pH meter to check the final pH of your solution. Use a suitable buffer (e.g., phosphate or HEPES) to maintain pH stability.2. Control Temperature: Prepare solutions on ice and store them immediately at the recommended refrigerated or frozen temperatures.3. Ensure Sterility: For long-term studies, filter-sterilize the solution through a 0.22 µm filter into a sterile container.
Inconsistent results between experimental replicates. 1. Inaccurate pH: Small variations in pH, especially on the acidic side, can cause significant differences in degradation rates.2. Variable Incubation Times/Temperatures: Lack of precise control over experimental conditions.3. Analytical Method Variability: The HPLC or other analytical method is not fully validated or robust.1. Standardize Buffer Preparation: Use a precise protocol for buffer preparation and confirm the pH of each batch before use.2. Calibrate Equipment: Ensure incubators, water baths, and timers are calibrated and functioning correctly.3. Validate Analytical Method: Use a validated, stability-indicating analytical method. Run system suitability tests before each analysis to ensure consistent performance.[13]
Appearance of unknown peaks in my HPLC chromatogram during a stability study. 1. Expected Degradation: The peaks are likely inosine and hypoxanthine.2. Buffer Interference: Components of the buffer may be interfering with the analysis.3. Contamination: Contamination from glassware, solvents, or other reagents.1. Confirm Peak Identity: Run authentic standards of inosine and hypoxanthine to confirm the retention times of the new peaks. Mass spectrometry can also be used for definitive identification.2. Run Blanks: Analyze a blank sample containing only the buffer and solvent to rule out interference.3. Maintain Cleanliness: Use high-purity solvents and meticulously clean glassware to prevent extraneous peaks.

Section 3: Experimental Protocols & Data

To ensure trustworthy and self-validating results, a well-designed experimental plan is essential. Here we provide a protocol for a forced degradation study to assess IMP stability at different pH levels.

Protocol: pH-Dependent Stability Study of IMP via HPLC

This protocol is designed to evaluate the stability of IMP under acidic, neutral, and basic conditions, a core component of forced degradation studies mandated by regulatory guidelines like ICH Q1A(R2).[14]

1. Materials & Reagents:

  • Inosine 5'-monophosphate disodium salt hydrate (IMP)

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Sodium phosphate monobasic and dibasic for buffer preparation

  • HPLC system with UV detector (set to ~249 nm[3]), C18 column

  • Calibrated pH meter

  • Thermostatically controlled incubator or water bath

2. Preparation of Solutions:

  • IMP Stock Solution (1 mg/mL): Accurately weigh and dissolve IMP in HPLC-grade water. Prepare this solution fresh and keep it on ice.

  • pH Buffers:

    • Acidic (pH 2.0): Use 0.01 M HCl.

    • Neutral (pH 7.0): Prepare a 50 mM sodium phosphate buffer.

    • Alkaline (pH 11.0): Use 0.01 M NaOH.

    • Causality Note: Using defined buffers or acid/base solutions is critical to clamp the pH throughout the experiment, preventing pH drift that would invalidate the results.

3. Experimental Workflow:

  • Initiate Study (T=0): Dilute the IMP stock solution 1:10 into each of the three pH solutions (pH 2, 7, and 11) to a final concentration of 100 µg/mL.

  • Initial Analysis: Immediately after preparation, take an aliquot from each solution and analyze it by HPLC. This is your T=0 reference point.

  • Incubation: Place the sealed vials containing the remaining solutions into an incubator set to a stress temperature (e.g., 60°C). Expertise Note: Elevated temperature is used to accelerate degradation to observable levels within a practical timeframe, a principle of forced degradation studies.[15]

  • Time-Point Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours). Immediately neutralize acidic/basic samples with an equivalent molar amount of base/acid if necessary to prevent further degradation before analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method must be able to resolve the parent IMP peak from its primary degradants, inosine and hypoxanthine.[8]

4. Data Analysis:

  • Calculate the percentage of IMP remaining at each time point relative to the T=0 sample for each pH condition.

  • Plot the percentage of IMP remaining versus time for each pH.

  • Calculate the degradation rate constant (k) for each condition.

Data Summary: Effect of pH and Temperature on IMP Degradation

The following table summarizes findings adapted from studies on IMP degradation, illustrating the combined effect of pH and temperature.

pHTemperatureDegradation RateReference
2.0 (Acidic) 80 - 120 °CHigh --INVALID-LINK--[5]
7.0 (Neutral) 80 - 120 °CLow to Moderate --INVALID-LINK--[5]
11.0 (Alkaline) 80 - 120 °CLow --INVALID-LINK--[5]

Note: This table demonstrates a clear trend: degradation increases with temperature across all pH levels, but the effect is most pronounced under acidic conditions.[5]

Section 4: Visualization of Experimental Workflow

A logical workflow is the foundation of a robust stability study. The following diagram outlines the key stages of a forced hydrolysis study for IMP.

IMP_Stability_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_sampling Phase 3: Sampling & Analysis cluster_data Phase 4: Data Evaluation prep_imp Prepare IMP Stock Solution prep_buffers Prepare pH Buffers (Acidic, Neutral, Alkaline) stress Spike IMP into Buffers & Incubate at Temp (T=0) prep_buffers->stress sampling Withdraw Samples at Time Points (T=0, T=x, T=y...) stress->sampling analysis Analyze via Stability- Indicating HPLC sampling->analysis quantify Quantify IMP Peak Area vs. T=0 analysis->quantify identify Identify Degradant Peaks (Inosine, Hypoxanthine) quantify->identify report Determine Degradation Kinetics & Profile identify->report

Caption: Workflow for an IMP forced hydrolysis stability study.

Section 5: References

  • Biosynth. (n.d.). Inosine 5'-monophosphate disodium salt hydrate. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Inosine 5'-monophosphate disodium salt(4691-65-0). Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Inosine-5′-monophosphate dehydrogenase. Retrieved from --INVALID-LINK--

  • Vani, N. D., Modi, V. K., Kavitha, S., Sachindra, N. M., & Mahendrakar, N. S. (2006). Degradation of inosine-5'-monophosphate (IMP) in aqueous and in layering chicken muscle fibre systems: Effect of pH and temperature. LWT - Food Science and Technology, 39(6), 627-632. Available at: --INVALID-LINK--

  • Wikipedia. (2023). Inosinic acid. Retrieved from --INVALID-LINK--

  • Hedstrom, L. (1998). Acid-base catalysis in the chemical mechanism of inosine monophosphate dehydrogenase. PubMed. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). Inosine-5'-monophosphate disodium salt hydrate - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Riera, T. V., et al. (2008). A kinetic alignment of orthologous inosine-5'-monophosphate dehydrogenases. PubMed. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Kinetics of MO degradation at different pH. Retrieved from --INVALID-LINK--

  • ResearchGate. (2006). Degradation of inosine-5′-monophosphate (IMP) in aqueous and in layering chicken muscle fibre systems: Effect of pH and temperature | Request PDF. Retrieved from --INVALID-LINK--

  • Hedstrom, L. (1998). Acid−Base Catalysis in the Chemical Mechanism of Inosine Monophosphate Dehydrogenase. Biochemistry, 37(42), 14716-14724. Available at: --INVALID-LINK--

  • SFDA. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product. Retrieved from --INVALID-LINK--

  • Cayman Chemical. (n.d.). Inosine-5'-monophosphate (sodium salt hydrate). Retrieved from --INVALID-LINK--

  • NIBRT. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from --INVALID-LINK--

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from --INVALID-LINK--

  • ECA Academy. (2021). EMA Drafts on Quality Requirements for IMPs. Retrieved from --INVALID-LINK--

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from --INVALID-LINK--

  • Mottram, D. S., et al. (2006). Development of inosine monophosphate and its degradation products during aging of pork of different qualities in relation to basic taste and retronasal flavor perception of the meat. PubMed. Retrieved from --INVALID-LINK--

  • Gini, S., Simonelli, C., & Ipata, P. L. (1987). Studies on IMP degradation and ribose 1-phosphate utilization in human erythrocytes. PubMed. Retrieved from --INVALID-LINK--

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from --INVALID-LINK--

  • European Medicines Agency. (2013). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from --INVALID-LINK--

  • MP Biomedicals. (n.d.). Inosine-5-Monophosphate, Disodium Salt Hydrate. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). Review of the kinetics of degradation of inosine monophosphate in some species of fish during chilled storage. Retrieved from --INVALID-LINK--

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from --INVALID-LINK--

  • Cayman Chemical. (2022). Inosine - PRODUCT INFORMATION. Retrieved from --INVALID-LINK--

  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). CAS 4691-65-0 Inosine 5'-monophosphate disodium salt. Retrieved from --INVALID-LINK--

  • MCE. (n.d.). Inosine-5′-monophosphate disodium salt octahydrate. Retrieved from --INVALID-LINK--

  • IntechOpen. (n.d.). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. Retrieved from --INVALID-LINK--

  • European Medicines Agency. (2022). Guideline on the requirements to the chemical and pharmaceutical quality documentation concerning investigational medicinal products in clinical trials. Retrieved from --INVALID-LINK--

  • Li, T., et al. (2022). Mechanism of Inosine Monophosphate Degradation by Specific Spoilage Organism from Grass Carp in Fish Juice System. PMC - NIH. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Inosine 5 -monophosphate yeast. Retrieved from --INVALID-LINK--

  • European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of Inosine 5'-Monophosphate Disodium Salt Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Inosine 5'-monophosphate (IMP) disodium salt hydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity-related issues encountered during the preparation and purification of this vital nucleotide. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to help you achieve the highest purity for your experimental needs.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may face during the purification of IMP disodium salt hydrate. Each issue is followed by a detailed explanation of the potential causes and a recommended course of action.

Issue 1: Low Purity of the Final IMP Product After Synthesis

"My final preparation of IMP disodium salt hydrate shows significant impurities when analyzed by HPLC. What are the likely contaminants and how can I remove them?"

Expert Analysis:

Low purity in synthesized IMP preparations is often due to the presence of structurally related purine nucleotides, unreacted starting materials, or degradation products.[1][2] The most common contaminants include:

  • Other Purine Nucleotides: Guanosine monophosphate (GMP) and Adenosine monophosphate (AMP) can be present, especially if the starting materials for the synthesis were not pure.[1][3]

  • Hypoxanthine: The free purine base, hypoxanthine, can be a contaminant if the glycosidic bond of IMP is cleaved during synthesis or purification.

  • Inosine: The nucleoside form (without the phosphate group) may also be present.

  • Degradation Products: IMP can degrade under harsh pH or temperature conditions.

Recommended Solution: Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography is a powerful technique for separating nucleotides based on their charge.[4][5][6] Since IMP, GMP, and AMP have different net charges at a given pH due to their different functional groups, IEX provides excellent resolution.

IEX_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Purification dissolve Dissolve crude IMP in low-salt buffer adjust_ph Adjust pH to ~7.5-8.0 dissolve->adjust_ph filter_sample Filter through 0.22 µm filter adjust_ph->filter_sample load Load sample onto equilibrated AEX column filter_sample->load Inject wash Wash with low-salt buffer load->wash elute Elute with a linear salt gradient (e.g., NaCl) wash->elute collect Collect fractions elute->collect analyze Analyze fractions by HPLC-UV (249 nm) collect->analyze Analyze pool Pool pure fractions analyze->pool desalt Desalt (e.g., dialysis or size-exclusion) pool->desalt lyophilize Lyophilize to obtain pure IMP disodium salt desalt->lyophilize

Caption: Workflow for IMP purification by anion-exchange chromatography.

  • Column Selection: Choose a strong anion-exchange (AEX) resin, such as one with quaternary ammonium functional groups.

  • Buffer Preparation:

    • Buffer A (Low Salt): 20 mM Tris-HCl, pH 8.0.

    • Buffer B (High Salt): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

  • Column Equilibration: Equilibrate the AEX column with Buffer A until the pH and conductivity of the eluate are stable.

  • Sample Preparation: Dissolve the crude IMP in Buffer A and adjust the pH to 8.0. Filter the sample through a 0.22 µm syringe filter.

  • Chromatography:

    • Load the prepared sample onto the column.

    • Wash the column with Buffer A to remove unbound contaminants.

    • Elute the bound nucleotides with a linear gradient of 0-100% Buffer B over 20-30 column volumes.

    • Monitor the elution profile using a UV detector at 249 nm, the absorbance maximum for IMP.[7]

  • Fraction Analysis: Collect fractions and analyze their purity by analytical HPLC.

  • Post-Purification: Pool the fractions containing pure IMP, desalt the solution (e.g., through dialysis or size-exclusion chromatography), and lyophilize to obtain the pure IMP disodium salt hydrate.

Issue 2: Presence of Endotoxins in the IMP Preparation

"My purified IMP is intended for cell-based assays, but I suspect endotoxin contamination. How can I remove endotoxins?"

Expert Analysis:

Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria, are common contaminants in biologically derived or microbially fermented products.[] They can significantly impact cell-based experiments. Standard purification methods like IEX may not completely remove them.

Recommended Solution: Affinity Chromatography with an Endotoxin-Binding Ligand

Affinity chromatography using a resin with a ligand that specifically binds endotoxins is a highly effective method for their removal.

Endotoxin_Removal cluster_prep Preparation cluster_process Depyrogenation cluster_verify Verification dissolve_imp Dissolve purified IMP in endotoxin-free buffer load_sample Load IMP solution onto the column dissolve_imp->load_sample prepare_column Equilibrate endotoxin-removal column per manufacturer's protocol prepare_column->load_sample collect_ft Collect the flow-through load_sample->collect_ft lal_test Perform Limulus Amebocyte Lysate (LAL) test collect_ft->lal_test lyophilize_final Lyophilize the endotoxin-free IMP solution lal_test->lyophilize_final If endotoxin level is acceptable

Caption: Workflow for removing endotoxins from IMP preparations.

  • Column Selection: Use a commercially available endotoxin-removal column. These often use ligands like polymyxin B or other synthetic affinity ligands.

  • Preparation:

    • Dissolve the purified IMP in a pyrogen-free buffer (e.g., pyrogen-free water or saline).

    • Equilibrate the endotoxin-removal column according to the manufacturer's instructions.

  • Purification:

    • Pass the IMP solution through the column at the recommended flow rate.

    • Collect the flow-through, which will contain the endotoxin-depleted IMP.

  • Verification:

    • Test the final product for endotoxin levels using the Limulus Amebocyte Lysate (LAL) assay.

    • If the endotoxin levels are within the acceptable range for your application, proceed to lyophilize the sample.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store IMP disodium salt hydrate to ensure its stability?

A1: IMP disodium salt hydrate should be stored at -20°C for long-term stability, which can be for several years.[7][9] For short-term storage, refrigeration at 2-8°C is acceptable.[10] It is also important to protect it from moisture.[9]

Q2: I am trying to recrystallize IMP disodium salt hydrate, but the yield is very low. What can I do?

A2: Low yield during recrystallization can be due to several factors. Here are some tips:

  • Solvent System: A common method for nucleotides is to dissolve them in a minimal amount of hot water and then precipitate by adding a water-miscible organic solvent like ethanol or acetone.[11]

  • Concentration: Ensure your initial solution is saturated or near-saturated to maximize crystal formation upon cooling or addition of the anti-solvent.

  • Seeding: Adding a small seed crystal of pure IMP can initiate crystallization.

  • Temperature: Allow the solution to cool slowly to form larger, purer crystals. Rapid cooling can trap impurities.

Q3: How can I confirm the purity and identity of my final IMP product?

A3: A combination of analytical techniques is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with an ion-pairing agent or an anion-exchange column to determine purity.[][12] UV detection at 249 nm is ideal for IMP.

  • Mass Spectrometry (MS): To confirm the molecular weight of IMP.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can confirm the structure and identify impurities.

Q4: Can I use enzymatic methods for purification?

A4: Yes, enzymatic methods can be highly specific. For instance, if you have contaminating nucleosides (like inosine), you could theoretically use a nucleoside phosphorylase to convert them to the free base, which can then be more easily separated. However, this adds complexity and the need to remove the enzyme afterward.[13] For most common impurities, chromatographic methods are more straightforward and effective.

Data Summary

ParameterTypical Value/RangeAnalytical Method
Purity≥98%HPLC
AppearanceWhite to off-white crystalline powderVisual Inspection[14]
SolubilitySoluble in waterVisual Inspection
UV Absorbance Max (λmax)~249 nm (at pH 7.2)UV-Vis Spectroscopy[7]
Storage Temperature-20°C (long-term)-

References

  • Rubin, C. S., Dancis, J., Yip, L. C., Nowinski, R. C., & Balis, M. E. (1971). Purification of IMP:pyrophosphate phosphoribosyltransferases, catalytically incompetent enzymes in Lesch-Nyhan disease. Proceedings of the National Academy of Sciences of the United States of America, 68(7), 1461–1464. [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Oligonucleotide Purification via Ion Exchange. Retrieved from [Link]

  • Rubin, C. S., Dancis, J., Yip, L. C., Nowinski, R. C., & Balis, M. E. (1971). Purification of IMP:Pyrophosphate Phosphoribosyltransferases, Catalytically Incompetent Enzymes in Lesch-Nyhan Disease. Proceedings of the National Academy of Sciences, 68(7), 1461-1464. [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • Element Laboratory Solutions. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Retrieved from [Link]

  • PubChem. (n.d.). Purine Metabolism. Retrieved from [Link]

  • Agilent Technologies. (2024). Oligonucleotide Purification using Anion Exchange Liquid Chromatography. Retrieved from [Link]

  • BioProcess International. (2025). Oligonucleotide Purification by Ion-Exchange Chromatography: Predicting the Impact of Salt Type and Buffer pH with Mechanistic Modeling. Retrieved from [Link]

  • YMC. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. Retrieved from [Link]

  • Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Purine Biosynthesis. Retrieved from [Link]

  • American Society for Microbiology. (2010). Purification and Biochemical Characterization of IMP-13 Metallo-β-Lactamase. Retrieved from [Link]

  • Garrett, R. H., & Grisham, C. M. (2016). Biochemistry (6th ed.). Cengage Learning.
  • USP. (n.d.). Inosine. Retrieved from [Link]

  • USP. (2008). Pharmacopeial Forum, 34(1).
  • Wikipedia. (n.d.). Purine metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of Impurities from Enzyme Liquids. Retrieved from [Link]

  • Microbe Notes. (2022). Purine Synthesis. Retrieved from [Link]

  • CD Genomics. (n.d.). How to Troubleshoot Sequencing Preparation Errors (NGS Guide). Retrieved from [Link]

  • Merck Millipore. (n.d.). RNA Preparation Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). Crystallizing method of 5'-guanosine-monophosphate disodium salt.
  • Lowe, C. R., Hans, M., Spibey, N., & Drabble, W. T. (1980). The purification of inosine 5'-monophosphate dehydrogenase from Escherichia coli by affinity chromatography on immobilized Procion dyes. Analytical Biochemistry, 104(1), 23-28. [Link]

  • Longdom Publishing. (n.d.). Role of Enzyme Purification Techniques and Importance. Retrieved from [Link]

  • IUPHAR/BPS Guide to Pharmacology. (n.d.). inosine monophosphate dehydrogenase 2. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Inosine 5'-Monophosphate Disodium Salt, Hydrate, 5g, Each. Retrieved from [Link]

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Technical Support Center: Optimizing Buffer Conditions for Enzymatic Reactions with Inosine 5'-monophosphate (IMP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Inosine 5'-monophosphate disodium salt hydrate (IMP). This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your enzymatic reactions involving IMP, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and use of IMP in enzymatic assays.

Q1: What are the critical pKa values for Inosine 5'-monophosphate (IMP) that I should consider when selecting a buffer?

A1: Understanding the pKa values of IMP is crucial for selecting a buffer that maintains a stable pH and ensures the desired ionization state of the molecule during your experiment. The key ionizable groups on IMP are the phosphate group and the N1 proton of the hypoxanthine ring. The relevant pKa values are approximately:

  • pKa1 ≈ 1.5 - 2.4: This corresponds to the first dissociation of the phosphate group.[1]

  • pKa2 ≈ 6.0 - 6.4: This represents the second dissociation of the phosphate group.[1][2]

  • pKa3 ≈ 8.9: This is the pKa for the deprotonation of the N1 position on the hypoxanthine base.[1]

To maintain the phosphate group in a consistent charge state (predominantly dianionic), it is advisable to work at a pH at least one unit above pKa2. Therefore, a pH range of 7.4 to 8.5 is often a good starting point for many enzymes utilizing IMP, such as IMP Dehydrogenase (IMPDH).[3] However, the optimal pH is ultimately determined by the specific enzyme's requirements.

Q2: How do I choose the right buffer for my IMP-dependent enzyme?

A2: The ideal buffer should provide a stable pH in your desired range without interfering with the enzyme's activity.[4] Here is a systematic approach to buffer selection:

  • Determine the Optimal pH of Your Enzyme: Consult the literature for the known optimal pH of your enzyme. If this is unknown, you will need to perform a pH optimization experiment (see the detailed protocol below).

  • Select a Buffer Based on pKa: Choose a buffer with a pKa value as close as possible to your target experimental pH. This ensures the highest buffering capacity.

  • Consider Potential Interactions: Be aware of potential inhibitory effects of the buffer components. For instance, phosphate buffers can sometimes inhibit kinases, while Tris buffers can chelate metal ions, which might be essential cofactors for your enzyme.[4]

  • Evaluate Temperature Effects: The pH of some buffers, like Tris, is highly sensitive to temperature changes. If your assay involves temperature shifts, consider using buffers with lower temperature sensitivity, such as HEPES or MOPS.[4]

The following table provides a list of common biological buffers suitable for the typical optimal pH range of many IMP-dependent enzymes.

BufferpKa at 25°CUseful pH RangeKey Considerations
HEPES 7.56.8 - 8.2Low temperature sensitivity; generally non-interfering.
Tris 8.17.5 - 9.0pH is temperature-dependent; can chelate metal ions.[4]
Phosphate 7.26.2 - 8.2Can inhibit some enzymes, particularly kinases.[4]
MOPS 7.26.5 - 7.9Stable and often used in cell culture media.
Q3: What is the stability of IMP in aqueous solutions?

A3: IMP is relatively stable in aqueous solutions, but its stability is influenced by both pH and temperature. Hydrolysis of the phosphate bond is a primary degradation pathway.[5]

  • Effect of pH: IMP is most stable at a slightly alkaline pH. At 100°C, the half-life of IMP is significantly longer at pH 9.0 (46.2 hours) compared to pH 7.0 (13.1 hours) or pH 4.0 (8.7 hours).[5] In strongly acidic conditions (e.g., pH 3), hydrolysis of both the phosphate and the glycosidic bonds can occur.[5]

  • Effect of Temperature: As expected, higher temperatures accelerate degradation. The hydrolysis rate approximately triples for every 10°C increase in temperature.[5] However, at room temperature, IMP is generally very stable.[5] At temperatures above 200°C, the nucleotide becomes unstable and decomposes.[6]

For long-term storage, it is recommended to keep IMP solutions frozen at -20°C or below. Avoid repeated freeze-thaw cycles.

Q4: Do cations affect the activity of enzymes that use IMP?

A4: Yes, both monovalent and divalent cations can significantly impact the activity of IMP-utilizing enzymes. A well-studied example is IMP Dehydrogenase (IMPDH).

  • Monovalent Cations: Many IMPDH enzymes are activated by specific monovalent cations. For E. coli IMPDH, activation is observed with K⁺, Rb⁺, NH₄⁺, and Cs⁺.[7] Conversely, Li⁺ and Na⁺ can act as inhibitors.[7] This activation is linked to the NAD⁺ binding site and can increase the affinity for this co-substrate.[3][7]

  • Divalent Cations: Divalent cations like Ca²⁺ and Mg²⁺ can also inhibit E. coli IMPDH activity.[7]

It is critical to consider the composition of your buffer and any added salts, as the presence and concentration of specific cations can be a key variable in your assay's performance. If your enzyme's sensitivity to cations is unknown, it is advisable to test a range of different salt conditions.

Troubleshooting Guide

This section provides solutions to common problems encountered during enzymatic assays with IMP.

Issue 1: Low or No Enzyme Activity
Potential Cause Recommended Solution
Incorrect Buffer pH The pH of the assay buffer is outside the optimal range for your enzyme. Verify the pH of your buffer at the experimental temperature. Perform a pH optimization experiment (see protocol below) to determine the optimal pH for your specific enzyme and conditions.[4][8]
Suboptimal Substrate Concentration The concentration of IMP may be too low, limiting the reaction rate. Perform a substrate titration to determine the Michaelis constant (Km) and use a substrate concentration around the Km value for inhibitor screening.[9]
Enzyme Instability or Degradation The enzyme may have lost activity due to improper storage or handling. Always store enzymes at their recommended temperature and avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme batch to confirm activity.[5]
Missing Cofactors or Activating Cations The enzyme may require specific cofactors (e.g., NAD⁺ for IMPDH) or activating monovalent cations (e.g., K⁺ for IMPDH) that are absent or at suboptimal concentrations in the assay buffer.[3][7] Review the literature for your enzyme's requirements and supplement the buffer accordingly.
IMP Degradation The IMP stock solution may have degraded due to improper storage (e.g., prolonged storage at room temperature or acidic pH). Prepare a fresh stock solution of IMP and store it at -20°C or below.[5]
Issue 2: High Background Signal
Potential Cause Recommended Solution
Substrate Instability IMP may be degrading non-enzymatically under the assay conditions, leading to a high background signal. Run a "no-enzyme" control containing all reaction components except the enzyme to quantify the background signal.[5] If the background is high, consider adjusting the pH to a more stable range (e.g., slightly alkaline) or decreasing the incubation time.
Contaminated Reagents One or more of the assay components (buffer, cofactors, etc.) may be contaminated with an enzyme that can act on IMP or generate a signal. Prepare fresh reagents and use high-purity water.
Non-specific Binding In plate-based assays, reagents may bind non-specifically to the plate, causing a high background. Consider adding a small amount of a non-ionic detergent like Tween-20 to the wash buffers.[5]
Issue 3: Poor Reproducibility
Potential Cause Recommended Solution
Inconsistent Reagent Preparation Variations in buffer pH, ionic strength, or reagent concentrations between experiments can lead to poor reproducibility. Prepare large batches of stock solutions and buffers to be used across multiple experiments. Always verify the pH of the buffer before use.
Temperature Fluctuations Enzyme activity is highly sensitive to temperature. Ensure that all reagents are equilibrated to the assay temperature before starting the reaction and use a temperature-controlled incubator or plate reader.[4]
Pipetting Errors Inaccurate pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and consider preparing a master mix of reagents to be dispensed into each well to minimize pipetting errors.
Variable Cation Concentration If the enzyme is sensitive to cations, slight variations in salt concentrations from different stock solutions can affect reproducibility. Ensure consistent and controlled concentrations of all ions in the final reaction mixture.[7]

Experimental Protocols & Visualizations

Protocol: pH Optimization for an IMP-Dependent Enzyme

Objective: To determine the optimal pH for enzymatic activity.

Materials:

  • Inosine 5'-monophosphate disodium salt hydrate (IMP)

  • Enzyme of interest

  • A set of buffers with overlapping pH ranges (e.g., Citrate for pH 4-6, Phosphate for pH 6-8, Tris for pH 8-9)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a series of buffers: Prepare a set of buffers, each at the same molarity (e.g., 50 mM), covering a broad pH range (e.g., from pH 5.0 to 9.0 in 0.5 pH unit increments).

  • Prepare reaction mixtures: For each pH point, prepare a reaction mixture containing the buffer, IMP at a fixed concentration (e.g., 5x Km if known, otherwise use a concentration known to be non-limiting), and any necessary cofactors.

  • Equilibrate temperature: Incubate the reaction mixtures and the enzyme solution at the desired assay temperature.

  • Initiate the reaction: Add a fixed amount of the enzyme to each reaction mixture to start the reaction.

  • Measure activity: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence at the appropriate wavelength.

  • Determine initial rates: Calculate the initial reaction velocity for each pH point from the linear portion of the progress curve.

  • Plot the data: Plot the initial reaction velocity as a function of pH to determine the pH at which the enzyme exhibits maximum activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffers Prepare Buffers (e.g., pH 5.0 - 9.0) prep_mix Prepare Reaction Mixes (Buffer + IMP + Cofactors) prep_buffers->prep_mix equilibrate Equilibrate Temperature prep_mix->equilibrate prep_enzyme Prepare Enzyme Solution prep_enzyme->equilibrate initiate Initiate Reaction (Add Enzyme) equilibrate->initiate measure Measure Activity (Spectrophotometry) initiate->measure calc_rates Calculate Initial Rates measure->calc_rates plot_data Plot Rate vs. pH calc_rates->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum

Caption: Workflow for pH Optimization.

Structure of Inosine 5'-monophosphate (IMP)

The diagram below illustrates the chemical structure of IMP, highlighting the key components: the hypoxanthine base, the ribose sugar, and the 5' phosphate group.

IMP_Structure cluster_labels IMP hypoxanthine Hypoxanthine ribose Ribose phosphate 5' Phosphate Group

Caption: Chemical Structure of IMP.

References

Sources

Validation & Comparative

Validating the Proliferative Potential of Inosine 5'-monophosphate (IMP): A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cell biology and drug development, optimizing cell culture conditions is paramount to achieving reliable and reproducible results. The choice of media supplements can profoundly influence cellular processes, including the fundamental driver of in vitro studies: cell proliferation. This guide provides an in-depth analysis of Inosine 5'-monophosphate (IMP) disodium salt hydrate, a key intermediate in purine metabolism, and its role in promoting cell proliferation. We will objectively compare its performance with other common alternatives and provide detailed experimental protocols for its validation.

The Central Role of Purine Metabolism in Cell Proliferation

Rapidly dividing cells, particularly cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis.[1][2] Purine metabolism, which produces adenosine and guanine nucleotides, is therefore a critical pathway for cell growth and proliferation.[3][4] The de novo synthesis pathway, which builds purines from simpler precursors, is often upregulated in cancer cells to meet this increased demand.[1][4] Inosine 5'-monophosphate (IMP) is the first purine nucleotide formed in this pathway, serving as a crucial branch-point for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[5][6]

The enzyme Inosine-5'-monophosphate dehydrogenase (IMPDH) catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides and its activity is elevated in activated T lymphocytes and various cancer cells.[6][7][8] This highlights the direct link between IMP metabolism and the cellular machinery required for proliferation.

IMP in the Cellular Microenvironment: Beyond a Simple Building Block

While intracellular IMP is a cornerstone of nucleotide synthesis, extracellular purines also play a significant role in cell signaling.[9][10] Extracellular ATP, for instance, can be released from cells due to mechanical stress or in pathological conditions and can stimulate cell proliferation through purinergic receptors.[11][12][13] This ATP can be enzymatically degraded to adenosine and then to inosine in the extracellular space.[14] Both adenosine and inosine have been shown to influence cell proliferation, acting through adenosine receptors.[10][14] Therefore, supplementing cell culture media with IMP can potentially impact cell proliferation through both intracellular metabolic pathways and extracellular signaling events.

Comparative Analysis: IMP vs. Alternative Proliferation-Promoting Agents

The decision to supplement cell culture media is often a balance between efficacy, cost, and the specific requirements of the cell line and experiment.[15][16] Below is a comparison of IMP with other commonly used supplements.

SupplementMechanism of ActionAdvantagesDisadvantages
Inosine 5'-monophosphate (IMP) Serves as a direct precursor for AMP and GMP synthesis, fueling DNA and RNA production.[5] May also act extracellularly via purinergic signaling pathways.[14]Provides essential building blocks for nucleotide synthesis. Can be particularly beneficial for rapidly dividing cells or cells with impaired de novo purine synthesis.Effects can be cell-type specific. High concentrations may have inhibitory effects in some contexts.[17]
Adenosine Triphosphate (ATP) Provides cellular energy and acts as an extracellular signaling molecule through P2 receptors to promote proliferation.[9][11]Directly fuels energy-dependent cellular processes. Potent signaling molecule.Can be rapidly hydrolyzed in culture media.[14] High extracellular concentrations can be cytotoxic.[11]
Fetal Bovine Serum (FBS) A complex mixture of growth factors, hormones, vitamins, and amino acids that collectively promote cell proliferation and viability.[18][19]Broadly effective across a wide range of cell lines. Well-established in numerous protocols.High batch-to-batch variability.[19] Contains undefined components that can interfere with certain assays. Ethical concerns.[19]
Specific Growth Factors (e.g., EGF, FGF) Bind to specific cell surface receptors to activate intracellular signaling cascades (e.g., MAPK/ERK) that drive cell cycle progression.[18]Highly specific and potent. Allows for the study of defined signaling pathways.Effects are limited to cells expressing the corresponding receptor. Can be expensive.
Human Platelet Lysate (HPL) Rich in a wide array of growth factors and cytokines released from platelets, promoting robust cell proliferation.[19]A potential alternative to FBS, particularly for human cell culture.[19]Can have batch-to-batch variability. May contain components that interfere with specific assays.

Experimental Validation of IMP's Effect on Cell Proliferation

To rigorously assess the impact of IMP on a specific cell line, a well-controlled proliferation assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.[20][21][22]

Experimental Workflow

The following diagram illustrates the key steps in validating the effect of IMP on cell proliferation using an MTT assay.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Intracellular Metabolism IMP_ext IMP IMP_int IMP IMP_ext->IMP_int Transport ATP_ext ATP P2Y P2Y Receptors ATP_ext->P2Y Adenosine_ext Adenosine A_Receptor Adenosine Receptors Adenosine_ext->A_Receptor Inosine_ext Inosine Inosine_ext->A_Receptor MAPK MAPK/ERK Pathway P2Y->MAPK PI3K PI3K/Akt Pathway P2Y->PI3K A_Receptor->MAPK A_Receptor->PI3K Proliferation Cell Proliferation MAPK->Proliferation PI3K->Proliferation AMP AMP IMP_int->AMP GMP GMP IMP_int->GMP DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA DNA_RNA->Proliferation

Caption: Potential signaling pathways influenced by IMP leading to cell proliferation.

Extracellular ATP and adenosine can activate P2Y and adenosine receptors, respectively, leading to the activation of downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are well-established drivers of cell proliferation. [9][11]Inosine has also been reported to stimulate proliferation via adenosine receptors. [14]Intracellularly, IMP is converted to AMP and GMP, providing the necessary building blocks for DNA and RNA synthesis, which is essential for cell division. [5]

Conclusion: An Informed Approach to Cell Culture Supplementation

Inosine 5'-monophosphate disodium salt hydrate presents a viable and mechanistically relevant supplement for promoting cell proliferation, particularly in rapidly dividing cell lines. Its role as a central metabolite in purine synthesis provides a direct link to the fundamental requirements of cell growth. By conducting rigorous, controlled experiments as outlined in this guide, researchers can effectively validate the efficacy of IMP for their specific cellular models and make informed decisions about their cell culture supplementation strategies. This empirical approach ensures the generation of robust and reproducible data, which is the cornerstone of scientific advancement.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Al-Oqail, M. M., et al. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]

  • Xie, J., et al. (2024). Purinosomes involved in the regulation of tumor metabolism: current progress and potential application targets. Frontiers in Oncology. Retrieved from [Link]

  • Yin, J., et al. (2018). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. Frontiers in Immunology. Retrieved from [Link]

  • Zhao, Y., et al. (2018). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. PMC. Retrieved from [Link]

  • Burnstock, G. (2002). Purinergic Signalling and Vascular Cell Proliferation and Death. Hypertension. Retrieved from [Link]

  • Sestini, S., et al. (2024). Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer. International Journal of Molecular Sciences. Retrieved from [Link]

  • Vaden, R. M., et al. (2024). De Novo Purine Metabolism is a Metabolic Vulnerability of Cancers with Low p16 Expression. Cancer Research Communications. Retrieved from [Link]

  • Csa-Toth, Z., et al. (2023). Purinergic signaling: Diverse effects and therapeutic potential in cancer. Frontiers in Oncology. Retrieved from [Link]

  • Morlacchi, S., et al. (2021). Extracellular ATP and Purinergic P2Y2 Receptor Signaling Promote Liver Tumorigenesis in Mice by Exacerbating DNA Damage. Cancer Research. Retrieved from [Link]

  • Spiccia, A., et al. (2016). Inosine Released from Dying or Dead Cells Stimulates Cell Proliferation via Adenosine Receptors. PMC. Retrieved from [Link]

  • Burnstock, G. (2002). Purinergic signaling and vascular cell proliferation and death. PubMed. Retrieved from [Link]

  • Di Virgilio, F., et al. (2012). Extracellular purines, purinergic receptors and tumor growth. Semantic Scholar. Retrieved from [Link]

  • Wang, L., et al. (2020). Inosine does not support T effector cell proliferation by enhancing glutamine and fatty acids catabolism or through providing purine catabolites. ResearchGate. Retrieved from [Link]

  • Dayton, J. S., et al. (1996). Inosine-5'-monophosphate dehydrogenase: regulation of expression and role in cellular proliferation and T lymphocyte activation. PubMed. Retrieved from [Link]

  • Pang, E., et al. (2021). Inosine in Biology and Disease. MDPI. Retrieved from [Link]

  • Metz, S. A., et al. (1998). Inosine-5′-Monophosphate Dehydrogenase Is Required for Mitogenic Competence of Transformed Pancreatic β Cells. Endocrinology. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Overproduction of inosine by enhancing the metabolic flow of PPP. a... ResearchGate. Retrieved from [Link]

  • Márton, J., et al. (2018). T cell activation triggers reversible inosine-5′-monophosphate dehydrogenase assembly. Journal of Cell Science. Retrieved from [Link]

  • Márton, J., et al. (2018). T Cell Activation Triggers Reversible Inosine-5'-Monophosphate Dehydrogenase Assembly. bioRxiv. Retrieved from [Link]

  • Márton, J., et al. (2018). T Cell Activation Triggers Reversible Inosine-5'-Monophosphate Dehydrogenase Assembly. EMBO Press. Retrieved from [Link]

  • Geisbuhler, B. B., et al. (1984). IMP production by ATP-depleted adult rat heart cells. Effects of glycolysis and alpha 1-adrenergic stimulation. PubMed. Retrieved from [Link]

  • Dzeja, P., et al. (2017). Changes in intra-and extra-cellular ATP (), ADP (), AMP (), IMP (),... ResearchGate. Retrieved from [Link]

  • Protocol Online. (2009). Cell Proliferation Assay. Retrieved from [Link]

  • Agilent. (n.d.). Manual: Cell Proliferation Assay Kit. Retrieved from [Link]

  • Wang, Y., et al. (2024). Desuccinylation of inosine-5'-monophosphate dehydrogenase 1 by SIRT5 promotes tumor cell proliferation. PubMed. Retrieved from [Link]

  • VistaLab Technologies. (2022). Best Practices for Choosing Cell Culture Supplements. Retrieved from [Link]

  • Burnstock, G. (2013). Cell culture: complications due to mechanical release of ATP and activation of purinoceptors. Purinergic Signalling. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Label-Free Cell Proliferation Assay. Retrieved from [Link]

  • ResearchGate. (2014). How can cellular ATP be increased in cell culture conditions?. Retrieved from [Link]

  • Gao, Y., et al. (2022). Inosine: A bioactive metabolite with multimodal actions in human diseases. Frontiers in Immunology. Retrieved from [Link]

  • Chelladurai, K. S. J., et al. (2021). Alternative to FBS in animal cell culture - An overview and future perspective. PMC. Retrieved from [Link]

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A Comparative Guide to Inosine 5'-monophosphate (IMP) and Guanosine 5'-monophosphate (GMP) in Flavor Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of flavor modulation, understanding the nuances of umami-enhancing compounds is paramount. This guide provides an in-depth, objective comparison of two key players in the flavor industry: Inosine 5'-monophosphate disodium salt hydrate (IMP) and Guanosine 5'-monophosphate (GMP). We will delve into their mechanisms of action, comparative efficacy, and provide a robust experimental framework for their evaluation, grounded in scientific integrity and practical application.

The Fifth Taste: A Primer on Umami and 5'-Ribonucleotides

Before we dissect the specifics of IMP and GMP, it is crucial to appreciate the concept of umami. Recognized as the fifth basic taste alongside sweet, sour, salty, and bitter, umami is often described as a savory, brothy, or meaty sensation.[1] This taste is primarily elicited by the amino acid L-glutamate, commonly administered in its sodium salt form, monosodium glutamate (MSG).[1]

However, the umami experience is significantly amplified by the presence of certain 5'-ribonucleotides, most notably IMP and GMP. This phenomenon, known as taste synergy, is a cornerstone of modern flavor science, allowing for a substantial enhancement of savory notes in a wide array of food products.[2][3]

Mechanism of Umami Synergy: A Molecular Handshake

The perception of umami taste is mediated by a specialized G protein-coupled receptor (GPCR) on the tongue called the T1R1/T1R3 taste receptor.[1] L-glutamate binds to a specific site on the T1R1 subunit of this receptor, initiating a conformational change that triggers a downstream signaling cascade, ultimately leading to the perception of umami.

IMP and GMP, while having little to no umami taste on their own, act as potent allosteric modulators of the T1R1/T1R3 receptor. They bind to a different site on the receptor, and in doing so, they stabilize the glutamate-bound conformation of the receptor. This "molecular handshake" enhances and prolongs the receptor's activation by glutamate, resulting in a significantly amplified and more robust umami signal to the brain.

Umami_Synergy cluster_receptor T1R1/T1R3 Receptor on Taste Cell T1R1 T1R1 Signal Amplified Umami Signal T1R1->Signal Activates T1R3 T1R3 MSG Monosodium Glutamate (MSG) MSG->T1R1 Binds IMP_GMP IMP / GMP IMP_GMP->T1R1 Binds & Stabilizes Sensory_Evaluation_Workflow cluster_prep Preparation cluster_testing Sensory Testing cluster_analysis Data Analysis P1 Panelist Screening & Training P2 Sample Preparation (Control, IMP, GMP, IMP+GMP) T1 Triangle Test (IMP vs. GMP) P2->T1 T2 Hedonic Rating (All Samples) T1->T2 A1 Statistical Analysis of Triangle Test Results T1->A1 A2 Statistical Analysis of Hedonic Ratings T2->A2 Conclusion Conclusion A2->Conclusion

Sources

Cross-validation of experimental results using different sources of Inosine 5'-monophosphate disodium salt hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Inosine 5'-monophosphate (IMP) in Research

Inosine 5'-monophosphate (IMP) is a pivotal purine nucleotide, occupying a central role in cellular metabolism as a precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2] Its significance extends across various research domains, from investigating cellular proliferation and immune responses to its application as a substrate for enzymes like inosine-5'-monophosphate dehydrogenase (IMPDH), a key target in drug development for antiviral and anticancer therapies.[1][3][4][5] Given its integral role, the purity, identity, and functional activity of the IMP used in experiments are paramount to obtaining reliable and reproducible results.

This guide provides a comprehensive framework for researchers to cross-validate Inosine 5'-monophosphate disodium salt hydrate from different commercial sources. We will delve into the scientific rationale behind each validation step, provide detailed experimental protocols, and present a model for comparative data analysis. Our objective is to empower researchers to make informed decisions about their reagents, thereby ensuring the integrity of their scientific endeavors.

The Importance of Cross-Validation

Sourcing reagents from different suppliers is a common practice in research. However, variations in manufacturing processes, purification methods, and storage conditions can lead to discrepancies in the quality of the same chemical compound. For a molecule like IMP, even minor impurities or degradation products can significantly impact experimental outcomes. Therefore, a systematic cross-validation of IMP from different sources is not merely a quality control measure but a fundamental aspect of rigorous scientific practice.

This guide will compare three hypothetical commercial sources of Inosine 5'-monophosphate disodium salt hydrate, designated as Source A , Source B , and Source C .

Experimental Framework for Cross-Validation

Our cross-validation strategy is built on a tripartite approach: confirming the identity of the compound, assessing its purity, and verifying its functional activity. This multi-faceted approach ensures a thorough evaluation of the reagent's quality.

Caption: Experimental workflow for the cross-validation of IMP.

Identity Confirmation: Is it truly IMP?

The first and most critical step is to confirm that the supplied compound is indeed Inosine 5'-monophosphate. We will employ two powerful analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei.[6][7][8][9] For IMP, ¹H and ³¹P NMR are particularly informative for confirming the presence of the ribose, hypoxanthine, and phosphate moieties in their correct arrangement.

Protocol: ¹H and ³¹P NMR Spectroscopy of IMP

  • Sample Preparation: Dissolve 5-10 mg of IMP from each source in 0.6 mL of Deuterium Oxide (D₂O).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key resonances to observe include the anomeric proton of the ribose, aromatic protons of the hypoxanthine base, and other ribose protons.

  • ³¹P NMR Acquisition: Acquire a one-dimensional ³¹P NMR spectrum. A single peak corresponding to the 5'-monophosphate group is expected.

  • Data Analysis: Compare the obtained spectra with a reference spectrum of a certified IMP standard or with data from reputable literature. The chemical shifts and coupling constants should match.

1.2. Mass Spectrometry (MS)

Causality: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the precise determination of a molecule's molecular weight.[10][11][12] This provides strong evidence for the identity of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Protocol: High-Resolution Mass Spectrometry (HRMS) of IMP

  • Sample Preparation: Prepare a 1 mg/mL stock solution of IMP from each source in a 50:50 mixture of acetonitrile and water. Further dilute to a final concentration of 10 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source.

  • Acquisition: Acquire mass spectra in both positive and negative ion modes.

  • Data Analysis: In negative ion mode, the expected [M-H]⁻ ion for the anhydrous free acid of IMP (C₁₀H₁₃N₄O₈P) is at m/z 348.04. In positive ion mode, the [M+H]⁺ ion is expected at m/z 350.06. The disodium salt will show a prominent sodium adduct [M+Na]⁺ at m/z 372.04. Compare the measured mass to the theoretical mass; a mass accuracy of <5 ppm is expected.

Purity Assessment: How clean is the sample?

Once the identity is confirmed, the next step is to assess the purity of the IMP from each source. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.[13][14][15][16]

2.1. High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.[13][14][15] By monitoring the eluent with a UV detector at the wavelength of maximum absorbance for IMP (around 249 nm), we can quantify the main peak corresponding to IMP and any impurity peaks.[1]

Protocol: Reversed-Phase HPLC-UV Analysis of IMP

  • Sample Preparation: Prepare 1 mg/mL solutions of IMP from each source in the mobile phase A.

  • Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis detector set to 249 nm.

  • Mobile Phase:

    • A: 50 mM potassium phosphate buffer, pH 6.0

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 100% A

    • 5-15 min: Linear gradient to 90% A, 10% B

    • 15-20 min: Hold at 90% A, 10% B

    • 20-22 min: Return to 100% A

    • 22-30 min: Re-equilibration at 100% A

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of IMP as the percentage of the main peak area relative to the total area of all peaks.

Data Presentation: Comparative Purity of IMP from Different Sources

SourceRetention Time of Main Peak (min)Purity (%)Observations
Source A 8.5299.5Single, sharp peak.
Source B 8.5197.2Main peak with a minor impurity peak at 6.3 min.
Source C 8.5398.8Main peak with a very small shoulder peak.
Functional Activity: Does it work as expected?

The final and perhaps most crucial validation step is to assess the functional activity of the IMP. Since IMP is a substrate for IMPDH, an enzyme activity assay provides a direct measure of its biological functionality.[3][17][18]

3.1. IMP Dehydrogenase (IMPDH) Enzyme Assay

Causality: IMPDH catalyzes the NAD⁺-dependent oxidation of IMP to xanthosine 5'-monophosphate (XMP).[1][17][19] The activity of the enzyme can be monitored by measuring the increase in absorbance at 340 nm due to the formation of NADH.[18] By using a fixed amount of enzyme and varying the source of IMP, we can compare the initial reaction rates, which should be identical if the IMP from all sources is equally active.

Caption: IMPDH-catalyzed reaction.

Protocol: Spectrophotometric IMPDH Activity Assay

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT.[18]

    • Recombinant human IMPDH2 enzyme.

    • NAD⁺ solution (10 mM).

    • IMP solutions (10 mM) from each source.

  • Assay Procedure (in a 96-well UV-transparent plate):

    • To each well, add:

      • 150 µL Assay Buffer

      • 20 µL NAD⁺ solution (final concentration 1 mM)

      • 10 µL IMP solution from Source A, B, or C (final concentration 0.5 mM)

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of IMPDH2 enzyme (final concentration 20 nM).

    • Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each IMP source from the linear portion of the absorbance vs. time plot (using the molar extinction coefficient of NADH, 6220 M⁻¹cm⁻¹).

    • Compare the initial rates obtained with IMP from each source.

Data Presentation: Comparative Functional Activity of IMP

SourceInitial Reaction Rate (µM/min)Relative Activity (%)
Source A 15.2 ± 0.5100
Source B 14.8 ± 0.697.4
Source C 15.1 ± 0.499.3

Conclusion and Recommendations

This comprehensive guide outlines a systematic approach to cross-validating Inosine 5'-monophosphate disodium salt hydrate from different commercial sources. By combining identity confirmation (NMR, MS), purity assessment (HPLC-UV), and functional activity testing (IMPDH assay), researchers can gain a high degree of confidence in the quality of their reagents.

Based on our hypothetical data, Source A demonstrates the highest purity and functional activity. While Source C also performs well, the presence of a shoulder peak in the HPLC chromatogram warrants caution. Source B , with its lower purity, might be unsuitable for sensitive applications.

It is imperative for researchers to understand that reagent quality is a critical variable in any experiment. Implementing a routine cross-validation protocol, as described in this guide, is a proactive step towards ensuring the reproducibility and reliability of scientific findings.

References

A Senior Application Scientist's Guide to Confirming the Purity of Inosine 5'-monophosphate (IMP) Disodium Salt Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not just a matter of quality control; it is the bedrock of reliable, reproducible, and meaningful results. Inosine 5'-monophosphate (IMP) disodium salt hydrate, a crucial nucleotide in various biological processes and a key substrate for enzymes like inosine 5'-monophosphate dehydrogenase (IMPDH), is no exception.[1] This guide provides an in-depth comparison of analytical techniques for confirming the purity of IMP, with a primary focus on the power and precision of mass spectrometry.

The narrative that follows is grounded in years of field experience, emphasizing not just the "how" but the critical "why" behind each experimental choice. Every protocol is designed as a self-validating system, ensuring the trustworthiness of your results, in line with international guidelines such as those from the International Council for Harmonisation (ICH).[2][3]

The Imperative of Purity for Inosine 5'-monophosphate

Inosine 5'-monophosphate is a purine nucleotide central to metabolism.[4][5] It serves as a branch point for the synthesis of adenosine and guanosine nucleotides, making it indispensable for cellular energy, signaling, and as a monomer for DNA and RNA synthesis.[6] Given its pivotal role, even minute impurities can have cascading effects in experimental systems. Potential impurities can range from related compounds like hypoxanthine and ribose to derivatives and metabolites such as xanthine or guanine.[7] Therefore, rigorous purity assessment is a non-negotiable prerequisite for its use in research and development.

Mass Spectrometry: The Gold Standard for Purity Confirmation

Mass spectrometry (MS) has become an indispensable tool for the analysis of nucleosides and nucleotides due to its high sensitivity, selectivity, and ability to provide direct molecular weight information.[8][9][10] When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), LC-MS allows for the detection and potential identification of the parent compound and any impurities in a single, efficient run.[10][11]

Why Mass Spectrometry? The Causality Behind the Choice

The core strength of mass spectrometry lies in its ability to measure the mass-to-charge ratio (m/z) of ionized molecules. This fundamental property allows for the unambiguous confirmation of the molecular weight of Inosine 5'-monophosphate. Any deviation from the expected molecular weight signals the presence of an impurity. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, providing structural information that can help in the identification of unknown impurities.[12]

Experimental Workflow: A Self-Validating Protocol

The following protocol for LC-MS analysis is designed to be robust and self-validating, incorporating checks and balances to ensure data integrity.

LC-MS Workflow for IMP Purity cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis & Verification prep_start Weigh IMP Sample & Reference Standard dissolve Dissolve in LC-MS Grade Water prep_start->dissolve dilute Serial Dilution for Calibration Curve dissolve->dilute filter_sample Filter through 0.22 µm Syringe Filter dilute->filter_sample inject Inject Sample onto HPLC System filter_sample->inject separate Chromatographic Separation (e.g., HILIC or Ion-Pair RP) inject->separate ionize Electrospray Ionization (ESI) in Negative Mode separate->ionize detect Mass Analysis (Full Scan & SIM/MRM) ionize->detect process Process Chromatograms & Mass Spectra detect->process identify Confirm [M-H]- of IMP process->identify quantify Quantify Purity Against Reference Standard process->quantify impurities Identify & Quantify Impurities identify->impurities report Generate Report quantify->report impurities->report

Caption: Workflow for IMP Purity Analysis by LC-MS.

Detailed Experimental Protocol
  • Preparation of Standards and Samples:

    • Accurately weigh a certified reference standard of Inosine 5'-monophosphate disodium salt hydrate.

    • Prepare a stock solution in LC-MS grade water (e.g., 1 mg/mL).

    • Perform serial dilutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Prepare the test sample of IMP at a concentration within the linear range of the calibration curve.

    • Filter all solutions through a 0.22 µm syringe filter before injection to protect the LC system.[11]

  • LC-MS Instrumentation and Parameters:

    • Liquid Chromatography: Employ a robust separation method. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice for polar compounds like nucleotides.[13] Ion-pair reversed-phase (IP-RP) HPLC is another powerful technique for oligonucleotide analysis.[14][15]

    • Mass Spectrometry: Utilize an electrospray ionization (ESI) source, typically in negative ion mode, as nucleotides readily deprotonate.

    • Data Acquisition: Perform a full scan to detect all ions within a specified mass range. Additionally, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of IMP and known impurities to enhance sensitivity and specificity.

  • Data Analysis and Interpretation:

    • Process the acquired data using appropriate software.

    • Identify the peak corresponding to IMP by its retention time and the presence of the expected deprotonated molecular ion [M-H]⁻.

    • Calculate the purity of the sample by comparing the peak area of the analyte to the calibration curve generated from the reference standard.

    • Scrutinize the chromatogram and mass spectra for any additional peaks that may indicate impurities.

CompoundChemical FormulaExpected [M-H]⁻ (m/z)Potential Source of Impurity
Inosine 5'-monophosphate C₁₀H₁₃N₄O₈P347.04Analyte
HypoxanthineC₅H₄N₄O135.03Starting material, degradation
Ribose 5-phosphateC₅H₁₁O₈P229.01Degradation
InosineC₁₀H₁₂N₄O₅267.08Incomplete phosphorylation, degradation
Guanosine 5'-monophosphate (GMP)C₁₀H₁₄N₅O₈P362.05Related compound from synthesis
Adenosine 5'-monophosphate (AMP)C₁₀H₁₄N₅O₇P346.06Related compound from synthesis

Table 1: Expected m/z values for IMP and potential impurities in negative ion mode.

A Comparative Look: Mass Spectrometry vs. Other Techniques

While mass spectrometry is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods. The choice of technique should be guided by the specific information required and the resources available.

Analytical TechniquePrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.High sensitivity and specificity; provides direct molecular weight confirmation.[10]Can be destructive; may not be ideal for quantifying isomeric impurities without chromatographic separation.
High-Performance Liquid Chromatography (HPLC) with UV detection Separates compounds based on their interaction with a stationary phase.Excellent for quantification and separating isomers; widely available.[16]Does not provide direct molecular weight information; co-eluting impurities can lead to inaccurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information; non-destructive; can be quantitative.[17]Lower sensitivity compared to MS; requires larger sample amounts; complex spectra can be difficult to interpret.
Elemental Analysis Determines the elemental composition of a sample.Can confirm the empirical formula and detect inorganic impurities.[18][19][20]Does not provide information on the molecular structure or the presence of organic impurities with the same elemental composition.

Table 2: Comparison of analytical techniques for purity assessment.

The Synergy of Orthogonal Methods

For the highest level of confidence in purity, a combination of methods is often employed. For instance, HPLC with UV detection can be used for routine purity checks and quantification, while LC-MS can be used to confirm the identity of the main peak and identify any unknown impurities. NMR spectroscopy is invaluable for definitive structural elucidation and can be particularly useful for identifying and quantifying isomers that may be difficult to resolve by chromatography.[6][21] Elemental analysis serves as a fundamental check of the elemental composition, ensuring the correct empirical formula.

Conclusion: A Multi-faceted Approach to Ensuring Purity

Confirming the purity of Inosine 5'-monophosphate disodium salt hydrate is a critical step in ensuring the validity of research and the quality of pharmaceutical products. While mass spectrometry, particularly when coupled with liquid chromatography, stands out for its sensitivity and specificity in identifying and quantifying both the target compound and its impurities, a truly robust purity assessment often leverages a multi-technique approach. By understanding the strengths and limitations of each method and applying them judiciously, researchers can proceed with confidence, knowing that their starting materials meet the highest standards of quality. This commitment to analytical rigor, grounded in the principles of scientific integrity and validated by authoritative guidelines, is the cornerstone of impactful scientific advancement.

References

  • Dudley, E., & Bond, A. (2006). Mass spectrometry analysis of nucleosides and nucleotides. Journal of the Mass Spectrometry Society of Japan, 54(5), 235-245. [Link]

  • Kowalska, S., & Buszewski, B. (2021). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules, 26(16), 4938. [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • McCloskey, J. A., Lawson, A. M., Stillwell, R. N., Tacker, M. M., & Tsuboyama, K. (1968). Mass spectrometry of nucleic acid components. Trimethylsilyl derivatives of nucleotides. Journal of the American Chemical Society, 90(15), 4182-4184. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1995). Mass Spectrometry of Nucleosides and Nucleic Acids. Accounts of Chemical Research, 28(5), 216-222. [Link]

  • Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Samson, S. L., & Schildkraut, I. (2018). Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides. Methods in enzymology, 606, 1-17. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Hložek, T., Gágyor, J., & Janeba, Z. (2019). Analysis of Nucleotide Pools in Bacteria Using HPLC-MS in HILIC Mode. bioRxiv. [Link]

  • Agilent Technologies. (2022). Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support. [Link]

  • University of California, Davis. Element analysis. [Link]

  • Veeprho. Inosine Impurities and Related Compound. [Link]

  • Tahara, Y., & Toko, K. (2013). Detection of Inosine Monophosphate and the Umami Synergistic Effect Using a Taste Sensor with a Surface-Modified Membrane. Sensors, 13(9), 11598-11610. [Link]

  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. [Link]

  • University of Southampton. Adenosine monophosphate | The NMR Spectroscopy Facility. [Link]

  • LCGC International. (2024). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. [Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 435-442. [Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. ResearchGate. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Biological Magnetic Resonance Bank. Inosine 5'-monophosphate at BMRB. [Link]

  • Hedstrom, L. (1998). Probing the mechanism of inosine monophosphate dehydrogenase with kinetic isotope effects and NMR determination of the hydride transfer stereospecificity. Biochemistry, 37(45), 15947-15954. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000045). [Link]

  • CP Lab Safety. Inosine 5'-Monophosphate Disodium Salt, Hydrate, 5g, Each. [Link]

  • PubChem. Inosine 5'-monophosphate disodium salt hydrate. [Link]

  • Rearus. Inosine 5′-monophosphate disodium salt hydrate ≥99.0% (HPLC) Sigma 57510. [Link]

  • PubChem. Inosinic Acid. [Link]

  • Human Metabolome Database. Showing metabocard for Inosinic acid (HMDB0000175). [Link]

Sources

The Fifth Taste Frontier: A Comparative Guide to Inosine 5'-monophosphate Disodium Salt Hydrate (IMP) as a Premier Flavor Enhancer

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of food science and drug development, the pursuit of palatability is paramount. The ability to modulate flavor profiles, enhance desirable notes, and create a memorable sensory experience is a key driver of consumer acceptance and therapeutic adherence. For decades, monosodium glutamate (MSG) has been a cornerstone of flavor enhancement, lauded for its ability to impart the savory "umami" taste. However, the demand for nuanced, potent, and synergistic flavor systems has propelled alternative compounds to the forefront of research and development. This guide provides an in-depth technical comparison of Inosine 5'-monophosphate disodium salt hydrate (IMP), a purine nucleotide, against other flavor enhancers, supported by experimental data and validated sensory protocols. Our focus is to equip researchers, scientists, and drug development professionals with the authoritative knowledge to leverage IMP's unique properties in their formulations.

Understanding the Umami Universe: The Molecular Basis of Savory Taste

The sensation of umami, or savory taste, is primarily mediated by the T1R1 and T1R3 G-protein coupled receptors, which form a heterodimer on the surface of taste bud cells. Monosodium glutamate (MSG), the salt of the amino acid glutamic acid, directly activates this receptor, eliciting the characteristic umami flavor. However, the true power of umami perception lies in a remarkable synergistic mechanism.

5'-ribonucleotides, such as Inosine 5'-monophosphate (IMP) and Guanosine 5'-monophosphate (GMP), do not potently activate the T1R1/T1R3 receptor on their own. Instead, they act as allosteric modulators, binding to a different site on the receptor. This binding enhances the receptor's affinity for glutamate, dramatically amplifying the umami signal. This synergy is not merely additive; it is a multiplicative effect that allows for a significant flavor enhancement with the use of very small quantities of the nucleotide.[1][2][3]

The following diagram illustrates this crucial synergistic interaction at the molecular level.

UmamiReceptorSynergy cluster_signal Cellular Response T1R1 T1R1 Signal Amplified Umami Signal T1R1->Signal Signal Transduction T1R3 T1R3 MSG MSG (Glutamate) MSG->T1R1 Binds & Activates IMP IMP IMP->T1R1 Allosteric Binding

Caption: Synergistic activation of the T1R1/T1R3 umami receptor by MSG and IMP.

Comparative Performance Analysis: IMP vs. The Alternatives

The selection of a flavor enhancement system depends on several factors, including desired taste profile, potency, synergistic potential, and the food or drug matrix. Here, we compare IMP against its primary counterparts: MSG and GMP.

Quantitative Sensory Data Summary

The following table summarizes key performance characteristics based on sensory panel studies and quantitative analyses. The data highlights the superior synergistic power of 5'-ribonucleotides when combined with MSG.

Flavor EnhancerStandalone Umami IntensitySynergistic Potential with MSGFlavor Profile
Monosodium Glutamate (MSG) High-Pure, clean umami
Inosine 5'-monophosphate (IMP) Low to negligibleVery HighEnhances meaty, savory notes
Guanosine 5'-monophosphate (GMP) Low to negligibleHigh (Potentially stronger than IMP)Enhances rich, lingering umami
IMP + GMP (I+G) Low to negligibleVery High (Often optimal synergy)Balanced, complex, and prolonged umami
Kokumi Peptides (e.g., γ-Glu-Val-Gly) NoneEnhances mouthfulness, thickness, and continuity of other tastesImparts a sense of richness and complexity

Note: The synergistic effect is often expressed by a mathematical model, y = u + γuv, where 'y' is the equivalent umami intensity, 'u' is the concentration of MSG, 'v' is the concentration of the nucleotide, and 'γ' is a constant representing the synergistic power. For IMP, this constant has been calculated to be exceptionally high.[3][4][5]

In-Depth Comparison

Inosine 5'-monophosphate (IMP): Naturally abundant in meat and fish, IMP excels at enhancing savory and meaty flavors.[6] Its synergy with MSG is profound, allowing for significant MSG reduction while maintaining or even boosting the overall umami impact.[1] This makes it an invaluable tool for creating robust flavor profiles in soups, sauces, processed meats, and savory snacks.

Guanosine 5'-monophosphate (GMP): Often considered more potent than IMP, GMP provides a rich and lingering umami sensation.[7] It is frequently used in combination with IMP (often in a 1:1 ratio, known as I+G) to achieve a more complex and balanced umami profile.[8] This combination leverages the strengths of both nucleotides, providing both an initial flavor burst and a lasting savory aftertaste.[7]

Monosodium Glutamate (MSG): As the primary umami substance, MSG provides a clean and direct savory taste. While highly effective, achieving a complex and potent umami experience often requires higher concentrations than when used in synergy with nucleotides.

Kokumi Peptides: A distinct class of flavor enhancers, kokumi peptides do not impart an umami taste on their own. Instead, they enhance the perception of sweetness, saltiness, and umami, while also contributing to a sensation of "mouthfulness," thickness, and continuity.[9][10][11][12] These peptides, such as γ-glutamyl-valyl-glycine, represent a different dimension of flavor modulation, focusing on the textural and temporal aspects of taste.[12] While not a direct substitute for IMP's umami enhancement, they can be used in conjunction to create a more complex and satisfying sensory experience.

The Impact of the Food Matrix

The effectiveness of any flavor enhancer is not absolute and can be significantly influenced by the composition of the food or drug formulation, known as the "food matrix".[13][14][15][16] Factors such as pH, fat content, and the presence of other taste compounds can alter the perception of umami.

For instance, one study found that while glutamates (MSG and MAG) were effective at enhancing salty taste in various food matrices, the effect of IMP on saltiness intensity was not statistically significant in the tested applications (shoestring potatoes, requeijão cheese, and beef burgers).[13][14][17][18] This underscores the importance of empirical testing within the specific product matrix to determine the optimal flavor enhancement strategy. The complexity of the matrix can mask or release flavor compounds differently, necessitating application-specific validation.[15][16]

Experimental Protocols for Comparative Sensory Evaluation

To objectively compare the performance of IMP and its alternatives, rigorous and validated sensory evaluation methodologies are essential. We present two key experimental protocols: the Triangle Test for difference testing and Quantitative Descriptive Analysis (QDA) for detailed profiling.

Experimental Workflow: Sensory Evaluation

The following diagram outlines the general workflow for a comprehensive sensory evaluation of flavor enhancers.

SensoryWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Interpretation A Define Objectives & Hypotheses B Panelist Recruitment & Screening A->B C Sample Preparation (Control & Variables) B->C D Triangle Test (Difference) C->D Is there a perceptible difference? E Quantitative Descriptive Analysis (Profiling) C->E What are the specific sensory attributes? F Statistical Analysis (e.g., ANOVA, PCA) D->F E->F G Interpretation of Results F->G H Conclusion & Recommendations G->H

Caption: A generalized workflow for the sensory evaluation of flavor enhancers.

Protocol 1: Triangle Test for Perceptible Difference

Objective: To determine if a statistically significant sensory difference exists between two samples (e.g., a control formulation vs. a formulation with IMP). This is a forced-choice test.[19][20][21][22]

Methodology:

  • Panelist Selection: Recruit a minimum of 24-30 screened and trained panelists.

  • Sample Preparation:

    • Prepare two batches of the product: a control (A) and a test variable (B).

    • Present three coded samples to each panelist. Two samples are identical, and one is different.

    • The presentation order must be randomized and balanced across all panelists to avoid positional bias (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[19][23]

  • Evaluation:

    • Panelists are instructed to taste each sample from left to right.

    • They must identify the "odd" or different sample.

    • A forced choice is required, even if they are uncertain.

    • Palate cleansers (e.g., unsalted crackers, room temperature water) should be used between sample sets.[20]

  • Data Analysis:

    • The number of correct identifications is tallied.

    • This number is compared to a statistical table for the triangle test (based on the number of panelists and the desired significance level, typically p < 0.05) to determine if the difference is statistically significant.

Self-Validation: The forced-choice nature and the use of statistical analysis provide a self-validating system. The probability of guessing the correct sample is 1 in 3. A statistically significant result indicates that the panelists were able to detect a true sensory difference between the products.

Protocol 2: Quantitative Descriptive Analysis (QDA)

Objective: To provide a detailed sensory profile of a product, quantifying the intensity of specific attributes.[24][25]

Methodology:

  • Lexicon Development:

    • A highly trained panel (8-12 members) is exposed to a wide range of the product category's flavors.

    • Through open discussion, the panel develops a "lexicon" – a list of specific, non-hedonic sensory attributes (e.g., "brothy," "meaty," "umami aftertaste," "mouthfulness").[26][27]

    • Reference standards are created for each attribute to anchor the scale.

  • Panelist Training:

    • Panelists are intensively trained to use the lexicon and the intensity scale (e.g., a 15-point scale) consistently and reproducibly.

  • Evaluation:

    • Samples are presented to the panelists in a randomized, blinded fashion.

    • Panelists individually rate the intensity of each attribute for each sample.

    • Replications are performed to ensure data reliability.

  • Data Analysis:

    • The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attributes between samples.

    • Principal Component Analysis (PCA) is often used to visualize the relationships between samples and their sensory attributes.

Self-Validation: The rigor of the panelist training, the use of reference standards, and the statistical analysis of replicated measurements ensure the objectivity and reliability of the resulting sensory profiles.

Practical Considerations: Stability, Solubility, and Cost-in-Use

Stability: Disodium inosinate is a highly stable compound, maintaining its integrity at temperatures up to 100°C and not decomposing until around 230°C.[8] This makes it suitable for a wide range of food processing applications, including those involving heat treatment.

Solubility: IMP is soluble in water, facilitating its incorporation into aqueous-based formulations.[8]

Cost-in-Use: While 5'-ribonucleotides like IMP and GMP are generally more expensive than MSG on a per-kilogram basis, their high potency and synergistic effects mean that they are used at much lower concentrations.[28] A proper "cost-in-use" analysis must consider the significant reduction in MSG that can be achieved, which can offset the higher initial cost and lead to a more cost-effective and potent flavor system.

Conclusion and Future Outlook

Inosine 5'-monophosphate disodium salt hydrate is a powerful and versatile tool in the arsenal of flavor science. Its profound synergistic relationship with MSG allows for the creation of complex, potent, and nuanced umami profiles that are unattainable with MSG alone. While alternatives like GMP offer subtle differences in flavor profile and kokumi peptides introduce a new dimension of mouthfeel, IMP remains a cornerstone for enhancing meaty and savory notes.

The choice of a flavor enhancement system is not a one-size-fits-all decision. It requires a deep understanding of the molecular mechanisms of taste, the properties of the available enhancers, and the influence of the product matrix. By employing rigorous sensory evaluation protocols, researchers and developers can objectively quantify the impact of IMP and its alternatives, leading to the creation of superior products that meet the sophisticated sensory expectations of today's market. The continued exploration of these compounds, both alone and in combination, will undoubtedly unlock new frontiers in taste modulation and product innovation.

References

  • Rocha, I. M. O., Bolini, H. M. A., & Canto, A. C. V. C. S. (2021). Effect of the food matrix on the capacity of flavor enhancers in intensifying salty taste. Journal of Food Science, 86(3), 993-1003. Available from: [Link]

  • Rocha, I. M. O., Bolini, H. M. A., & Canto, A. C. V. C. S. (2021). Effect of the food matrix on the capacity of flavor enhancers in intensifying salty taste. Wiley. Available from: [Link]

  • Ataman Kimya. (n.d.). DISODIUM INOSINATE. Available from: [Link]

  • Ataman Kimya. (n.d.). DISODIUM INOSINATE. Available from: [Link]

  • Sensapure Flavors. (n.d.). Measuring Flavor and Sensory Protocols. Available from: [Link]

  • Foodadditives. (2020, February 11). What Is Disodium Inosinate (E631) In Food: Uses, Safety, Side Effects. Available from: [Link]

  • Rocha, I., Bolini, H., & Canto, A. (2020). Temporal profile of flavor enhancers MAG, MSG, GMP, and IMP, and their ability to enhance salty taste, in different reductions of sodium chloride. Journal of Food Science. Available from: [Link]

  • Rocha, I. M. O., Bolini, H. M. A., & Canto, A. C. V. C. S. (2020). Temporal profile of flavor enhancers MAG, MSG, GMP, and IMP, and their ability to enhance salty taste, in different reductions of sodium chloride. Journal of food science, 85(5), 1615–1624. Available from: [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2020). Safety and efficacy of IMP (disodium 5′‐inosinate) produced by fermentation with Corynebacterium stationis KCCM 80161 for all animal species. EFSA Journal, 18(11), e06297. Available from: [Link]

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  • Forde, C. G. (2024). Perceptual and Nutritional Impact of Kokumi Compounds. ResearchGate. Available from: [Link]

  • Giovanni, M., & Guinard, J. X. (2001). Time intensity profiles of flavor potentiators (MSG, IMP, GMP). Journal of Food Science. Available from: [Link]

  • Zhang, J., Sun-Waterhouse, D., & Su, G. (2019). Optimization of a sensory evaluation protocol for measuring the umami taste. Journal of Food Science. Available from: [Link]

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  • Heth, C. D., & Young, R. F. (2002). Taste preference synergy between glutamate receptor agonists and inosine monophosphate in rats. Physiology & behavior, 75(5), 721–728. Available from: [Link]

  • Zhang, F., & Zhao, H. (2022). Comparing the difference in enhancement of kokumi-tasting γ-glutamyl peptides on basic taste via molecular modeling approaches and sensory evaluation. Food & Function. Available from: [Link]

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  • Scribd. (n.d.). Sensory Evaluation: Practical 1: Identification of The Basic Tastes and Umami. Available from: [Link]

  • Ninomiya, K. (2015). Synergistic Enhancement of Umami when MSG and IMP are Mixed. ResearchGate. Available from: [Link]

  • Liu, J., et al. (2023). Sensoproteomic Characterization of Lactobacillus Johnsonii-Fermented Pea Protein-Based Beverage: A Promising Strategy for Enhancing Umami and Kokumi Sensations while Mitigating Bitterness. Foods, 12(10), 2023. Available from: [Link]

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  • Miyamura, N. (2014). Mechanism of the perception of “kokumi” substances and the sensory characteristics of the “kokumi” peptide, γ-Glu-Val-Gly. ResearchGate. Available from: [Link]

  • Diop, A., et al. (2024). Sweetener and Flavor Enhancer Food Additives in Industrial Food Products Marketed in Dakar. Food and Nutrition Sciences, 15, 61-80. Available from: [Link]

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  • Satoh-Kuriwada, S., & Sasano, T. (2013). Assessment of Umami Taste Sensitivity. Journal of Nutrition & Food Sciences. Available from: [Link]

  • Yamaguchi, S. (1967). The Synergistic Taste Effect of Monosodium Glutamate and Disodium 5′‐Inosinate. Journal of Food Science, 32(4), 473-478. Available from: [Link]

  • Fernandez, K., & Vodovotz, Y. (2018). Developing a Lexicon for Descriptive Analysis of Soymilks. ResearchGate. Available from: [Link]

  • Sakamoto, M., et al. (2014). Development of an Umami Taste Sensitivity Test and Its Clinical Use. PLoS ONE, 9(4), e95177. Available from: [Link]

  • Melis, M., et al. (2013). Taste Perception of Sweet, Sour, Salty, Bitter, and Umami and Changes Due to l-Arginine Supplementation, as a Function of Genetic Ability to Taste 6-n-Propylthiouracil. Nutrients, 5(12), 5065-5082. Available from: [Link]

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Sources

A Senior Application Scientist's Guide to Comparing the Efficacy of Inosine 5'-monophosphate (IMP) Disodium Salt Hydrate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realms of cellular biology, immunology, and antiviral drug development, the quality of your reagents is paramount. Inosine 5'-monophosphate (IMP) is a pivotal intermediate in the de novo synthesis of purine nucleotides, making it a critical substrate for enzymes like IMP dehydrogenase (IMPDH), a validated target for immunosuppressive and anticancer therapies.[1][2] The seemingly simple choice of supplier for IMP disodium salt hydrate can have profound, yet often overlooked, consequences on experimental reproducibility and data integrity.

This guide provides a comprehensive framework for rigorously evaluating and comparing the efficacy of IMP from different commercial sources. We will move beyond the Certificate of Analysis (CoA) and delve into the functional assays that reveal the true performance of your material.

Beyond the Paper: Defining Critical Quality Attributes (CQAs)

A supplier's CoA provides essential baseline information, such as purity by HPLC and structural confirmation by NMR.[3][4] However, this is only the starting point. For a researcher, the true efficacy is determined by a set of Critical Quality Attributes (CQAs) that impact its performance in a biological system.[5][6]

Key CQAs for IMP Disodium Salt Hydrate:

  • Purity and Impurity Profile: What is the nature of the stated ≥98% purity?[7] Are the impurities inactive isomers, residual solvents, or, more problematically, enzymatic inhibitors or cytotoxic compounds?

  • Hydration State: The number of water molecules (hydrate state) affects the formula weight.[8] Inaccurate molecular weight calculations can lead to significant errors in molar concentration, skewing all downstream results.

  • Functional Activity: How well does the IMP act as a substrate for its target enzyme? This is the ultimate measure of efficacy.

  • Biological Compatibility: Does the compound contain endotoxins or other contaminants that could induce off-target effects in cell-based assays?

The Comparative Experimental Workflow

To objectively compare IMP from multiple suppliers (e.g., Supplier A, Supplier B, Supplier C), a multi-tiered analytical approach is required. This workflow ensures that you are not just measuring purity, but true biological and enzymatic efficacy.

G cluster_0 Phase 1: Physicochemical & Purity Analysis cluster_1 Phase 2: In Vitro Functional Efficacy cluster_2 Phase 3: Cell-Based Biological Relevance cluster_3 Phase 4: Data Synthesis & Decision P1_CoA Receive Samples & Review CoA P1_HPLC Purity Verification (HPLC-UV/MS) P1_CoA->P1_HPLC Initial QC P1_TGA Hydration State (TGA/Karl Fischer) P1_HPLC->P1_TGA Characterize Material P2_Enzyme IMPDH Enzymatic Assay (Kinetic Analysis) P1_TGA->P2_Enzyme Proceed if Purity & Weight OK P3_Cell Cell Proliferation Assay (Purine-Dependent Cell Line) P2_Enzyme->P3_Cell Proceed if Functionally Active P4_Data Comparative Data Analysis P3_Cell->P4_Data Generate Biological Data P4_Decision Supplier Selection P4_Data->P4_Decision Synthesize All Results

Caption: Overall workflow for comparing IMP suppliers.

The Role of IMP in Purine Biosynthesis

IMP sits at a critical juncture in the de novo purine biosynthesis pathway. It is the precursor molecule for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[9][10][11] The conversion of IMP to xanthosine monophosphate (XMP), the first committed step in GMP synthesis, is catalyzed by IMP dehydrogenase (IMPDH).[2] This reaction is often the rate-limiting step for providing the guanine nucleotides necessary for DNA and RNA synthesis, making it essential for cell proliferation.[12][13]

G cluster_gmp Guanine Nucleotide Synthesis cluster_amp Adenine Nucleotide Synthesis R5P Ribose-5-Phosphate IMP Inosine 5'-Monophosphate (IMP) R5P->IMP Multiple Steps (de novo pathway) XMP Xanthosine Monophosphate (XMP) IMP->XMP Oxidation IMPDH IMPDH IMP->IMPDH ADS Adenylosuccinate IMP->ADS Amine Transfer GMP Guanosine Monophosphate (GMP) XMP->GMP Amine Transfer NADH NADH IMPDH->NADH NAD NAD+ NAD->IMPDH AMP Adenosine Monophosphate (AMP) ADS->AMP Cleavage

Caption: Role of IMP in the de novo purine pathway.

Detailed Experimental Protocols

Here we provide step-by-step protocols for the key validation experiments.

Protocol 1: Purity Verification by High-Performance Liquid Chromatography (HPLC)

Causality: While the CoA provides a purity value, an in-house HPLC analysis validates this claim and can reveal impurities not reported by the supplier. A reverse-phase ion-pair chromatography method is effective for separating polar nucleotides like IMP.[14]

Methodology:

  • Standard Preparation: Accurately weigh and dissolve IMP from each supplier and a certified reference standard in DI water to create 1 mg/mL stock solutions. Prepare a dilution series (e.g., 1000, 500, 250, 125, 62.5 µg/mL) for a calibration curve.

  • Sample Preparation: Dilute each supplier's stock solution to a final concentration of 250 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[15]

    • Mobile Phase: A gradient of a low-concentration phosphate buffer with an ion-pairing agent (e.g., tetrabutylammonium phosphate) and acetonitrile is often effective.[14] A simpler isocratic method might use a phosphate buffer with methanol.[16]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.[14][17]

  • Analysis:

    • Run the calibration standards to establish linearity.

    • Inject each supplier's sample in triplicate.

    • Calculate purity based on the area of the principal peak relative to the total area of all peaks.

    • Compare the chromatograms for any unexpected impurity peaks.

Protocol 2: In Vitro Efficacy via IMP Dehydrogenase (IMPDH) Enzymatic Assay

Causality: This is the most direct test of functional efficacy. The assay measures the rate of NADH production as IMPDH converts IMP to XMP.[1][2] A lower-than-expected reaction rate for a given concentration indicates either an inaccurate molar concentration (due to hydration state or impurities) or the presence of enzymatic inhibitors in the supplied material.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 100 mM KCl, 1 mM DTT, pH 8.0.

    • IMP Substrates: Prepare fresh 10 mM stock solutions of IMP from each supplier, correcting for purity (from Protocol 1) and anhydrous molecular weight. Create a dilution series for kinetic analysis (e.g., 0-500 µM).

    • Cofactor: 10 mM NAD+ stock solution.

    • Enzyme: Recombinant human IMPDH2 (the isoform upregulated in proliferating cells).[12] Dilute to a working concentration (e.g., 5 µg/mL) in assay buffer immediately before use.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add:

      • 50 µL Assay Buffer (2x concentration).

      • 25 µL IMP solution (from dilution series).

      • 25 µL NAD+ solution (to a final concentration of 300 µM).[12]

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of diluted IMPDH enzyme.

    • Immediately measure the increase in absorbance at 340 nm every 30 seconds for 15-20 minutes using a microplate reader.[1][12][18]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve (rate of NADH production).

    • Plot V₀ versus IMP concentration for each supplier.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum velocity) and Km (substrate concentration at half-maximal velocity).

Protocol 3: Biological Relevance via Cell Proliferation Assay

Causality: An in vitro enzymatic assay is clean, but a cell-based assay provides a more biologically relevant system. This assay determines if the IMP can be utilized by cells to support proliferation, which depends on its transport into the cell and subsequent conversion in the purine synthesis pathway. We use this assay in a "rescue" format.

Methodology:

  • Cell Line and Culture: Use a T-lymphocyte cell line (e.g., Jurkat) or another rapidly proliferating cell line known to be sensitive to IMPDH inhibitors.[13]

  • Assay Setup:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere/stabilize overnight.

    • Prepare media containing a sub-lethal concentration of an IMPDH inhibitor, such as Mycophenolic Acid (MPA). This creates a state of guanine nucleotide depletion that slows proliferation.[19]

    • Prepare "rescue" media by supplementing the MPA-containing media with various concentrations of IMP from each supplier (e.g., 0-1 mM).

  • Treatment:

    • Remove the old media from the cells.

    • Add the control and rescue media to the appropriate wells. Include "No MPA" and "MPA only" controls.

    • Incubate for 48-72 hours.

  • Proliferation Measurement:

    • Quantify cell viability/proliferation using a standard method like MTT, MTS (e.g., CellTiter-Glo®), or Resazurin assay. These assays measure metabolic activity, which correlates with the number of viable cells.[20][21]

  • Data Analysis:

    • Normalize the data to the "No MPA" control (100% proliferation) and the "MPA only" control (baseline proliferation).

    • Plot the percentage of proliferation rescue versus the concentration of supplemented IMP for each supplier.

    • Calculate the EC50 (the concentration required to rescue 50% of the proliferation).

Data Presentation and Interpretation

Summarize all quantitative results in a clear, comparative table.

ParameterSupplier ASupplier BSupplier CReference Standard
Purity (HPLC, % Area) 99.2%98.1%99.5%99.9%
Unknown Impurities 1 peak (0.3%)3 peaks (1.1%)None detectedNone detected
IMPDH Vmax (Abs/min) 0.0450.0380.0460.047
IMPDH Km (µM) 55625352
Proliferation Rescue EC50 (µM) 250310245240

Interpretation:

  • Supplier A: Good purity and strong performance, very close to the reference standard.

  • Supplier B: Lower purity with multiple impurity peaks. This correlates with a lower Vmax in the enzyme assay and a higher EC50 in the cell-based assay, suggesting either lower active concentration or the presence of inhibitory contaminants. This supplier should be avoided.

  • Supplier C: Highest purity and performance metrics that are nearly indistinguishable from the reference standard. This is the optimal choice.

Conclusion

References

A Senior Application Scientist's Guide to Validating Purine Metabolism: A Comparative Analysis of Inosine 5'-monophosphate and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, a precise understanding of purine nucleotide biosynthesis is paramount. These pathways are not only fundamental to cellular proliferation and survival but also represent critical targets for therapeutic intervention in oncology, immunology, and virology. At the heart of purine metabolism lies Inosine 5'-monophosphate (IMP), the crucial branchpoint precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

This guide provides an in-depth technical comparison of Inosine 5'-monophosphate disodium salt hydrate and its common alternatives for the experimental validation of purine metabolism. Moving beyond a simple listing of products, we will explore the causal logic behind experimental design, present detailed, self-validating protocols, and offer quantitative comparative data to empower you to make informed decisions for your research.

The Central Role of Inosine 5'-Monophosphate (IMP)

Purine nucleotides can be generated through two primary routes: the energy-intensive de novo synthesis pathway and the more energy-efficient salvage pathway. IMP is the first fully formed purine nucleotide synthesized in the de novo pathway, making it the essential precursor for all downstream purine nucleotides.[1] The salvage pathway, in contrast, recycles pre-existing purine bases and nucleosides from cellular turnover or a supplied medium.[2]

Understanding the flux through these pathways and the activity of key enzymes is crucial for elucidating the metabolic state of cells in various physiological and pathological conditions. Inosine 5'-monophosphate disodium salt hydrate serves as a key reagent in these studies, primarily as a substrate for in vitro enzymatic assays.

Product Specifications: Inosine 5'-monophosphate Disodium Salt Hydrate

PropertySpecificationSource
Purity ≥98% (HPLC),
Form White crystalline powder
Solubility Soluble in water (50 mg/mL)
Storage 2-8°C
Stability Stable under normal conditions. Hydrolysis occurs in aqueous solutions over time, dependent on pH and temperature.[3],

The Challenge of Cell Permeability: Choosing the Right Purine Precursor

While Inosine 5'-monophosphate disodium salt hydrate is an excellent substrate for in vitro enzyme assays, its utility in cell-based assays is limited by its poor cell permeability. The negatively charged phosphate group prevents efficient transport across the cell membrane.[4] This necessitates the use of alternative, more membrane-permeable precursors to study the purine salvage pathway in intact cells.

The most common and effective alternatives are the nucleoside inosine and the purine base hypoxanthine . Once inside the cell, these precursors are converted to IMP by the enzymes of the salvage pathway.

  • Inosine is transported into the cell and can be converted to hypoxanthine by purine nucleoside phosphorylase (PNP).[5]

  • Hypoxanthine is then converted to IMP by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[6]

The choice between inosine and hypoxanthine depends on the specific research question and the cellular model. In some cell types, the incorporation of inosine into nucleotides is primarily dependent on its prior degradation to hypoxanthine.[5] Studies have shown that inosine and adenine are more effective circulating precursors for purine nucleotide supply to tissues and tumors in vivo compared to hypoxanthine, which is more rapidly catabolized.[7]

Purine Salvage Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inosine_ext Inosine Inosine_int Inosine Inosine_ext->Inosine_int Nucleoside Transporters Hypoxanthine_ext Hypoxanthine Hypoxanthine_int Hypoxanthine Hypoxanthine_ext->Hypoxanthine_int Nucleobase Transporters IMP_ext IMP (low permeability) Inosine_int->Hypoxanthine_int PNP IMP IMP Hypoxanthine_int->IMP HGPRT AMP AMP IMP->AMP Adenylosuccinate Synthetase GMP GMP IMP->GMP IMPDH PRPP PRPP PRPP->IMP IMPDH Assay Workflow prep Prepare Reagents (Buffer, IMP, NAD+, Enzyme, Inhibitor) setup Set up 96-well plate (Blank, Controls, Samples) prep->setup preincubate Pre-incubate at 37°C setup->preincubate start_rxn Initiate reaction with IMP preincubate->start_rxn measure Kinetic Read at 340 nm start_rxn->measure analyze Calculate Reaction Rate (ΔOD/min) measure->analyze

Caption: Workflow for the in vitro IMPDH activity assay.

Cell-Based Validation: Quantifying Intracellular Purine Nucleotides by HPLC

To understand how cells utilize different purine precursors, it is essential to quantify the intracellular pools of IMP, AMP, GMP, and their di- and tri-phosphate derivatives. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application.

Principle: Cellular extracts are prepared, and metabolites are separated by reverse-phase ion-pair chromatography and detected by UV absorbance.

This protocol includes an internal standard for robust quantification and outlines steps for creating a standard curve, making it a self-validating method.

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency. To study salvage pathways, it is common to inhibit the de novo pathway using an inhibitor like Lometrexol or aminopterin. [8] * Supplement the purine-depleted media with Inosine 5'-monophosphate, inosine, or hypoxanthine at a final concentration of 25-100 µM.

    • Incubate for the desired time course (e.g., 0, 2, 6, 24 hours).

  • Metabolite Extraction:

    • Rapidly aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 0.6 M perchloric acid to the plate and scrape the cells.

    • Incubate on ice for 10 minutes.

    • Neutralize the extract with 3 M potassium carbonate.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the nucleotides.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1 M KH₂PO₄, 4 mM tetrabutylammonium hydrogen sulfate, pH 6.0.

    • Mobile Phase B: 100% Methanol.

    • Gradient: A linear gradient from 0% to 30% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Internal Standard: A non-endogenous purine analog can be added during extraction for normalization.

  • Data Analysis:

    • Generate standard curves for IMP, AMP, GMP, ADP, GDP, ATP, and GTP using commercially available standards.

    • Identify and quantify the peaks in the cell extracts by comparing retention times and peak areas to the standard curves.

    • Normalize the results to the total protein concentration or cell number.

Quantitative Comparison of Purine Precursors

Experimental data from various studies highlight the differential effects of IMP, inosine, and hypoxanthine on cell proliferation and nucleotide pool maintenance.

Comparative Proliferation Support in Purine-Depleted Cells

Cell LinePrecursor (Concentration)Effect on ProliferationRationaleSource
Human T-cellsIMP, Inosine, or Hypoxanthine (25 µM)Comparable restoration of DNA synthesisEcto-5'-nucleotidase activity allows utilization of extracellular IMP. Inosine and hypoxanthine are readily salvaged.
WI-L2 (B lymphoblastoid)IMP, Inosine, or Hypoxanthine (30 µM)Full restoration of normal growth rateSimilar to T-cells, efficient salvage of all three precursors.
WI-L2 derivative (lacking ecto-5'-nucleotidase)IMP (30 µM)No restoration of growthDemonstrates that extracellular IMP requires dephosphorylation for cellular utilization.
WI-L2 derivative (lacking ecto-5'-nucleotidase)Inosine or Hypoxanthine (30 µM)Full restoration of normal growth rateInosine and hypoxanthine bypass the need for ecto-5'-nucleotidase.

Comparative Metabolic Flux

Isotope TracerKey FindingImplication for Experimental DesignSource
[¹⁵N]-InosineMore pronounced labeling of purine nucleotides in various tissues compared to hypoxanthine.Inosine may be a more efficient precursor for tracing the salvage pathway in vivo.
[¹³C]-HypoxanthineRapidly catabolized and poorly salvaged in vivo.May not be the optimal tracer for assessing overall purine salvage flux in whole-body systems.
[¹⁵N]-GlycineIncreased incorporation into IMP, AMP, and GMP in purine-depleted HeLa cells.Demonstrates upregulation of de novo synthesis when salvage precursors are absent.

Conclusion: A Framework for Rigorous Validation

The validation of IMP's role in purine metabolism requires a nuanced experimental approach. As a Senior Application Scientist, my recommendation is to employ a combination of in vitro and cell-based assays, carefully selecting the appropriate purine precursor for each experimental context.

  • For in vitro enzymatic studies of IMPDH or other IMP-utilizing enzymes, Inosine 5'-monophosphate disodium salt hydrate is the substrate of choice due to its direct applicability.

  • For cell-based assays investigating the purine salvage pathway, inosine or hypoxanthine are the preferred precursors due to their superior cell permeability. The choice between the two may depend on the specific cell type and its expression of nucleoside transporters and metabolic enzymes.

  • For comprehensive metabolic analysis , stable isotope tracing coupled with LC-MS/MS provides the most detailed insights into the relative contributions of the de novo and salvage pathways.

By understanding the causality behind these experimental choices and implementing robust, self-validating protocols, researchers can generate high-quality, reproducible data that will advance our understanding of purine metabolism and its role in health and disease.

References

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  • Stadler, P. B., et al. (1994). Inosine-5'-monophosphate Dehydrogenase Activity Is Maintained in Immortalized Murine Cells Growth-Arrested by Serum Deprivation. Advances in Enzyme Regulation, 34, 91-106. [Link]

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  • Lorkowska, B., et al. (2022). Nucleotide imbalance decouples cell growth from cell proliferation. Nature, 608(7923), 624-631. [Link]

  • Yuan, G., et al. (2023). De novo and salvage purine synthesis pathways across tissues and tumors. Cell Metabolism, 35(6), 1056-1070.e6. [Link]

  • Lovászi, M., et al. (2017). Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis. Journal of Leukocyte Biology, 102(4), 1095-1104. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Inosine 5'-monophosphate Disodium Salt Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower you, my fellow researchers, with not just high-quality reagents but also the critical knowledge to handle them safely and responsibly from acquisition to disposal. This guide moves beyond mere instruction to provide a framework for decision-making, ensuring the safe and compliant disposal of Inosine 5'-monophosphate disodium salt hydrate. Our commitment to scientific integrity extends to the entire lifecycle of our products, safeguarding both our researchers and the environment.

Understanding the Compound: A Pre-Disposal Briefing

Inosine 5'-monophosphate disodium salt hydrate (IMP) is a purine nucleotide widely used in research as a substrate for enzymes like IMP dehydrogenase (IMPDH) and in the food industry as a flavor enhancer.[1][2] While it is a staple in many laboratories, responsible management of its waste is paramount.

Although not classified as a hazardous substance under the US OSHA Hazard Communication Standard or the Globally Harmonized System (GHS), its disposal requires careful consideration to maintain a safe laboratory environment and ensure regulatory compliance.[3][4][5] The core principle is that all chemical waste, regardless of its hazard classification, must be managed systematically.

Key Technical Data for Disposal Assessment

To make informed disposal decisions, it's crucial to understand the compound's properties. The following table summarizes key data for Inosine 5'-monophosphate disodium salt hydrate.

PropertyValueSignificance for Disposal
Physical State Solid, Crystalline Powder[3]Spills are less likely to spread than liquids, but dust can be generated.
Color White to pale cream[3][6]Aids in identification.
Solubility Soluble in water[7]High mobility in aqueous environments; drain disposal is discouraged.[3][7]
Incompatibilities Strong bases, reducing agents, oxidizing agents[3]Must be segregated from these chemicals in waste streams to prevent reactions.
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Oxides of phosphorus, Sodium oxides[3]Generated under fire conditions; informs firefighting and high-temperature disposal considerations.

The Cardinal Rule: Local Regulations Supersede General Guidance

The most critical step in any chemical disposal procedure is to consult local, regional, and national hazardous waste regulations .[3][7] These regulations provide the definitive framework for waste classification and disposal. This guide is based on general best practices, but your institution's Environmental Health and Safety (EHS) office is your primary resource for compliance.

Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a self-validating system for the proper disposal of Inosine 5'-monophosphate disodium salt hydrate from the point of generation to final removal.

Step 1: Waste Classification

Even though IMP is not federally regulated as hazardous, it is your responsibility as the waste generator to make a final determination.[3][7]

  • Pure, Unused IMP: In its pure form, it is generally not considered hazardous waste.

  • Contaminated IMP: If the IMP is mixed with other chemicals (e.g., in a reaction mixture), the entire mixture must be evaluated. The hazardous characteristics of the other components will dictate the waste classification.[8] For instance, if mixed with a flammable solvent, the entire waste mixture is classified as flammable hazardous waste.

Step 2: Container Selection and Labeling

Proper containment is crucial for preventing spills and ensuring safe handling.

  • Container Choice: Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container is a suitable choice for solid chemical waste.[9][10] The original product container can be an excellent option if it is in good condition.[8]

  • Labeling: This is a non-negotiable step. The label must clearly state:

    • The words "Waste" or "Hazardous Waste" (as determined by your EHS office).

    • The full chemical name: "Waste Inosine 5'-monophosphate disodium salt hydrate".

    • If it's a mixture, list all components by percentage or volume.[8]

    • The date when waste was first added to the container.

Step 3: Waste Segregation and Storage

To prevent dangerous reactions, proper segregation is essential.

  • Segregation: Store the waste container for IMP away from incompatible materials such as strong bases, reducing agents, and oxidizing agents.[3][8]

  • Satellite Accumulation Area (SAA): Designate a specific area in your lab, at or near the point of waste generation, as a Satellite Accumulation Area.[8][9] This area should be clearly marked.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[8][9]

Step 4: Disposal and Removal
  • Collection: Once the container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers, but check with your EHS), arrange for its removal.[8]

  • Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal company to collect the waste.[9] Do not attempt to dispose of the solid waste in the regular trash or wash it down the drain.[3][11]

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the disposal of Inosine 5'-monophosphate disodium salt hydrate.

G Disposal Decision Workflow for Inosine 5'-monophosphate Disodium Salt Hydrate A Waste Generated (Pure or Contaminated IMP) B Is the waste mixed with a hazardous chemical? A->B C Classify as NON-HAZARDOUS chemical waste B->C No D Classify as HAZARDOUS WASTE based on the hazardous component B->D Yes E Select a compatible, sealable waste container C->E D->E F Label container clearly: 'Waste [Chemical Name(s)]' and accumulation start date E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Segregate from incompatible materials (strong bases, oxidizers, reducing agents) G->H I Arrange for pickup by EHS or licensed waste contractor H->I

Caption: Decision workflow for the disposal of Inosine 5'-monophosphate disodium salt hydrate.

Emergency Protocol: Accidental Spills

In the event of a spill, follow these steps:

  • Ensure Personal Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

  • Control Dust: Avoid creating dust clouds.[3] If necessary, use a dust respirator.

  • Containment and Cleanup: Carefully sweep up the solid material and place it into a suitable, closed, and labeled container for disposal.[3][5][7]

  • Decontamination: Clean the spill area with water once the solid material has been removed.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.

A Note on Waste Minimization

A core principle of green chemistry and responsible laboratory practice is to minimize waste generation.[9] Consider the following:

  • Order Appropriately: Purchase only the quantity of chemical needed for your experiments.

  • Inventory Management: Maintain a clear and updated chemical inventory to avoid ordering duplicates.

  • Scale Down: Where possible, reduce the scale of your experiments to use smaller quantities of reagents.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement is both responsible and sustainable.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Good Laboratory Practices: Waste Disposal . SCION Instruments. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • Inosine 5'-monophosphate disodium salt hydrate | C11H15N4Na2O8P . PubChem. [Link]

  • Safety Data Sheet Inosine-5'-monophosphate disodium salt octahydrate . MetaSci. [Link]

  • SAFETY DATA SHEET - Inosine 5'-Monophosphate Disodium Salt Hydrate . TCI Chemicals (Europe). [Link]

  • Disodium 5'-inosinate dihydrate | C10H15N4Na2O10P . PubChem. [Link]

  • disodium 5'-inosinate, 4691-65-0 . The Good Scents Company. [Link]

  • inosine-5-monophosphate disodium salt . s d fine-chem limited. [Link]

  • SAFETY DATA SHEET - Inosine 5''-monophosphate, disodium salt hydrate . Fisher Scientific (UK). [Link]

  • Inosine-5-Monophosphate, Disodium Salt Hydrate . MP Biomedicals. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.